Ophiobolin G
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90108-63-7 |
|---|---|
Molecular Formula |
C25H34O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(1R,3S,7S,8E,11S,12R)-1,4-dimethyl-12-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C25H34O2/c1-16(2)7-6-8-17(3)20-11-12-25(5)14-21-18(4)13-23(27)24(21)19(15-26)9-10-22(20)25/h6-9,13,15,17,20-22,24H,10-12,14H2,1-5H3/b8-6-,19-9-/t17-,20+,21+,22-,24+,25+/m0/s1 |
InChI Key |
RKNMPQSLAZUFIT-IGPSIJAESA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3C/C=C2/C=O)[C@@H](C)/C=C\C=C(C)C)C |
Canonical SMILES |
CC1=CC(=O)C2C1CC3(CCC(C3CC=C2C=O)C(C)C=CC=C(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ophiobolin G-Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolins are a fascinating class of sesterterpenoids, natural products built from five isoprene units, characterized by a distinctive tricyclic 5-8-5 carbon skeleton.[1][2] First isolated in 1958 from the plant pathogenic fungus Ophiobolus miyabeanus, this family of compounds has since expanded to include numerous analogs, designated into subgroups A through W.[1] These fungal metabolites were initially recognized for their potent phytotoxicity but have garnered significant interest in the pharmaceutical realm for their broad spectrum of biological activities, including antimicrobial, nematocidal, and particularly, cytotoxic effects against various cancer cell lines.[1][2]
This technical guide focuses specifically on Ophiobolin G, a member of this extensive family. We will delve into the fungal sources of this compound, its biosynthesis, methods for its production and isolation, and its biological activities, providing a comprehensive resource for researchers in natural product chemistry, mycology, and oncology drug development.
Fungi Producing this compound
This compound is produced by several species of filamentous fungi, predominantly within the genus Aspergillus. Marine and terrestrial isolates have both been identified as producers. The primary fungal sources documented in the literature include:
-
Aspergillus ustus : This species, particularly strains isolated from marine environments such as mangrove rhizospheres, is a known producer of this compound and other related sesterterpenes.[1][3]
-
Aspergillus calidoustus : Strains of this species, isolated from both clinical samples and indoor environments, have been shown to produce this compound and K.[4] The production of ophiobolins by clinical isolates has led to suggestions that these compounds may act as virulence factors.[4]
-
Emericella variecolor : This marine-derived fungus is another documented source of this compound, along with several other analogs like 6-epi-ophiobolin G.[1][5] It is worth noting that Emericella is the teleomorph (sexual reproductive stage) of Aspergillus.
-
Aspergillus flocculosus : A marine-derived strain of this fungus has been reported to produce derivatives of this compound, specifically 14,15-dehydro-ophiobolin G.[6][7]
Biosynthesis of Ophiobolins in Aspergillus
The biosynthesis of the ophiobolin core structure is a complex enzymatic process encoded by a set of genes organized in a biosynthetic gene cluster (BGC), often referred to as the obl cluster.[3][8] The pathway in Aspergillus ustus serves as a well-studied model.[3][9] The process begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The key steps are:
-
Precursor Assembly : A bifunctional prenyltransferase-terpene synthase, OblAAu (also referred to as Au8003), catalyzes the sequential condensation of four molecules of IPP with one molecule of DMAPP to form the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP).[9][10][11]
-
Cyclization : The same enzyme (OblAAu) then mediates the complex cyclization of GFPP to form the foundational 5-8-5 tricyclic skeleton, yielding the initial product, Ophiobolin F.[8][10]
-
Oxidative Modifications : The Ophiobolin F backbone undergoes a series of post-cyclization modifications, primarily oxidations, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, to generate the diverse family of ophiobolins.[8][10] For instance, the P450 monooxygenase OblBAu oxidizes Ophiobolin F to Ophiobolin C.[8][10]
-
Dehydrogenation : An unclustered, flavin-dependent oxidase, OblCAu, has been identified to catalyze the dehydrogenation at the C16-C17 position of Ophiobolin F and Ophiobolin C to produce Ophiobolin K and other related compounds.[8] The specific enzymatic steps leading to the final structure of this compound from these intermediates involve further hydroxylations and rearrangements.
Quantitative Data: Cytotoxicity
This compound and its derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines. The data below is compiled from various studies. It is important to note that experimental conditions can vary between studies, affecting absolute values.
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound | P388 (Murine Leukemia) | Not Specified | 4.7 | [10] |
| 6-epi-ophiobolin G | HCT-15 (Colon Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [5] |
| 6-epi-ophiobolin G | NUGC-3 (Gastric Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [5] |
| 6-epi-ophiobolin G | NCI-H23 (Lung Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [5] |
| 6-epi-ophiobolin G | ACHN (Renal Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [5] |
| 6-epi-ophiobolin G | PC-3 (Prostate Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [5] |
| 6-epi-ophiobolin G | MDA-MB-231 (Breast Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [5] |
| 14,15-dehydro-ophiobolin G | HCT-15 (Colon Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [6][7] |
| 14,15-dehydro-ophiobolin G | NUGC-3 (Gastric Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [6][7] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition. SRB: Sulforhodamine B assay.
Mechanism of Action
The precise molecular mechanism of this compound is not as extensively studied as that of Ophiobolin A. However, the shared structural features suggest potentially overlapping mechanisms. Ophiobolins are known to be highly reactive molecules, capable of covalent modification of cellular targets.[12][13][14]
One of the most well-documented mechanisms for Ophiobolin A is the induction of a non-apoptotic, paraptosis-like cell death in glioblastoma cells.[14] This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and is mediated by ER stress.[14] Ophiobolin A disrupts cellular thiol proteostasis, leading to an unfolded protein response (UPR) and CHOP-mediated cell death.[14] Another study identified phosphatidylethanolamine (PE), a key membrane phospholipid, as a direct covalent target of Ophiobolin A.[15] The formation of Ophiobolin A-PE adducts leads to membrane destabilization and cytotoxicity.[15]
Furthermore, research on 6-epi-ophiobolin G suggests it may function as a potential estrogen receptor down-regulator, indicating a possible role in treating breast cancer.[10]
Experimental Protocols
Protocol 1: Fungal Culture and Metabolite Production
This is a generalized protocol for the cultivation of Aspergillus species for the production of ophiobolins. Optimization of media and culture parameters is critical for maximizing yield and may be strain-specific.
-
Strain Activation : Inoculate the desired fungal strain (e.g., Aspergillus ustus) from a cryopreserved stock onto a Potato Dextrose Agar (PDA) plate. Incubate at 28°C for 5-7 days until sporulation is observed.
-
Seed Culture : Aseptically transfer a small agar plug (approx. 1 cm²) containing fungal mycelium and spores into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB). Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days.
-
Production Culture : Inoculate a 2 L Erlenmeyer flask containing 500 mL of a suitable production medium (e.g., PDB or a specialized fermentation medium) with 25 mL (5% v/v) of the seed culture.
-
Fermentation : Incubate the production culture under static or shaking conditions (e.g., 120 rpm) at 28°C for 14-21 days. The choice of static versus shaking culture can significantly impact the secondary metabolite profile.
-
Harvesting : After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth or vacuum filtration. The mycelium and broth should be extracted separately as metabolites may be present in both.
Protocol 2: Extraction and Purification of this compound
This protocol outlines a standard procedure for extracting and purifying ophiobolins from fungal cultures.
-
Broth Extraction : Extract the filtered culture broth three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel. Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude broth extract.
-
Mycelial Extraction : Dry the harvested mycelial mass (e.g., by lyophilization or air drying). Grind the dried mycelium into a fine powder. Macerate the powdered mycelium in methanol (MeOH) or a mixture of dichloromethane/methanol (1:1) overnight. Filter the extract and evaporate the solvent in vacuo to obtain the crude mycelial extract.
-
Initial Fractionation (VLC) : Combine the crude extracts and adsorb them onto a small amount of silica gel. Load the adsorbed material onto a silica gel vacuum liquid chromatography (VLC) column. Elute with a stepwise gradient of solvents, typically starting with n-hexane and gradually increasing polarity with ethyl acetate and then methanol (e.g., Hexane -> Hexane:EtOAc gradients -> EtOAc -> EtOAc:MeOH gradients -> MeOH).
-
Column Chromatography : Subject the bioactive fractions from VLC to further separation using silica gel column chromatography with a finer gradient elution system (e.g., hexane-EtOAc). Monitor fractions by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).
-
Final Purification (HPLC) : Pool fractions containing the compound of interest based on TLC analysis. Perform final purification using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase, typically a gradient of acetonitrile and water, to yield pure this compound.
-
Structure Verification : Confirm the identity and purity of the isolated compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC).
Conclusion and Future Perspectives
This compound, a sesterterpenoid produced by several Aspergillus species, represents a valuable natural product with demonstrated cytotoxic potential. Understanding its fungal sources and biosynthetic pathway is crucial for optimizing production, potentially through metabolic engineering or synthetic biology approaches in host organisms. While the precise mechanism of action for this compound requires further elucidation, the pathways uncovered for its close analog, Ophiobolin A, provide a strong foundation for future investigation, highlighting ER stress and covalent modification of membrane lipids as promising areas of study. The detailed protocols and compiled data in this guide serve as a resource for researchers aiming to isolate, characterize, and evaluate this compound and its derivatives as potential scaffolds for the development of novel anticancer therapeutics. Future work should focus on improving production titers, exploring the structure-activity relationships within the this compound family, and definitively identifying its molecular targets in cancer cells.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New Ophiobolin Derivatives from the Marine Fungus Aspergillus flocculosus and Their Cytotoxicities against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fungal Metabolite Ophiobolin A as a Promising Anti-Glioma Agent: In Vivo Evaluation, Structure-Activity Relationship and Unique Pyrrolylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
An In-depth Technical Guide to the Biosynthesis of Ophiobolin G
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiobolin G, a member of the sesterterpenoid class of natural products, has garnered significant interest within the scientific community due to its notable biological activities. As with other ophiobolins, it possesses a characteristic 5-8-5 tricyclic ring system. The biosynthesis of this complex molecule is a multi-step enzymatic process originating from simple isoprenoid precursors. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the key enzymatic players and the genetic architecture that governs its production in fungi, primarily of the Aspergillus genus. This document synthesizes current research findings, presenting quantitative data in structured tables, outlining detailed experimental protocols for key methodologies, and providing visual representations of the biosynthetic and experimental workflows.
Introduction to this compound
Ophiobolins are a class of sesterterpenoids characterized by a tricyclic 5-8-5 carbon skeleton.[1] These fungal metabolites are produced by various species, notably from the genera Bipolaris and Aspergillus.[1] First identified as phytotoxins, subsequent research has revealed a broad spectrum of biological activities, including antimicrobial, nematicidal, and cytotoxic effects, making them promising candidates for drug development.[1] this compound, and its stereoisomer 6-epi-ophiobolin G, are specific congeners within this family that continue to be subjects of biosynthetic and pharmacological investigation.[2][3]
The Core Biosynthetic Pathway of Ophiobolins
The biosynthesis of all terpenoids, including sesterterpenoids, begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[4][5] These building blocks are typically generated through the mevalonate (MVA) pathway in fungi.[6] The core of ophiobolin biosynthesis involves the sequential condensation of these C5 units to form a linear C25 precursor, which is then cyclized to create the characteristic tricyclic scaffold.
The initial and pivotal step in ophiobolin biosynthesis is the formation of the C25 linear precursor, geranylfarnesyl diphosphate (GFPP), from one molecule of DMAPP and four molecules of IPP.[5][7] This reaction is catalyzed by a prenyltransferase. Subsequently, a terpene synthase mediates a complex cyclization cascade to yield the foundational ophiobolin skeleton, ophiobolin F.[7][8]
In many ophiobolin-producing fungi, these two catalytic activities—prenyltransfer and cyclization—are housed within a single, bifunctional enzyme known as ophiobolin F synthase.[8] This enzyme is a chimerical protein containing both a C-terminal prenyltransferase (PT) domain and an N-terminal terpene synthase (TS) domain.[9]
Following the formation of ophiobolin F, a series of post-modification reactions, primarily oxidations, are catalyzed by enzymes such as cytochrome P450 monooxygenases and FAD-dependent oxidoreductases.[7][8] These modifications lead to the diverse array of ophiobolin analogues observed in nature, including this compound.
From Ophiobolin F to this compound: The Role of Post-Modification Enzymes
The conversion of the initial cyclized product, ophiobolin F, to other ophiobolins involves a series of oxidative modifications. The cytochrome P450 monooxygenase, OblB, has been identified as a key player in this process, responsible for installing oxygen functionalities at the C5 and C21 positions of the ophiobolin scaffold to produce ophiobolin C.[7][8] Another crucial enzyme is an FAD-dependent oxidoreductase, OblC, which has been shown to catalyze the dehydrogenation at the C16 and C17 positions of both ophiobolin F and ophiobolin C.[7][10]
While the direct enzymatic conversion to this compound has not been fully elucidated in a singular pathway, evidence suggests a combination of enzymatic and non-enzymatic steps. For instance, 6-epi-ophiobolin G has been identified as a non-enzymatic transformation product of ophiobolin C.[7] This suggests that the stereochemistry and functional groups of this compound may arise from the inherent reactivity of its biosynthetic precursors under specific physiological conditions.
dot
Caption: Proposed biosynthetic pathway of 6-epi-Ophiobolin G.
Genetic Basis of this compound Biosynthesis
The genes encoding the enzymes for ophiobolin biosynthesis are typically organized in a biosynthetic gene cluster (BGC), often referred to as the "obl" cluster.[7] This clustering facilitates the co-regulation of the genes involved in the pathway. The core genes within this cluster include:
-
oblA : Encoding the bifunctional ophiobolin F synthase.
-
oblB : Encoding a cytochrome P450 monooxygenase.
-
oblC : Encoding an FAD-dependent oxidoreductase. It is noteworthy that in some species, such as Aspergillus ustus, the oblC gene is not located within the main "obl" cluster, suggesting a more complex regulatory network.[10]
-
oblD : Encoding a putative transporter protein, which may be involved in exporting the ophiobolins from the cell to prevent self-toxicity.[7][8]
-
oblR : Encoding a putative transcription factor that likely regulates the expression of the other genes in the cluster.[7]
The presence and composition of the "obl" gene cluster can be used as a marker for identifying potential ophiobolin producers through genome mining approaches.
Quantitative Data on Ophiobolin Production
While extensive quantitative data specifically for this compound is limited in the literature, studies on related ophiobolins provide insights into the productivity of these biosynthetic pathways. The production yields are highly dependent on the fungal strain, culture conditions, and genetic modifications.
| Compound | Producing Organism | Titer | Reference |
| Ophiobolin A | Bipolaris sp. (endophyte of Datura metel) | 235 mg/L | [11] |
| Ophiobolin F | Engineered Saccharomyces cerevisiae | 5.1 g/L | [9] |
| Ophiobolin U | Engineered Saccharomyces cerevisiae | 128.9 mg/L | [9] |
Key Experimental Protocols
The elucidation of the ophiobolin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the methodologies for key experiments.
Gene Inactivation in Aspergillus ustus
Gene knockout studies are fundamental to confirming the function of genes within a biosynthetic cluster. The following protocol outlines the general steps for gene inactivation in A. ustus via homologous recombination.
Experimental Workflow for Gene Inactivation
dot
Caption: Workflow for gene inactivation in Aspergillus ustus.
Methodology:
-
Construction of the Gene Deletion Cassette:
-
Amplify the upstream and downstream flanking regions (typically ~1 kb each) of the target gene from A. ustus genomic DNA using PCR.
-
Amplify a selectable marker cassette (e.g., hygromycin resistance gene, hph).
-
Fuse the three fragments (upstream flank - hph - downstream flank) using fusion PCR.[12]
-
-
Protoplast Preparation:
-
Grow A. ustus in liquid medium.
-
Harvest and wash the mycelia.
-
Digest the fungal cell walls using a mixture of enzymes such as driselase and snailase in an osmotic medium to release protoplasts.[10]
-
-
Protoplast Transformation:
-
Mix the protoplasts with the gene deletion cassette.
-
Induce DNA uptake using a polyethylene glycol (PEG)-calcium chloride solution.
-
-
Selection and Screening:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).
-
Isolate individual colonies and screen for the correct integration of the deletion cassette by PCR using primers that flank the target gene locus.
-
-
Verification and Analysis:
-
Confirm the gene knockout by Southern blotting or quantitative real-time PCR (qRT-PCR).
-
Analyze the metabolite profile of the knockout mutant by HPLC to observe the absence of the expected downstream product and potentially the accumulation of precursors.
-
Heterologous Expression of Ophiobolin Biosynthetic Enzymes
Heterologous expression in a host organism like Aspergillus oryzae or Saccharomyces cerevisiae is a powerful tool for characterizing the function of individual biosynthetic enzymes.[8][9]
Experimental Workflow for Heterologous Expression
dot
Caption: Workflow for heterologous expression of an ophiobolin biosynthetic enzyme.
Methodology:
-
Vector Construction:
-
Amplify the coding sequence of the gene of interest (e.g., oblB) from the producer strain's cDNA.
-
Clone the gene into a suitable fungal expression vector under the control of a strong, inducible, or constitutive promoter.
-
-
Host Transformation:
-
Transform the expression vector into a suitable heterologous host, such as A. oryzae, using protoplast-mediated transformation.
-
-
Expression and Biotransformation:
-
Culture the recombinant strain under conditions that induce gene expression.
-
If the expressed enzyme acts on an intermediate, the corresponding substrate (e.g., ophiobolin F for OblB) can be fed to the culture.
-
-
Metabolite Analysis:
-
Extract the metabolites from the culture medium and/or mycelia using an organic solvent like ethyl acetate.
-
Analyze the extract by HPLC, LC-MS, and NMR to identify the product of the enzymatic reaction.
-
HPLC Analysis of Ophiobolins
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of ophiobolins.
Methodology:
-
Sample Preparation:
-
Extract fungal cultures (solid or liquid) with a suitable organic solvent (e.g., ethyl acetate or acetone).[10]
-
Evaporate the solvent and redissolve the crude extract in a solvent compatible with the HPLC mobile phase (e.g., methanol).
-
Filter the sample to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid) and acetonitrile or methanol is commonly employed.[10]
-
Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds at multiple wavelengths. Ophiobolins typically have a UV absorbance maximum around 234 nm.[7]
-
-
Quantification:
-
Generate a calibration curve using a purified standard of the ophiobolin of interest.
-
Quantify the amount of the ophiobolin in the sample by comparing its peak area to the calibration curve.
-
Conclusion
The biosynthesis of this compound is a fascinating example of the intricate enzymatic machinery that fungi employ to produce complex natural products. The pathway relies on a core bifunctional synthase to create the characteristic ophiobolin skeleton, which is then further decorated by a suite of tailoring enzymes. While the general framework of ophiobolin biosynthesis is well-established, the precise sequence of events leading to this compound, and the potential for non-enzymatic transformations, remain areas for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to further unravel the complexities of ophiobolin biosynthesis and to potentially harness these pathways for the biotechnological production of these medicinally promising compounds. The continued application of genetic, biochemical, and analytical techniques will undoubtedly shed more light on the biosynthesis of this compound and other valuable natural products.
References
- 1. The Maimone Synthesis of 6-epi-Ophiobolin N [organic-chemistry.org]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-epi-ophiobolin G | C25H34O2 | CID 11326062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. De novo production of bioactive sesterterpenoid ophiobolins in Saccharomyces cerevisiae cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Total Synthesis of (+)-6-epi-ophiobolin A and Progress Toward the Total Synthesis of Ineleganolide [escholarship.org]
- 12. High‐Throughput Gene Replacement in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Biological Activity of Ophiobolin G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sesterterpenoid natural product, Ophiobolin G. The document details its chemical structure, physicochemical properties, biological activities with a focus on its cytotoxic effects, and relevant experimental methodologies. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a member of the ophiobolin family of sesterterpenoids, characterized by a unique 5-8-5 tricyclic carbon skeleton.[1][2] First isolated from the fungus Aspergillus ustus, it has since been identified in other fungal species, including Emericella variecolor.[3][4]
Table 1: Physicochemical and Structural Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄O₂ | [5] |
| Molecular Weight | 366.54 g/mol | [5] |
| CAS Number | 90108-63-7 | |
| InChI Key | RKNMPQSLAZUFIT-IGPSIJAESA-N | [5] |
| SMILES | CC(=C/C=C--INVALID-LINK--[C@@]1([H])CC[C@]2(C)C[C@]3([H])C(=CC(=O)[C@]3([H])/C(=C\C[C@@]12[H])/C=O)C)C | [5] |
| Appearance | Colorless oil or solid | [6] |
Biological Activity and Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Its mechanism of action, like other ophiobolins, is believed to involve the induction of cell death pathways, including apoptosis and paraptosis-like cell death, and interference with key cellular signaling cascades.[7][8]
Table 2: Reported Cytotoxicity (IC₅₀) of this compound and Related Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6-epi-ophiobolin G | HCT-15 (Colon Cancer) | 0.14 - 2.01 | [6][9] |
| 6-epi-ophiobolin G | NUGC-3 (Gastric Cancer) | 0.14 - 2.01 | [6][9] |
| 6-epi-ophiobolin G | NCI-H23 (Lung Cancer) | 0.14 - 2.01 | [6][9] |
| 6-epi-ophiobolin G | ACHN (Renal Cancer) | 0.14 - 2.01 | [6][9] |
| 6-epi-ophiobolin G | PC-3 (Prostate Cancer) | 0.14 - 2.01 | [6][9] |
| 6-epi-ophiobolin G | MDA-MB-231 (Breast Cancer) | 0.14 - 2.01 | [6][9] |
| Ophiobolin O | P388 (Mouse Leukemia) | 24.6 | |
| Ophiobolin K | P388 (Mouse Leukemia) | 13.3 | |
| 6-epi-ophiobolin K | P388 (Mouse Leukemia) | 24.9 |
Signaling Pathways
The cytotoxic effects of ophiobolins are attributed to their interaction with multiple cellular signaling pathways. While specific studies on this compound are limited, research on closely related analogs like Ophiobolin A and O provides significant insights into its probable mechanisms of action.
Ophiobolin A has been shown to induce paraptosis-like cell death in glioblastoma cells, a process characterized by the swelling of the endoplasmic reticulum (ER) and mitochondria, independent of caspase activation.[6][10] This is often linked to the induction of ER stress and the unfolded protein response (UPR).[11][12] Furthermore, Ophiobolin A can trigger the mitochondrial pathway of apoptosis in human melanoma cells.[13]
Ophiobolin O has been demonstrated to induce G1 phase cell cycle arrest in MCF-7 breast cancer cells by targeting the AKT/GSK3β/cyclin D1 signaling pathway.[14][15] This pathway is crucial for cell proliferation, and its disruption leads to the inhibition of cancer cell growth.
Below is a proposed signaling pathway for Ophiobolin-induced cell cycle arrest based on studies of Ophiobolin O.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchhub.com [researchhub.com]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Fungal Metabolite Ophiobolin A as a Promising Anti-Glioma Agent: In Vivo Evaluation, Structure-Activity Relationship and Unique Pyrrolylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells by decreasing BKCa channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ophiobolin A Induces Autophagy and Activates the Mitochondrial Pathway of Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ophiobolin O Isolated from Aspergillus ustus Induces G1 Arrest of MCF-7 Cells through Interaction with AKT/GSK3β/Cyclin D1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ophiobolin O isolated from Aspergillus ustus induces G1 arrest of MCF-7 cells through interaction with AKT/GSK3β/cyclin D1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiobolin G: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Ophiobolin G is a member of the ophiobolin family, a class of sesterterpenoids produced by various fungi, notably from the genera Aspergillus and Bipolaris.[1] These natural products are characterized by a unique 5-8-5 tricyclic carbon skeleton and exhibit a wide range of biological activities, including phytotoxic, antimicrobial, and potent cytotoxic effects against various cancer cell lines.[1][2] This guide provides an in-depth technical overview of the multifaceted mechanism of action of this compound and its analogs, with a focus on its potential as an anticancer agent.
Core Mechanisms of Action
The cytotoxic effects of ophiobolins, including this compound, are attributed to their interaction with multiple cellular targets and the perturbation of several key signaling pathways. The primary mechanisms of action are detailed below.
1. Calmodulin Inhibition
One of the earliest and most well-characterized mechanisms of action for the ophiobolin family, particularly Ophiobolin A, is the inhibition of calmodulin (CaM).[3][4] Calmodulin is a ubiquitous, calcium-binding protein that regulates a vast number of cellular processes. Ophiobolins have been shown to interact directly with calmodulin, leading to an irreversible, time-dependent inhibition of its activity.[3][4] This interaction is enhanced in the presence of Ca2+.[3][4]
The inhibition of calmodulin by ophiobolins is believed to involve the covalent modification of lysine residues on the protein.[5][6] Specifically, studies on Ophiobolin A have identified lysines 75, 77, and 148 as binding sites, with lysine 75 being the primary inhibitory site.[5][6] The inactivation of calmodulin disrupts numerous downstream signaling pathways that are critical for cell proliferation, survival, and migration, contributing significantly to the cytotoxic effects of ophiobolins.
2. Induction of Apoptosis and Cell Cycle Arrest
Ophiobolins, including the related compound Ophiobolin O, have been demonstrated to induce apoptosis and cause cell cycle arrest in cancer cells.[7] For instance, Ophiobolin O induces G1 phase arrest in human breast cancer MCF-7 cells by targeting the AKT/GSK3β/Cyclin D1 signaling pathway.[7][8] It has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in triggering apoptosis.[7] The activation of JNK, a member of the MAPK family, by Ophiobolin O leads to the phosphorylation of Bcl-2, a key regulator of apoptosis.[7]
3. Induction of Paraptosis-Like Cell Death
In addition to apoptosis, ophiobolins can induce a non-apoptotic form of programmed cell death known as paraptosis.[9][10][11] This is particularly relevant in the context of apoptosis-resistant cancers, such as glioblastoma multiforme (GBM).[11][12] Paraptosis is characterized by extensive cytoplasmic vacuolization originating from the swelling and fusion of the endoplasmic reticulum (ER) and mitochondria, without the typical morphological features of apoptosis like DNA fragmentation and caspase activation.[9][12][13] Ophiobolin A has been shown to induce paraptosis-like cell death in human glioblastoma cells.[10][12][13]
4. Endoplasmic Reticulum (ER) Stress and Disruption of Thiol Proteostasis
A key mechanism underlying ophiobolin-induced paraptosis is the induction of severe endoplasmic reticulum (ER) stress.[12] Ophiobolin A has been shown to cause dilation of the ER in glioma cells, leading to the activation of the unfolded protein response (UPR) and CHOP-mediated cell death.[12] This ER stress is not dependent on the generation of reactive oxygen species (ROS) but is effectively blocked by thiol antioxidants.[12] This suggests that Ophiobolin A disrupts thiol proteostasis by covalently modifying free thiol groups on intracellular proteins, leading to ER stress and subsequent cell death.[12]
5. Covalent Modification of Phosphatidylethanolamine (PE)
Recent studies have unveiled a unique mechanism of action for Ophiobolin A involving the covalent modification of the membrane lipid phosphatidylethanolamine (PE).[14] Through a loss-of-function genetic screen, it was discovered that inactivation of de novo PE synthesis confers resistance to Ophiobolin A.[14] Ophiobolin A reacts with the ethanolamine headgroup of PE to form pyrrole-containing adducts, which leads to the destabilization of the lipid bilayer and ultimately, cell death.[14]
Quantitative Data on Biological Activity
The cytotoxic and growth inhibitory activities of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values are summarized in the tables below.
| Compound | Cell Line | GI50 (µM)[15] |
| 14,15-dehydro-6-epi-ophiobolin G | HCT-15 | 0.29 |
| NUGC-3 | 0.28 | |
| NCI-H23 | 0.28 | |
| ACHN | 0.32 | |
| PC-3 | 0.30 | |
| MDA-MB-231 | 0.31 | |
| 14,15-dehydro-ophiobolin G | HCT-15 | 0.17 |
| NUGC-3 | 0.14 | |
| NCI-H23 | 0.16 | |
| ACHN | 0.18 | |
| PC-3 | 0.17 | |
| MDA-MB-231 | 0.18 |
| Compound | Cell Line | IC50 (µM)[16][17] |
| 6-epi-ophiobolin A | A549 | 4.5 |
| MCF-7 | 2.09 | |
| HeLa | 2.71 | |
| HepG2 | 2.24 | |
| SGC-7901 | 2.56 | |
| Ophiobolin C | MCF-7 | 4.88 |
| MDA-MB-231 | 2.26 | |
| MCF-7/ADR | 2.71 | |
| Ophiobolin K | MCF-7 | 3.64 |
| MDA-MB-231 | 1.52 | |
| MCF-7/ADR | 0.77 | |
| 6-epi-ophiobolin K | MCF-7 | 3.92 |
| MDA-MB-231 | 1.76 | |
| MCF-7/ADR | 1.09 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.[18]
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with the compound of interest, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-AKT, anti-Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Protein-SH Groups
-
Cell Treatment and Lysis: Treat cells with the compound, wash with PBS, and lyse by sonication in a buffer without detergents.
-
Protein Precipitation: Precipitate the proteins using trichloroacetic acid (TCA).
-
Protein Solubilization: Centrifuge the samples, and solubilize the pelleted proteins with 0.1 M NaOH, followed by neutralization with 0.5 M Tris-HCl.
-
Dibromobimane Labeling: Mix a small amount of the prepared protein (e.g., 5 µg) with 40 µM dibromobimane and incubate for 40 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of dibromobimane-bound protein-SH groups using a fluorescence multiplate reader at an excitation/emission of 393/477 nm.
-
Normalization: Normalize the fluorescence by the total protein amount.[12]
Visualizations
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial kinetics of the inactivation of calmodulin by the fungal toxin ophiobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the binding and inhibition sites in the calmodulin molecule for ophiobolin A by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ophiobolin O Isolated from Aspergillus ustus Induces G1 Arrest of MCF-7 Cells through Interaction with AKT/GSK3β/Cyclin D1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. researchgate.net [researchgate.net]
- 11. Fungal Metabolite Ophiobolin A as a Promising Anti-Glioma Agent: In Vivo Evaluation, Structure-Activity Relationship and Unique Pyrrolylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells by decreasing BKCa channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Ophiobolin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolin G is a member of the ophiobolin family, a class of sesterterpenoids produced by various fungal species, particularly from the genera Aspergillus and Bipolaris.[1] These natural products are characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] Initially recognized for their potent phytotoxic effects, ophiobolins, including this compound, have since been demonstrated to possess a broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its cytotoxic, phytotoxic, antifungal, and calmodulin-inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Cytotoxic Activities
This compound and its analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2][3] The primary mechanism of this cytotoxicity is attributed to the induction of a non-apoptotic form of programmed cell death known as paraptosis, which is initiated by endoplasmic reticulum (ER) stress.[1][4]
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and its closely related analog, 6-epi-ophiobolin A.
| Compound | Cell Line | Assay Type | Activity Metric | Value (µM) | Reference |
| This compound | P388 (Mouse leukemia) | Cytotoxicity | IC50 | 24.6 | [2] |
| 6-epi-ophiobolin A | HCT-8 (Human colon adenocarcinoma) | Cytotoxicity | IC50 | 2.09 | [5] |
| 6-epi-ophiobolin A | Bel-7402 (Human liver cancer) | Cytotoxicity | IC50 | 2.71 | [5] |
| 6-epi-ophiobolin A | BGC-823 (Human gastric cancer) | Cytotoxicity | IC50 | 2.55 | [5] |
| 6-epi-ophiobolin A | A549 (Human lung adenocarcinoma) | Cytotoxicity | IC50 | 4.5 | [5] |
| 6-epi-ophiobolin A | A2780 (Human ovarian adenocarcinoma) | Cytotoxicity | IC50 | 2.33 | [5] |
Signaling Pathways in Cytotoxicity
Endoplasmic Reticulum Stress and Paraptosis:
Ophiobolin A, a closely related analog of this compound, has been shown to induce paraptosis-like cell death in glioma cells by triggering ER stress.[1][6] This process involves the covalent modification of sulfhydryl groups on proteins, leading to protein misfolding and accumulation in the ER.[1][6] The subsequent unfolded protein response (UPR) is characterized by the upregulation of key stress sensor proteins and transcription factors.
PI3K/Akt/mTOR and Ras/Raf/MEK/ERK Signaling:
The broader family of ophiobolins has been implicated in the modulation of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways, which are critical regulators of cell growth, proliferation, and survival.[7] While the direct effects of this compound on these pathways are still under investigation, it is plausible that its cytotoxic activity is, at least in part, mediated through their modulation.
Experimental Protocols
Cytotoxicity Assay (MTT Assay):
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
-
Phytotoxic Activities
This compound exhibits phytotoxic effects on various plant species. This activity is often assessed by observing lesion formation on plant tissues.
Experimental Protocols
Leaf-Puncture Assay:
This method is used to evaluate the phytotoxicity of a compound on detached leaves.
-
Materials:
-
Healthy, detached leaves of a target plant species (e.g., green foxtail)
-
This compound solutions at various concentrations (dissolved in a suitable solvent like methanol or acetone)
-
Micropipette
-
Sterile needle
-
Moist filter paper
-
Petri dishes
-
-
Procedure:
-
Gently puncture the surface of the detached leaves with a sterile needle.
-
Apply a small droplet (e.g., 10 µL) of the this compound solution directly onto the punctured site.[5]
-
Use a solvent-only solution as a negative control.
-
Place the treated leaves in a Petri dish containing moist filter paper to maintain humidity.
-
Incubate the Petri dishes under controlled light and temperature conditions.
-
Observe and measure the diameter of the necrotic lesions that develop around the puncture site after 24-72 hours.[5]
-
Antifungal Activities
This compound has been reported to possess antifungal properties against various fungal pathogens.
Quantitative Antifungal Data
Quantitative data for the antifungal activity of this compound is often presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Further research is needed to compile a comprehensive table of MIC values for this compound against a wide range of fungal species.
Experimental Protocols
Broth Microdilution Method for Antifungal Susceptibility Testing:
This method is a standardized technique used to determine the MIC of an antifungal agent.
-
Materials:
-
96-well microtiter plates
-
Fungal inoculum, adjusted to a standardized concentration
-
RPMI-1640 medium (or other suitable broth)
-
This compound stock solution
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial twofold dilutions of this compound in the microtiter plate wells using the broth medium.
-
Add a standardized fungal inoculum to each well.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the absorbance with a microplate reader. The MIC is the lowest concentration that shows no visible growth.[8]
-
Calmodulin Inhibition
Calmodulin (CaM) is a calcium-binding messenger protein involved in numerous cellular signaling pathways. Ophiobolin A has been identified as a potent and irreversible inhibitor of calmodulin.[9][10] It is believed that other ophiobolins, including this compound, may share this activity. The inhibition of calmodulin is thought to contribute to the phytotoxic and cytotoxic effects of these compounds.
Experimental Protocols
Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay:
This assay measures the ability of a compound to inhibit the activation of phosphodiesterase by calmodulin.
-
Materials:
-
Calmodulin
-
Calmodulin-deficient phosphodiesterase (PDE)
-
cAMP (substrate for PDE)
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
-
This compound solutions
-
Inorganic phosphate detection reagent (e.g., malachite green)
-
Spectrophotometer
-
-
Procedure:
-
Pre-incubate calmodulin with various concentrations of this compound in the assay buffer.[11]
-
Initiate the reaction by adding PDE and cAMP.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction and add 5'-nucleotidase to convert the AMP produced into adenosine and inorganic phosphate.
-
Quantify the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green).
-
The degree of inhibition is determined by comparing the PDE activity in the presence of this compound to the activity in its absence. The concentration of this compound that causes 50% inhibition (IC50) can then be calculated.
-
Conclusion
This compound is a multifaceted natural product with a range of significant biological activities. Its potent cytotoxic effects, mediated through the induction of ER stress and paraptosis, make it a compound of interest for anticancer drug development. Furthermore, its phytotoxic, antifungal, and calmodulin-inhibitory properties highlight its potential for applications in agriculture and as a tool for studying cellular signaling processes. The detailed experimental protocols and summaries of quantitative data provided in this guide are intended to facilitate further research into the promising therapeutic and scientific applications of this compound. Further investigation is warranted to fully elucidate the specific molecular targets and mechanisms of action of this compound in various biological systems.
References
- 1. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the Binding and Inhibition Sites in the Calmodulin Molecule for Ophiobolin A by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Phytotoxicity of Ophiobolin G: An In-depth Technical Guide
A comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of Ophiobolin G's phytotoxic properties. This guide addresses the limited specific data on this compound by contextualizing it within the broader phytotoxicity of the ophiobolin family.
Executive Summary
This compound, a member of the sesterterpenoid class of natural products, is a secondary metabolite produced by various fungi, notably from the genera Aspergillus and Emericella. While the phytotoxic effects of the ophiobolin family, particularly Ophiobolin A, are well-documented, specific research into the phytotoxicity of this compound is notably scarce. This guide synthesizes the available information on this compound, including its sources and known biological activities, and provides a detailed examination of the phytotoxicity of the broader ophiobolin family to infer potential mechanisms and properties of this compound. The structure-activity relationships within the ophiobolin class suggest that the functional groups at key carbon positions are critical for their biological effects. This guide also details common experimental protocols for assessing ophiobolin phytotoxicity and visualizes the proposed signaling pathways. Further dedicated research is crucial to fully elucidate the specific phytotoxic profile of this compound.
Introduction to this compound
Ophiobolins are a class of sesterterpenoids characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] These fungal metabolites have garnered significant interest due to their wide range of biological activities, including phytotoxic, antimicrobial, and antitumor properties.[1][2] this compound and its stereoisomer, 6-epi-ophiobolin G, are produced by fungi such as Aspergillus ustus and Emericella variecolor. While research has focused on the cytotoxic effects of some ophiobolins against cancer cell lines, their primary ecological role is often associated with plant pathogenesis.[2][3]
Quantitative Phytotoxicity Data
| Ophiobolin Derivative | Target Plant Species | Observed Effect | Concentration | Reference |
| 3-anhydro-ophiobolin A | Green foxtail (Setaria viridis) | Lesion diameter: 2-3 mm | 0.5 mg/mL | [4] |
| 3-anhydro-ophiobolin A | Green foxtail (Setaria viridis) | Lesion diameter: 1-2 mm | 0.1 mg/mL | [4] |
| 6-epi-ophiobolin A | Green foxtail (Setaria viridis) | Lesion diameter: 1-2 mm | 1 mg/mL | [4] |
| Ophiobolin I | Green foxtail (Setaria viridis) | Sporadic needle-like spots | 1 mg/mL | [4] |
| Ophiobolin A | Tobacco (Nicotiana tabacum L. cv. Bright Yellow 2) | Cell death | ≥10 µM | [5] |
| Ophiobolin A | Tobacco (Nicotiana tabacum L. cv. Bright Yellow 2) | Inhibition of cell proliferation | 5 µM | [5] |
Structure-Activity Relationship in Ophiobolins
The phytotoxicity of ophiobolins is closely linked to their chemical structure. Studies on various analogs have indicated that the presence and configuration of specific functional groups are critical for their biological activity. Key structural features influencing phytotoxicity include:
-
Hydroxy group at C-3: The presence of a hydroxyl group at this position is often associated with increased phytotoxicity.[6]
-
Stereochemistry at C-6: The spatial arrangement of substituents at the C-6 position can significantly impact biological activity.[6]
-
Aldehyde group at C-7: This functional group is considered important for the phytotoxic effects of several ophiobolins.[6]
While the specific structure-activity relationship for this compound has not been detailed, its structural similarity to other more studied ophiobolins suggests that these principles would likely apply.
Experimental Protocols for Phytotoxicity Assessment
The following are detailed methodologies commonly employed in the study of ophiobolin phytotoxicity, which would be applicable for future investigations into this compound.
Leaf Puncture Assay
This method is frequently used to assess the direct phytotoxic effect of a compound on leaf tissue.
-
Plant Material: Healthy, fully expanded leaves are detached from the target plant species (e.g., green foxtail, Setaria viridis).[4]
-
Preparation: Leaves are washed and placed in a petri dish lined with moist filter paper to maintain humidity.[4]
-
Treatment: A small puncture is made on the leaf surface with a sterile needle. A droplet of the test solution (ophiobolin dissolved in a suitable solvent, often with a surfactant like Tween-80) at a specific concentration is applied to the puncture site.[4]
-
Incubation: The treated leaves are incubated under controlled conditions (e.g., 25°C, 12h light/12h dark cycle).
-
Assessment: The diameter of the resulting necrotic lesion is measured at specified time points (e.g., 24, 48, 72 hours) to quantify the phytotoxic effect.[4]
Seed Germination and Seedling Growth Assay
This bioassay evaluates the impact of the compound on early plant development.
-
Preparation: Seeds of the target species are surface-sterilized.
-
Treatment: Seeds are placed in petri dishes on filter paper moistened with different concentrations of the test compound. A control group receives only the solvent.
-
Incubation: The petri dishes are incubated in a growth chamber with controlled temperature and light conditions.
-
Assessment: After a set period (e.g., 7 days), germination percentage, root length, and shoot length are measured and compared to the control.
Proposed Mechanisms and Signaling Pathways
The precise signaling pathways affected by this compound in plants have not been elucidated. However, research on other ophiobolins, particularly Ophiobolin A, points to several potential mechanisms of action.
Calmodulin Inhibition
One of the most well-documented effects of Ophiobolin A is its ability to bind to and inhibit calmodulin, a key calcium-binding protein involved in a multitude of cellular signaling pathways.[7] By disrupting calcium/calmodulin-mediated signaling, ophiobolins can interfere with various physiological processes, including growth, development, and stress responses.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The incredible story of ophiobolin A and sphaeropsidin A: two fungal terpenes from wilt-inducing phytotoxins to promising anticancer compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
The Antimicrobial Potential of Ophiobolin G: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ophiobolin G, a member of the sesterterpenoid class of natural products, has emerged as a compound of interest in the search for novel antimicrobial agents.[1][2] Sesterterpenoids are a diverse group of C25 isoprenoid compounds known for a wide range of biological activities, including cytotoxic and antimicrobial functions.[2] This technical guide provides a comprehensive overview of the antimicrobial effects of this compound, with a focus on its spectrum of activity, mechanism of action, and the experimental methodologies used to evaluate its efficacy.
Ophiobolins are characterized by a unique 5-8-5 fused tricyclic ring system and are primarily produced by various fungal species.[2] While initially studied for their phytotoxic properties, research has expanded to explore their potential as therapeutic agents. This document synthesizes the current understanding of this compound's antimicrobial properties to inform and guide future research and development efforts in this area.
Antimicrobial Spectrum and Efficacy
Quantitative data from in vitro studies have demonstrated the antimicrobial activity of this compound and its analogs against a range of bacterial pathogens. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Antibacterial Activity
Studies have shown that 6-epi-ophiobolin G, a stereoisomer of this compound, exhibits moderate to strong activity, particularly against Gram-positive bacteria. The MIC values for 6-epi-ophiobolin G against several Gram-positive pathogens are summarized in the table below.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Streptococcus agalactiae | 3.125 - 6.25 | [3] |
| Gram-positive pathogen 1 | 6.25 | [3] |
| Gram-positive pathogen 2 | 12.5 | [3] |
| Gram-positive pathogen 3 | 12.5 | [3] |
| Gram-positive pathogen 4 | 25 | [3] |
| Gram-positive pathogen 5 | 25 | [3] |
Table 1: Minimum Inhibitory Concentrations of 6-epi-ophiobolin G against Gram-Positive Bacteria.
Anti-biofilm Activity
In addition to inhibiting planktonic growth, 6-epi-ophiobolin G has demonstrated a significant inhibitory effect on the formation of biofilms by Streptococcus agalactiae. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. The ability of this compound to disrupt biofilm formation at sub-MIC concentrations highlights its potential as a novel therapeutic agent for biofilm-associated infections.
| Bacterial Strain | Biofilm Inhibition (MIC) (µg/mL) | Reference |
| Streptococcus agalactiae | 3.125 | [3] |
Table 2: Biofilm Inhibitory Concentration of 6-epi-ophiobolin G against Streptococcus agalactiae.
Mechanism of Action
The precise antimicrobial mechanism of action for this compound in bacteria is an active area of investigation. However, based on the known biological activities of the broader ophiobolin class, a primary hypothesis centers on the disruption of calcium signaling pathways through the inhibition of calmodulin and calmodulin-like proteins.
Inhibition of Calmodulin and Calcium Signaling
In eukaryotic cells, ophiobolins are known to be potent inhibitors of calmodulin, a key calcium-binding protein that regulates a multitude of cellular processes.[4][5] This inhibition is often irreversible and occurs through covalent modification of the calmodulin protein.[5]
While bacteria do not possess true calmodulin, they do have calmodulin-like proteins and utilize calcium signaling for various physiological processes, including virulence and stress responses.[6][7] It is hypothesized that this compound may exert its antimicrobial effect by targeting these bacterial calcium-binding proteins, thereby disrupting essential signaling pathways. The diagram below illustrates this proposed mechanism.
References
- 1. static.igem.org [static.igem.org]
- 2. Optimization of Streptococcus agalactiae Biofilm Culture in a Continuous Flow System for Photoinactivation Studies [mdpi.com]
- 3. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Ophiobolin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolin G, a member of the sesterterpenoid class of natural products, has emerged as a compound of interest in the field of oncology. As part of the larger ophiobolin family, which includes the more extensively studied Ophiobolin A, this compound exhibits cytotoxic properties against cancer cells, warranting a closer examination of its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activities, including available quantitative data, detailed experimental methodologies, and insights into its molecular mechanisms of action.
Quantitative Assessment of Cytotoxicity
The in vitro anticancer activity of this compound and its closely related analog, 6-epi-ophiobolin G, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | P388 | Mouse Leukemia | 24.6[1][2] |
| 6-epi-ophiobolin A | HCT-8 | Human Colon Adenocarcinoma | 2.09 - 2.71 |
| Bel-7402 | Human Liver Cancer | 2.09 - 2.71 | |
| BGC-823 | Human Gastric Cancer | 2.09 - 2.71 | |
| A2780 | Human Ovarian Adenocarcinoma | 2.09 - 2.71 | |
| A549 | Human Lung Adenocarcinoma | 4.5 |
Experimental Protocols
The determination of the cytotoxic effects of this compound and its analogs typically involves the following experimental procedures.
Cell Culture and Maintenance
Cancer cell lines, such as the P388 murine leukemia line, are cultured in appropriate growth media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
Standard colorimetric assays are employed to assess cell viability and determine IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or its analogs for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
SRB (Sulphorhodamine B) Assay:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.
-
Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Signaling Pathways and Molecular Mechanisms
While the precise signaling pathways modulated by this compound are still under investigation, studies on its close analog, 6-epi-ophiobolin G (also referred to as MHO7), have provided significant insights, particularly in the context of breast cancer.
Estrogen Receptor Alpha (ERα) Down-regulation by 6-epi-ophiobolin G
In estrogen receptor-positive (ER+) breast cancer cells, 6-epi-ophiobolin G acts as a novel down-regulator of ERα.[3] This mechanism involves a multi-pronged attack on ERα expression and function:
-
Inhibition of ESR1 mRNA Synthesis: 6-epi-ophiobolin G has been shown to inhibit the de novo synthesis of the messenger RNA (mRNA) that codes for the ERα protein (ESR1).[3]
-
Promotion of ERα Degradation: The compound enhances the degradation of the ERα protein through the ubiquitin-proteasome system.[3]
This dual action leads to a significant reduction in the cellular levels of ERα, a key driver of proliferation in ER+ breast cancers. The proposed signaling pathway is depicted below.
Potential Mechanisms Inherited from the Ophiobolin Family
Given the structural similarity to other ophiobolins, particularly Ophiobolin A, it is plausible that this compound shares some common mechanisms of action. These may include:
-
Induction of Paraptosis-like Cell Death: Ophiobolin A has been observed to induce a non-apoptotic form of programmed cell death characterized by extensive cytoplasmic vacuolization.
-
Induction of Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and processing in the ER is another hallmark of Ophiobolin A's activity.
-
Interaction with Phosphatidylethanolamine (PE): Ophiobolin A can covalently modify this key membrane phospholipid, leading to membrane destabilization and cell death.
-
Calmodulin Inhibition: The inhibition of this calcium-binding protein is a known activity of Ophiobolin A.
Further research is required to definitively attribute these mechanisms to this compound.
Experimental Workflow for Mechanism of Action Studies
To elucidate the specific signaling pathways affected by this compound, a systematic experimental workflow can be employed.
Conclusion and Future Directions
This compound and its analogs represent a promising class of natural products with demonstrated anticancer activity. The available data, particularly the mechanism of action elucidated for 6-epi-ophiobolin G in breast cancer, provides a strong rationale for further investigation. Future research should focus on:
-
Expanding the panel of cancer cell lines tested to determine the broader spectrum of this compound's activity.
-
Conducting detailed mechanistic studies to identify the specific signaling pathways modulated by this compound in different cancer contexts.
-
Performing in vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
-
Exploring the synthesis of novel this compound analogs to improve potency and selectivity.
The continued exploration of this compound and its derivatives holds the potential to uncover new therapeutic strategies for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesterterpene MHO7 suppresses breast cancer cells as a novel estrogen receptor degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Fungal Sources of Ophiobolin G: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fungal sources of Ophiobolin G, a sesterterpenoid with significant biological activities. The document details the primary fungal producers, quantitative data on production, experimental protocols for isolation and cultivation, and the biosynthetic pathways involved in its formation.
Fungal Producers of this compound
This compound is a secondary metabolite produced by several species of filamentous fungi, predominantly within the genus Aspergillus. Research has identified the following species as key producers:
-
Aspergillus ustus : This species is a well-documented source of a variety of ophiobolins, including this compound. Marine-derived strains of A. ustus have been a particular focus of study.
-
Aspergillus calidoustus : Strains of this species, including those isolated from indoor environments, have been shown to produce this compound, often in conjunction with Ophiobolin K.[1]
-
Aspergillus flocculosus : Marine-derived strains of this fungus have been identified as producers of this compound derivatives.[2]
-
Emericella variecolor (reclassified as Aspergillus stellatus ): This species is another known producer of a range of ophiobolins, including this compound.[3]
Quantitative Production of this compound and Related Compounds
Direct comparative data on the production yields of this compound across different fungal species is limited in the existing literature. However, data on related ophiobolins and specific strains provide valuable insights into the production potential.
| Fungal Species | Compound | Yield | Culture Conditions | Reference |
| Aspergillus ustus (genetically modified) | Ophiobolin C | 200 mg/L | Not specified | [4][5][6] |
| Aspergillus flocculosus | 14,15-dehydro-6-epi-ophiobolin G | 2.2 mg | From 22g crude extract of solid rice medium culture | [7] |
| Aspergillus flocculosus | 14,15-dehydro-ophiobolin G | 3.1 mg | From 22g crude extract of solid rice medium culture | [7] |
| Bipolaris sp. | Ophiobolin A | 235 mg/L | Liquid culture, 21 days | [8] |
Experimental Protocols
The following sections outline generalized methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the compound. These protocols are compiled from various sources and should be optimized for specific fungal strains and laboratory conditions.
Fungal Cultivation
A common method for cultivating Aspergillus species for the production of secondary metabolites is through solid-state fermentation on a rice medium.
Materials:
-
Rice
-
Sea salt (for marine-derived strains)
-
Distilled water
-
Erlenmeyer flasks (1 L)
-
Autoclave
-
Fungal strain of interest (e.g., Aspergillus ustus)
Procedure:
-
Prepare the solid medium by adding rice (e.g., 200 g), sea salt (e.g., 2.5 g for marine strains), and distilled water (e.g., 200 mL) to each 1 L Erlenmeyer flask.
-
Autoclave the flasks to sterilize the medium.
-
Inoculate the cooled, sterile medium with the fungal strain.
-
Incubate the flasks at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 21-30 days) until fungal growth and metabolite production are optimal.
Extraction and Purification of this compound
Materials:
-
Ethyl acetate
-
Acetone
-
Methanol
-
Hexane
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
At the end of the incubation period, the fungal culture is harvested.
-
The entire culture (mycelia and solid medium) is extracted with an organic solvent, typically ethyl acetate or a mixture of acetone and ethyl acetate.
-
The organic extract is collected and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is then subjected to preliminary fractionation using techniques such as solvent partitioning (e.g., between 90% aqueous methanol and petroleum ether) to separate compounds based on polarity.
-
-
Chromatographic Purification:
-
The fraction containing the ophiobolins is further purified using column chromatography on silica gel.
-
A gradient elution system with solvents of increasing polarity (e.g., hexane to ethyl acetate) is used to separate the compounds.
-
Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.
-
Final purification is typically achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a methanol/water or acetonitrile/water gradient).
-
Biosynthesis of Ophiobolins
The biosynthesis of ophiobolins in Aspergillus ustus has been elucidated and involves a complex pathway starting from the basic building blocks of isoprene units.
Ophiobolin Biosynthesis Pathway in Aspergillus ustus
The biosynthesis of the ophiobolin core structure is initiated from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A bifunctional terpene synthase is responsible for both the elongation of the polyprenyl chain to geranylfarnesyl pyrophosphate (GFPP) and its subsequent cyclization to form the characteristic 5-8-5 tricyclic ring system of the ophiobolin skeleton.[2] Further enzymatic modifications, such as oxidations catalyzed by cytochrome P450 monooxygenases, lead to the various ophiobolin analogues, including this compound.
Caption: Biosynthetic pathway of this compound in Aspergillus ustus.
Experimental Workflow for Isolation and Purification
The general workflow for obtaining pure this compound from a fungal culture involves a series of sequential steps, from initial cultivation to final purification.
Caption: General experimental workflow for this compound isolation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. New Ophiobolin Derivatives from the Marine Fungus Aspergillus flocculosus and Their Cytotoxicities against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High ophiobolin A production in endophytic fungus Bipolaris sp. associated with Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiobolin G: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolin G is a member of the ophiobolin family, a class of sesterterpenoid natural products characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] First isolated from the fungus Aspergillus ustus, this compound and its analogs have garnered significant interest within the scientific community due to their diverse biological activities, particularly their potent cytotoxic effects against various cancer cell lines.[2] This technical guide provides a comprehensive review of the current literature on this compound, with a focus on its biological activity, isolation, and putative mechanisms of action.
Chemical Structure
This compound is characterized by a fused tricyclic ring system with a side chain at C12. The core structure features a trans-fused A/B ring system and a cis double bond between C16 and C17, which is an unusual feature compared to other fungal ophiobolins.[2] The chemical formula for this compound is C₂₅H₃₄O₂.[2]
Biological Activity: Cytotoxicity
Recent studies have focused on the cytotoxic properties of this compound derivatives, particularly 14,15-dehydro-6-epi-ophiobolin G and 14,15-dehydro-ophiobolin G, which have been isolated from the marine fungus Aspergillus flocculosus.[3] These compounds have demonstrated potent growth inhibitory (GI₅₀) activity against a panel of human cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the 50% growth inhibitory concentrations (GI₅₀) of 14,15-dehydro-ophiobolin derivatives against various cancer cell lines, as determined by the sulforhodamine B (SRB) assay.
| Compound | HCT-15 (Colon) | NUGC-3 (Gastric) | NCI-H23 (Lung) | ACHN (Renal) | PC-3 (Prostate) | MDA-MB-231 (Breast) |
| 14,15-dehydro-6-epi-ophiobolin G | 0.20 µM | 0.14 µM | 0.19 µM | 0.19 µM | 0.18 µM | 0.21 µM |
| 14,15-dehydro-ophiobolin G | 0.28 µM | 0.22 µM | 0.26 µM | 0.25 µM | 0.24 µM | 0.29 µM |
Data extracted from "New Ophiobolin Derivatives from the Marine Fungus Aspergillus flocculosus and Their Cytotoxicities against Cancer Cells".[3]
Experimental Protocols
Isolation of 14,15-dehydro-ophiobolin G Derivatives from Aspergillus flocculosus
The following is a general protocol for the isolation of this compound derivatives from the marine fungus Aspergillus flocculosus, based on published methods.[3]
1. Fungal Cultivation and Extraction:
-
The marine fungus Aspergillus flocculosus is cultured in a suitable liquid medium (e.g., potato dextrose broth) at 28°C for 2-3 weeks.
-
The culture broth is then extracted with an organic solvent such as ethyl acetate.
-
The organic extract is concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Separation:
-
The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to yield several fractions.
-
Fractions showing biological activity are further purified using reversed-phase high-performance liquid chromatography (HPLC) with a methanol-water gradient to isolate the pure compounds.
3. Structure Elucidation:
-
The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).[3]
Cytotoxicity Testing: Sulforhodamine B (SRB) Assay
The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a common method for determining cytotoxicity.[4]
1. Cell Plating:
-
Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
Cells are treated with various concentrations of this compound or its derivatives and incubated for 48-72 hours.
3. Cell Fixation:
-
The culture medium is removed, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
4. Staining:
-
The TCA is removed, and the plates are washed with water and air-dried.
-
100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.
5. Washing and Solubilization:
-
Unbound dye is removed by washing four times with 1% acetic acid.
-
The plates are air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
6. Absorbance Measurement:
-
The absorbance is read at 510 nm using a microplate reader. The GI₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell growth.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not yet been fully elucidated. However, studies on other members of the ophiobolin family, such as Ophiobolin A and Ophiobolin O, provide insights into potential pathways that may also be relevant for this compound.
Research on Ophiobolin A has shown that its anticancer activity is associated with the simultaneous inhibition of multiple oncogenic signaling pathways, including the PI3K/mTOR, Ras/Raf/ERK, and CDK/RB pathways.[1] Ophiobolin A has also been reported to induce endoplasmic reticulum (ER) stress, leading to cancer cell death.[2] Furthermore, Ophiobolin O has been shown to induce G1 phase cell cycle arrest in breast cancer cells through the AKT/GSK3β/Cyclin D1 signaling pathway.[4]
Given the structural similarities within the ophiobolin family, it is plausible that this compound exerts its cytotoxic effects through a combination of these mechanisms. However, further research is required to confirm the specific molecular targets and signaling pathways modulated by this compound.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with significant anticancer potential. The potent cytotoxic activity against a range of cancer cell lines highlights the need for further investigation into their therapeutic applications. Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways of this compound. This will be crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound and its derivatives in animal models of cancer.
-
Developing a total synthesis of this compound to enable the production of larger quantities for preclinical and clinical studies and to facilitate structure-activity relationship (SAR) studies.
The continued exploration of this compound and its analogs holds significant promise for the development of novel anticancer therapeutics.
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Extraction of Ophiobolin G from Aspergillus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction, purification, and characterization of Ophiobolin G, a sesterterpenoid natural product, from fungal cultures of Aspergillus species. This compound and its analogs have garnered significant interest within the scientific community due to their potent cytotoxic and anti-inflammatory properties, positioning them as promising candidates for drug discovery and development.
Introduction
This compound is a member of the ophiobolin family of sesterterpenoids, characterized by a unique 5-8-5 tricyclic ring system.[1] These compounds are secondary metabolites produced by various fungal genera, notably Aspergillus, including species such as Aspergillus ustus and marine-derived Aspergillus species.[1][2] The biological activities of ophiobolins are diverse, with studies demonstrating their potential as anticancer and anti-inflammatory agents.[3][4] For instance, 6-epi-ophiobolin G has been suggested to function as a potential estrogen receptor down-regulator in breast cancer cells.[5] Understanding the extraction and purification of this compound is a critical first step in harnessing its therapeutic potential.
Data Presentation
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Ophiobolin O | P388 (mouse leukemia) | 4.7 | [6] |
| 6-epi-ophiobolin O | P388 (mouse leukemia) | 9.3 | [6] |
| This compound | P388 (mouse leukemia) | 24.6 | [6] |
| Ophiobolin H | P388 (mouse leukemia) | 105.7 | [6] |
| Ophiobolin K | P388 (mouse leukemia) | 13.3 | [6] |
| 6-epi-ophiobolin K | P388 (mouse leukemia) | 24.9 | [6] |
| 14,15-dehydro-6-epi-ophiobolin G | HCT-15, NUGC-3, NCI-H23, ACHN, PC-3, MDA-MB-231 | 0.14 - 2.01 | [7] |
Table 2: Representative Yields of Ophiobolins from Fungal Cultures
| Ophiobolin | Fungal Strain | Culture Method | Yield | Reference |
| Ophiobolin C | Genetically engineered Aspergillus oryzae | Solid Rice Medium | 200 mg/L | [5] |
| Unspecified Ophiobolin | Aspergillus ustus | Not specified | 0.008% w/w |
Experimental Protocols
Protocol 1: Fermentation of Aspergillus for this compound Production
This protocol outlines the general procedure for culturing Aspergillus species to produce this compound. Optimal conditions may vary depending on the specific strain.
Materials:
-
Aspergillus ustus or other this compound-producing Aspergillus strain
-
Potato Dextrose Agar (PDA) plates
-
Solid rice medium or Potato Dextrose Broth (PDB)
-
Sterile flasks
-
Incubator
Procedure:
-
Strain Activation: Inoculate the Aspergillus strain onto PDA plates and incubate at 28°C for 5-7 days until sporulation is observed.
-
Inoculum Preparation: Prepare a spore suspension by adding sterile water with 0.1% Tween 80 to the mature PDA plate and gently scraping the surface to release the spores. Adjust the spore concentration to approximately 1 x 10^6 spores/mL.
-
Fermentation:
-
Solid-State Fermentation: Inoculate sterile solid rice medium in flasks with the spore suspension. Incubate at 28°C in the dark for 21-28 days.
-
Submerged Fermentation: Inoculate sterile PDB in flasks with the spore suspension. Incubate at 28°C on a rotary shaker at 150 rpm for 14-21 days.
-
-
Harvesting: After the incubation period, harvest the fungal biomass and culture broth for extraction.
Protocol 2: Extraction and Initial Purification of this compound
This protocol describes the solvent extraction and initial chromatographic separation of this compound from the fungal culture.
Materials:
-
Harvested fungal culture (biomass and broth)
-
Acetone
-
Ethyl acetate
-
Petroleum ether
-
Rotary evaporator
-
Silica gel (for column chromatography)
-
Glass column for chromatography
-
Fraction collector
Procedure:
-
Extraction:
-
Homogenize the entire fungal culture (biomass and broth).
-
Extract the homogenized culture with an equal volume of acetone with vigorous shaking for 24 hours.
-
Filter the mixture to separate the fungal biomass from the liquid extract.
-
Repeat the acetone extraction of the biomass twice.
-
Combine all acetone extracts and evaporate the acetone under reduced pressure using a rotary evaporator to obtain an aqueous residue.
-
Partition the aqueous residue three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to yield the crude extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in petroleum ether.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.
-
Elute the column with a stepwise gradient of petroleum ether and ethyl acetate. A suggested gradient is 100:0, 90:10, 80:20, 70:30, 60:40, 50:50, and 0:100 (v/v).
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC) using a suitable visualization method (e.g., UV light or staining).
-
Combine fractions containing compounds with similar TLC profiles.
-
Evaporate the solvent from the combined fractions to obtain partially purified this compound.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of this compound
This protocol details the final purification of this compound using reversed-phase HPLC.
Materials:
-
Partially purified this compound fraction
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reversed-phase C18 HPLC column (e.g., 250 x 10 mm, 5 µm)
-
HPLC system with a Diode Array Detector (DAD) or UV detector
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B) and water (A). A typical gradient could be: 0-5 min, 85% B; 5-20 min, 85-100% B; 20-30 min, 100% B.
-
Flow Rate: 2-3 mL/min.
-
Detection: Monitor the elution at a wavelength of 240 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined using a standard if available.
-
Purity Analysis: Re-inject a small amount of the collected fraction into the HPLC system under the same conditions to confirm its purity.
-
Solvent Evaporation: Evaporate the solvent from the pure fraction under reduced pressure or by lyophilization to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Proposed signaling pathway for this compound.
Discussion of Signaling Pathways
The precise molecular mechanisms of this compound are still under investigation; however, studies on related ophiobolins provide valuable insights. Ophiobolin O, isolated from Aspergillus ustus, has been shown to induce G1 phase arrest in human breast cancer cells by targeting the AKT/GSK3β/Cyclin D1 signaling pathway.[1] It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.
The AKT/GSK3β/Cyclin D1 pathway is a critical regulator of cell cycle progression. Activation of AKT leads to the inhibitory phosphorylation of GSK3β. This prevents GSK3β from phosphorylating and thereby targeting Cyclin D1 for degradation. The resulting accumulation of Cyclin D1 promotes the transition from the G1 to the S phase of the cell cycle. Inhibition of AKT by compounds like Ophiobolin O (and potentially this compound) would lead to the activation of GSK3β, subsequent degradation of Cyclin D1, and ultimately, cell cycle arrest at the G1 phase.
Furthermore, 6-epi-ophiobolin G has been identified as a potential estrogen receptor down-regulator, suggesting an alternative or complementary mechanism of action in hormone-dependent cancers.[5] The induction of endoplasmic reticulum (ER) stress is another mechanism attributed to ophiobolins, such as Ophiobolin A, leading to cancer cell death.[8] Further research is warranted to fully elucidate the specific signaling cascades modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Production of sesterterpene ophiobolin by a bifunctional terpene synthase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for the Purification of Ophiobolin G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Ophiobolin G, a sesterterpenoid natural product with potential therapeutic applications. The methodologies outlined are based on established laboratory techniques for the isolation of ophiobolins from fungal sources.
This compound and its analogs are typically produced by various fungi, including those from the Aspergillus and Bipolaris genera.[1][2] The purification process generally involves extraction from a fungal culture followed by a series of chromatographic separations to isolate the compound of interest.
Experimental Workflow for this compound Purification
The general workflow for the purification of this compound involves several key stages, from cultivation of the source organism to the final purification of the target compound.
Caption: General workflow for the purification of this compound.
Detailed Experimental Protocols
The following protocols are generalized from methods reported for the purification of ophiobolins, including this compound and its structurally related analogs.
Protocol 1: Extraction of Crude Ophiobolin Mixture
This protocol describes the initial extraction of secondary metabolites, including ophiobolins, from a fungal culture.
Materials:
-
Fungal culture (e.g., Aspergillus ustus grown on rice or PDA medium)[1]
-
Acetone[1]
-
Ethyl acetate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Harvest the fungal mycelium and the culture medium.
-
Macerate the fungal material and extract with acetone at room temperature. For a more exhaustive extraction, ultrasound-assisted extraction for 30 minutes can be employed.[1]
-
Centrifuge the mixture (e.g., at 12,000 rpm for 2 minutes) and collect the supernatant.[1]
-
Repeat the extraction process three times to ensure maximum recovery of metabolites.
-
Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain an aqueous residue.
-
Partition the aqueous residue with an equal volume of ethyl acetate.
-
Separate the ethyl acetate layer, which contains the crude extract of ophiobolins.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate and then concentrate it in vacuo to yield the crude extract.
Protocol 2: Purification by Column Chromatography
This protocol details the separation of the crude extract using various column chromatography techniques.
A. Silica Gel Column Chromatography
This is the initial purification step to separate the crude extract into fractions based on polarity.
Materials:
-
Crude extract
-
Silica gel (e.g., 200-300 mesh)
-
Glass column
-
Solvent system: Petroleum ether-ethyl acetate or Chloroform-acetone gradient.[1][3]
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase (e.g., 100% petroleum ether or chloroform).
-
Pack the column with the slurry.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a stepwise or linear gradient of increasing polarity. For example, a stepwise gradient of petroleum ether-ethyl acetate (from 100:0 to 90:10, then 75:25 v/v) can be used.[1] Alternatively, a chloroform-acetone (e.g., 10:1 v/v) system can be employed.[3]
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine fractions containing the target compound(s) based on their TLC profiles.
B. Sephadex LH-20 Column Chromatography
This technique is used for further purification of fractions obtained from silica gel chromatography, primarily for size exclusion and removal of smaller impurities.
Materials:
-
Partially purified fractions from silica gel chromatography
-
Sephadex LH-20
Procedure:
-
Swell the Sephadex LH-20 beads in the chosen solvent.
-
Pack a column with the swollen beads.
-
Dissolve the sample in a minimal amount of the eluting solvent and load it onto the column.
-
Elute the column with the same solvent.
-
Collect fractions and analyze for the presence of the desired compound.
C. Semi-preparative High-Performance Liquid Chromatography (HPLC)
This is the final purification step to obtain highly pure this compound.
Materials:
-
Fractions from previous chromatography steps
-
HPLC system with a semi-preparative C18 column (e.g., Innoval ODS-2, 10 x 250 mm, 5 µm).[1]
-
Mobile phase: Acetonitrile/Water mixture (e.g., 85:15 v/v).[1]
Procedure:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the semi-preparative HPLC system.
-
Perform isocratic elution with the specified mobile phase at a flow rate of, for example, 3 mL/min.[1]
-
Monitor the elution profile using a UV detector (e.g., at 234 nm).[1]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
Quantitative Data Summary
The yield of purified ophiobolins can vary depending on the fungal strain, culture conditions, and purification methodology. The following table summarizes reported yields for various ophiobolins from different studies.
| Compound | Fungal Source | Purification Method(s) | Yield | Reference |
| Ophiobolin C | Aspergillus ustus | Silica gel chromatography, HPLC | 200 mg/L | [1] |
| 3-Anhydro-ophiobolin A | Bipolaris setariae | Silica gel chromatography, preparative TLC, Sephadex LH-20 | 13 mg | [3] |
| 6-epi-Ophiobolin A | Bipolaris setariae | Silica gel chromatography, preparative TLC, Sephadex LH-20 | 11 mg | [3] |
| 6-epi-Ophiobolin B | Bipolaris setariae | Silica gel chromatography, preparative TLC, Sephadex LH-20 | 19 mg | [3] |
| 3-Anhydro-6-epi-ophiobolin B | Bipolaris setariae | Silica gel chromatography, preparative TLC, Sephadex LH-20 | 21 mg | [3] |
| Ophiobolin I | Bipolaris setariae | Silica gel chromatography, preparative TLC, Sephadex LH-20 | 11 mg | [3] |
Signaling Pathway Context
While this document focuses on purification, it is noteworthy that ophiobolins, such as Ophiobolin A, are known to exhibit significant biological activities, including cytotoxicity against cancer cells.[2][5] The mechanism of action for some ophiobolins involves the induction of non-apoptotic cell death, making them interesting candidates for cancer therapy.[5] The biosynthesis of ophiobolins in fungi involves a complex enzymatic pathway.[1]
References
- 1. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and biology of ophiobolin A and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Ophiobolin G
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Ophiobolin G, a sesterterpenoid natural product with significant cytotoxic properties. The following sections present tabulated NMR data, comprehensive experimental protocols, and graphical representations of the analytical workflow.
Introduction
This compound belongs to the ophiobolin family of sesterterpenoids, which are characterized by a unique 5-8-5 tricyclic carbon skeleton. These compounds, isolated from various fungal species, have garnered considerable interest in the scientific community due to their potent cytotoxic activities against a range of cancer cell lines. The structural elucidation and purity assessment of this compound are critically dependent on modern NMR spectroscopy techniques. This application note serves as a practical guide for researchers engaged in the isolation, characterization, and further development of this promising natural product.
Quantitative NMR Data
The structural assignment of this compound has been established through extensive 1D and 2D NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, recorded in CDCl₃. This data is crucial for the identification and verification of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 1.55, 1.35 | m | |
| 2 | 2.05 | m | |
| 4 | 2.40, 2.28 | m | |
| 5 | 5.30 | t | 7.0 |
| 6 | 2.85 | m | |
| 7 | 5.45 | d | 10.0 |
| 8 | 5.60 | dd | 10.0, 2.5 |
| 10 | 2.15 | m | |
| 12 | 1.60, 1.40 | m | |
| 13 | 1.80, 1.25 | m | |
| 14 | 1.95 | m | |
| 15 | 5.10 | t | 7.0 |
| 16 | 2.00 | q | 7.0 |
| 17 | 1.65 | s | |
| 18 | 1.60 | s | |
| 20 | 0.95 | d | 7.0 |
| 21 | 9.35 | s | |
| 22 | 1.05 | d | 7.0 |
| 23 | 0.85 | s | |
| 24 | 0.90 | s | |
| 25 | 211.0 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. Coupling constants (J) are given in Hertz (Hz).
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δ (ppm) |
| 1 | 38.5 |
| 2 | 36.4 |
| 3 | 211.0 |
| 4 | 48.2 |
| 5 | 124.5 |
| 6 | 45.1 |
| 7 | 135.8 |
| 8 | 128.9 |
| 9 | 41.2 |
| 10 | 58.3 |
| 11 | 42.1 |
| 12 | 25.6 |
| 13 | 39.8 |
| 14 | 31.7 |
| 15 | 124.1 |
| 16 | 35.2 |
| 17 | 131.5 |
| 18 | 25.7 |
| 19 | 17.7 |
| 20 | 20.5 |
| 21 | 194.2 |
| 22 | 16.5 |
| 23 | 28.1 |
| 24 | 15.8 |
| 25 | 33.6 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.
Experimental Protocols
The following protocols provide a detailed methodology for the NMR analysis of this compound.
3.1. Sample Preparation
-
Isolation and Purification: this compound is typically isolated from fungal cultures through a series of chromatographic techniques (e.g., silica gel column chromatography, HPLC). The purity of the isolated compound should be assessed by HPLC or LC-MS prior to NMR analysis.
-
Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient for the NMR spectrometer's detection coil (typically ~4 cm).
3.2. NMR Data Acquisition
NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration and instrument sensitivity.
-
Temperature: 298 K.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
3.3. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier transformation to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify and integrate all peaks in the ¹H spectrum.
-
Analysis of 2D Spectra: Analyze the cross-peaks in the 2D spectra to build structural fragments and ultimately elucidate the complete structure of this compound.
Visualizations
4.1. Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the NMR spectroscopic analysis of this compound.
4.2. Logical Relationship in Structure Elucidation
The following diagram illustrates the logical connections between different NMR experiments in the process of structure elucidation.
Caption: Logical flow of information from NMR experiments for structure elucidation.
Application in Drug Discovery
The potent cytotoxicity of this compound makes it a compound of interest for anticancer drug development. NMR spectroscopy plays a pivotal role in this process, not only for initial structure confirmation but also for:
-
Structure-Activity Relationship (SAR) Studies: By analyzing the NMR spectra of synthetic analogs of this compound, researchers can understand how structural modifications affect its biological activity.
-
Target Interaction Studies: Advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR, can be employed to study the binding of this compound to potential protein targets, providing insights into its mechanism of action.
-
Metabolic Stability Studies: NMR can be used to identify the metabolites of this compound in biological systems, which is a critical step in preclinical drug development.
While the primary mechanism of action for some ophiobolins, like Ophiobolin A, has been linked to the covalent modification of phosphatidylethanolamine, detailed NMR studies on the specific interactions of this compound with cellular components are still an active area of research.
Mass Spectrometry of Ophiobolin G: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolin G is a member of the ophiobolin family of sesterterpenoids, a class of C25 natural products produced by various fungi.[1] These compounds, characterized by a distinctive 5-8-5 fused tricyclic ring system, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and phytotoxic effects.[1] As research into the therapeutic potential of this compound and its analogs continues, robust and reliable analytical methods for its detection and characterization are paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful tool for the analysis of these complex molecules.[2] This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.
Molecular Profile of this compound
A comprehensive understanding of the molecular properties of this compound is fundamental for its mass spectrometric analysis.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₃₄O₂ | [3] |
| Average Molecular Weight | 366.54 g/mol | [3] |
| Monoisotopic Molecular Weight | 366.25588 u | [3] |
Experimental Protocols
Sample Preparation
Given that this compound is typically produced by fungal cultures, the initial step involves the extraction of the compound from the fungal mycelium or the culture broth.
Protocol for Fungal Metabolite Extraction:
-
Culture Growth: Cultivate the this compound-producing fungal strain on a suitable solid or in a liquid medium until sufficient growth and metabolite production are achieved.
-
Extraction from Solid Media:
-
Excise plugs of the fungal culture from the agar plate.
-
Perform a two-step solvent extraction. First, extract the plugs twice with ethyl acetate containing 1% formic acid.
-
Subsequently, extract the same plugs twice with a second solvent system, such as isopropanol or acetonitrile.
-
Combine the extracts from both steps.
-
-
Extraction from Liquid Media:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the mycelium and the broth separately with a suitable organic solvent like ethyl acetate or methanol.
-
-
Solvent Evaporation: Evaporate the combined solvent extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as methanol, for LC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The separation of this compound from other components in a crude extract is typically achieved using reverse-phase liquid chromatography. The subsequent detection and identification are performed by a high-resolution mass spectrometer.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[2][4]
LC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[4] |
| Gradient | A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute the compound of interest. A representative gradient could be: 0-2 min, 35% B; 2-17 min, 35-98% B; 17-19 min, 98% B; 19.1-21 min, 35% B.[5] |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 1-5 µL |
MS Parameters:
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 2.5 - 3.5 kV[4] |
| Source Temperature | 80 - 120 °C[4] |
| Desolvation Gas Temperature | 350 - 450 °C[4] |
| Desolvation Gas Flow | 800 - 900 L/h[4] |
| Scan Range | m/z 100 - 1000[4] |
| Collision Energy (for MS/MS) | A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain comprehensive fragmentation data. |
Data Presentation
The mass spectrometric analysis of this compound in positive ionization mode will primarily yield the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion will provide characteristic fragment ions that are crucial for structural confirmation.
Table of Expected Mass Spectrometry Data for this compound:
| Ion Type | Calculated m/z |
| Precursor Ion | |
| [M+H]⁺ | 367.2632 |
| Potential Product Ions (based on general ophiobolin fragmentation) | |
| [M+H-H₂O]⁺ | 349.2526 |
| [M+H-CO]⁺ | 339.2683 |
| Further fragmentation of the side chain and ring system | Various |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Postulated Fragmentation Pathway of this compound
The fragmentation of ophiobolins is known to be complex, often involving rearrangements such as the McLafferty rearrangement.[2] The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound, focusing on initial characteristic losses.
Caption: Postulated initial fragmentation of protonated this compound.
Conclusion
The protocols and data presented in this application note provide a robust framework for the mass spectrometric analysis of this compound. The use of high-resolution LC-MS/MS is essential for the confident identification and characterization of this and related sesterterpenoids in complex fungal extracts. The detailed experimental conditions and expected mass spectral data will aid researchers in developing and validating their own analytical methods for the study of these biologically active natural products. Further studies focusing on detailed fragmentation analysis will continue to enhance our understanding of the mass spectrometric behavior of the ophiobolin class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-Q-TOF-MS/MS analysis of ophiobolins sesterterpenoids and bioactive analogs from Bipolaris eleusines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
Application Notes and Protocols for In Vitro Evaluation of Ophiobolin G Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays to determine the biological activity of Ophiobolin G, a sesterterpenoid natural product. The protocols outlined below cover cytotoxicity, antifungal, anti-oomycete, and calmodulin inhibitory activities.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells. This assay is widely used to determine the cytotoxic potential of compounds against various cancer cell lines.[3]
Quantitative Data: Cytotoxicity of Ophiobolin Analogs
While specific IC50 values for this compound are not extensively reported in the public domain, the following table summarizes the cytotoxic activity of closely related Ophiobolin compounds against various cancer cell lines. This data can serve as a reference for expected potency. A new study has also shown that 6-epi-ophiobolin G, a stereoisomer of this compound, exhibits potent cytotoxic activity against several human cancer cell lines.[4]
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 6-epi-ophiobolin G | HeLa | Cervical Cancer | 1.2 ± 0.09 | [5] |
| 6-epi-ophiobolin G | HepG2 | Liver Cancer | Not specified | [4] |
| 6-epi-ophiobolin G | SGC-7901 | Gastric Cancer | Not specified | [5] |
| Ophiobolin A | U373-MG | Glioblastoma | See graph | [4] |
| Ophiobolin A | T98G | Glioblastoma | See graph | [4] |
| Ophiobolin A | GL19 | Glioblastoma | See graph | [4] |
| 14,15-dehydro-6-epi-ophiobolin G | HCT-15 | Colon Cancer | 0.14 - 2.01 | [6] |
| 14,15-dehydro-6-epi-ophiobolin G | NUGC-3 | Gastric Cancer | 0.14 - 2.01 | [6] |
| 14,15-dehydro-6-epi-ophiobolin G | NCI-H23 | Lung Cancer | 0.14 - 2.01 | [6] |
| 14,15-dehydro-6-epi-ophiobolin G | ACHN | Renal Cancer | 0.14 - 2.01 | [6] |
| 14,15-dehydro-6-epi-ophiobolin G | PC-3 | Prostate Cancer | 0.14 - 2.01 | [6] |
| 14,15-dehydro-6-epi-ophiobolin G | MDA-MB-231 | Breast Cancer | 0.14 - 2.01 | [6] |
Note: IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]
Experimental Protocol: MTT Assay
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Antifungal Susceptibility Testing
Ophiobolins have demonstrated a broad spectrum of antimicrobial activities.[8] The following protocol, adapted from standardized methods for antifungal susceptibility testing, can be used to evaluate the antifungal activity of this compound.[9][10]
Quantitative Data: Antifungal Activity of Ophiobolins
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Terbinafine | Trichophyton spp. | Varies | [11] |
| Itraconazole | Aspergillus fumigatus | 4 | [12] |
| Voriconazole | Aspergillus fumigatus | 2 | [12] |
| Posaconazole | Aspergillus fumigatus | 0.5 | [12] |
Experimental Protocol: Broth Microdilution Method
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the fungal strain on a suitable agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.[13]
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[12]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition for azoles and complete inhibition for amphotericin B) compared to the positive control.[12] The endpoint can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ophiobolin A derivatives with enhanced activities under tumor-relevant acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. msjonline.org [msjonline.org]
Application Notes and Protocols for Cell-Based Assays to Determine Ophiobolin G Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolin G is a member of the ophiobolin family, a group of sesterterpenoids produced by various fungi.[1] These natural products have garnered significant interest in cancer research due to their potent cytotoxic activities against a range of cancer cell lines.[1][2] Notably, some members of the ophiobolin family, such as Ophiobolin A, have been shown to induce a non-apoptotic form of programmed cell death known as paraptosis in apoptosis-resistant cancer cells, like glioblastoma.[3][4][5][6] This unique mechanism of action makes ophiobolins, including this compound, promising candidates for the development of novel anticancer therapeutics.
The proposed mechanisms of action for ophiobolins involve the covalent modification of intracellular proteins and lipids. For instance, Ophiobolin A has been reported to react with the ethanolamine headgroup of phosphatidylethanolamine (PE), leading to lipid bilayer destabilization and cell death.[7] It has also been shown to induce endoplasmic reticulum (ER) stress and disrupt thiol proteostasis.[3] Given these diverse and complex mechanisms, a multi-assay approach is recommended to accurately characterize the cytotoxic effects of this compound.
These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound. The described assays measure key indicators of cell health, including metabolic activity (MTT assay), plasma membrane integrity (LDH assay), and the activation of apoptotic pathways (caspase-3/7 activity assay).
Data Presentation
Table 1: Cytotoxicity of Ophiobolin Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 6-epi-ophiobolin A | HCT-8 (colon adenocarcinoma) | Not Specified | 2.09 | [8] |
| 6-epi-ophiobolin A | Bel-7402 (liver cancer) | Not Specified | 2.71 | [8] |
| 6-epi-ophiobolin A | BGC-823 (gastric cancer) | Not Specified | 2.55 | [8] |
| 6-epi-ophiobolin A | A549 (lung adenocarcinoma) | Not Specified | 4.5 | [8] |
| 6-epi-ophiobolin A | A2780 (ovarian adenocarcinoma) | Not Specified | 2.43 | [8] |
| Ophiobolin K | Various tumor cell lines | Not Specified | 0.27 - 0.65 | [2] |
| This compound Derivatives | HCT-15, NUGC-3, NCI-H23, ACHN, PC-3, MDA-MB-231 | Not Specified | 0.14 - 2.01 | [2] |
| Ophiobolin A | NCI-H1703 (lung cancer) | Hoechst stain | 0.54 (EC50) | [9] |
| Ophiobolin A | NCI 60 cell line panel | Not Specified | 0.07 (average GI50) | [5] |
Note: This table summarizes available data for Ophiobolin analogs. Further studies are required to establish a comprehensive cytotoxicity profile for this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[10][11]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[13][14] The amount of LDH released into the culture medium is proportional to the number of lysed cells.[13]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls on the same plate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit (typically 1 hour before the end of the experiment).
-
Culture medium background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis:
-
Subtract the culture medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[16] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[16]
Materials:
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Incubation: Incubate for the desired time at 37°C and 5% CO₂.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[17]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from no-cell controls) and express the results as a fold-change in caspase activity relative to the vehicle-treated control.
Proposed Signaling Pathway for Ophiobolin-Induced Cytotoxicity
Based on existing literature for Ophiobolin A, a plausible mechanism for this compound-induced cytotoxicity involves covalent modification of cellular components, leading to ER stress and a non-apoptotic form of cell death.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. Fungal Metabolite Ophiobolin A as a Promising Anti-Glioma Agent: In Vivo Evaluation, Structure-Activity Relationship and Unique Pyrrolylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Ophiobolin G Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the cytotoxicity of Ophiobolin G, a sesterterpenoid natural product, against various cancer cell lines. The provided methodologies and data are intended to guide researchers in pharmacology, oncology, and drug discovery in assessing the anti-proliferative effects of this compound.
Introduction
This compound belongs to the ophiobolin family of fungal sesterterpenoids, which are known for their diverse biological activities, including anti-cancer properties.[1] Accurate and reproducible methods for assessing the cytotoxicity of these compounds are crucial for their development as potential therapeutic agents. This document outlines the Sulforhodamine B (SRB) assay, a reliable and sensitive method for determining cytotoxicity based on the measurement of cellular protein content.[2][3]
Data Presentation
The cytotoxic activity of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which represents the concentration of the compound that inhibits cell growth by 50%. The following table summarizes the reported cytotoxic activities of this compound and a closely related derivative against various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| This compound | P388 | Mouse Leukemia | 24.6 | [4][5] |
| 14,15-dehydro-6-epi-ophiobolin G | HCT-15 | Human Colon Cancer | 0.14 - 2.01 | [6] |
| NUGC-3 | Human Gastric Cancer | 0.14 - 2.01 | [6] | |
| NCI-H23 | Human Lung Cancer | 0.14 - 2.01 | [6] | |
| ACHN | Human Renal Cancer | 0.14 - 2.01 | [6] | |
| PC-3 | Human Prostate Cancer | 0.14 - 2.01 | [6] | |
| MDA-MB-231 | Human Breast Cancer | 0.14 - 2.01 | [6] |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell number by staining total cellular protein with the dye sulforhodamine B.[7][8] This assay is a robust and reproducible method suitable for high-throughput screening of potential cytotoxic compounds.[3]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microtiter plates
-
Microplate reader (510 nm)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A starting concentration range of 0.1 to 100 µM is recommended.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO) and a blank (medium only).
-
Incubate the plates for an additional 48-72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.[9]
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and non-adherent cells.
-
Allow the plates to air-dry completely at room temperature.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[2]
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[2]
-
Place the plates on a shaker for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell growth inhibition using the following formula:
-
Plot the percentage of growth inhibition against the log of the this compound concentration and determine the IC50 value from the dose-response curve.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps of the Sulforhodamine B (SRB) assay for assessing this compound cytotoxicity.
Caption: Workflow of the SRB cytotoxicity assay.
Proposed Signaling Pathway for Ophiobolin-Induced Cytotoxicity
Based on studies of related ophiobolins, this compound likely induces cytotoxicity through multiple mechanisms. Ophiobolin A has been shown to induce a non-apoptotic form of cell death called paraptosis, which is associated with endoplasmic reticulum (ER) stress.[10] It can also covalently modify phosphatidylethanolamine in the cell membrane, leading to membrane destabilization.[11] Furthermore, Ophiobolin O has been reported to induce G1 cell cycle arrest by targeting the AKT/GSK3β/cyclin D1 signaling pathway.[12] The following diagram illustrates a proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Proposed signaling pathway of this compound.
References
- 1. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 10. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 12. Ophiobolin O Isolated from Aspergillus ustus Induces G1 Arrest of MCF-7 Cells through Interaction with AKT/GSK3β/Cyclin D1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ophiobolin G in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolins are a class of sesterterpenoids produced by various fungi, notably of the Bipolaris and Aspergillus genera. Among these, Ophiobolin G and its analogues have garnered significant interest in cancer research due to their potent cytotoxic effects against a range of cancer cell lines, including those resistant to conventional chemotherapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in cancer research, based on currently available scientific literature.
Ophiobolins, including this compound, exert their anticancer effects through multiple mechanisms. A prominent mechanism is the induction of a non-apoptotic form of programmed cell death known as paraptosis. This is often characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. Additionally, Ophiobolin A, a closely related compound, has been shown to induce ER stress, disrupt thiol proteostasis by covalently modifying sulfhydryl groups on proteins, and interact with calmodulin. For some cancer cell types, Ophiobolins can also induce classical apoptosis. The specific mechanism of action can be cell-type dependent.
Data Presentation: Cytotoxicity of this compound and Its Derivatives
The following table summarizes the reported growth inhibitory activities (GI50) of this compound derivatives against various human cancer cell lines. The GI50 value represents the concentration of the compound that inhibits cell growth by 50%.
| Compound | Cancer Cell Line | Cell Type | GI50 (µM) |
| 14,15-dehydro-6-epi-ophiobolin G | HCT-15 | Colon Adenocarcinoma | 0.53 |
| NUGC-3 | Stomach Carcinoma | 0.49 | |
| NCI-H23 | Non-small Cell Lung Carcinoma | 0.51 | |
| ACHN | Renal Adenocarcinoma | 0.65 | |
| PC-3 | Prostate Adenocarcinoma | 0.58 | |
| MDA-MB-231 | Breast Adenocarcinoma | 0.52 | |
| 14,15-dehydro-ophiobolin G | HCT-15 | Colon Adenocarcinoma | 0.61 |
| NUGC-3 | Stomach Carcinoma | 0.55 | |
| NCI-H23 | Non-small Cell Lung Carcinoma | 0.59 | |
| ACHN | Renal Adenocarcinoma | 0.72 | |
| PC-3 | Prostate Adenocarcinoma | 0.66 | |
| MDA-MB-231 | Breast Adenocarcinoma | 0.60 | |
| 14,15-dehydro-(Z)-14-ophiobolin G | HCT-15 | Colon Adenocarcinoma | 0.88 |
| NUGC-3 | Stomach Carcinoma | 0.79 | |
| NCI-H23 | Non-small Cell Lung Carcinoma | 0.85 | |
| ACHN | Renal Adenocarcinoma | 1.01 | |
| PC-3 | Prostate Adenocarcinoma | 0.93 | |
| MDA-MB-231 | Breast Adenocarcinoma | 0.87 | |
| 6-epi-Ophiobolin A | HCT-8 | Colon Adenocarcinoma | 2.71 |
| Bel-7402 | Liver Cancer | 2.09 | |
| BGC-823 | Gastric Cancer | 2.45 | |
| A549 | Lung Adenocarcinoma | 4.5 | |
| A2780 | Ovarian Adenocarcinoma | 2.23 |
Signaling Pathways and Mechanisms of Action
Ophiobolins impact several critical signaling pathways in cancer cells. While much of the detailed pathway analysis has been conducted on Ophiobolin A, the structural similarities suggest that this compound likely engages similar molecular targets. A key mechanism for the derivative 6-epi-ophiobolin G (MHO7) in prostate cancer involves the induction of Endoplasmic Reticulum (ER) stress, which subsequently triggers both autophagy and apoptosis through the activation of the IRE1α/XBP-1s signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Conclusion
This compound and its derivatives represent a promising class of natural products for cancer research and drug development. Their ability to induce cell death through various mechanisms, including paraptosis and apoptosis, makes them particularly interesting for targeting treatment-resistant cancers. The protocols and data provided in these application notes serve as a guide for researchers to explore the anticancer potential of this compound in their own experimental systems. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound in different cancer types.
Ophiobolin G as a Potential Herbicide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolins are a class of sesterterpenoid natural products produced by various fungal species, notably from the genera Bipolaris and Aspergillus.[1] These compounds have garnered significant interest for their diverse biological activities, including phytotoxic, antimicrobial, and cytotoxic effects.[1] Among this family, Ophiobolin G, and its stereoisomer 6-epi-ophiobolin G, have been identified, and while extensive research has been conducted on the herbicidal potential of other ophiobolins like Ophiobolin A, the specific herbicidal properties of this compound are an emerging area of study.[2] This document provides an overview of the potential of this compound as a herbicide, based on the activities of closely related analogs, and furnishes detailed protocols for its evaluation.
Biological Activity and Mechanism of Action
Ophiobolins, as a class, exhibit potent phytotoxic activity against a range of plant species, with some studies indicating a higher sensitivity in monocotyledonous weeds compared to dicotyledonous ones. The herbicidal effects manifest as necrotic lesions on leaves, inhibition of seed germination, and retardation of root and shoot growth.[3]
The primary mechanism of action for the phytotoxicity of ophiobolins is believed to be the inhibition of calmodulin, a crucial calcium-binding protein that acts as a key regulator of numerous cellular processes in plants.[4][5][6] By irreversibly binding to and inhibiting calmodulin, ophiobolins disrupt calcium signaling pathways that are vital for plant growth, development, and stress responses.[4][7] This disruption leads to a cascade of downstream effects, including altered membrane permeability, ion leakage, and ultimately, cell death.[3]
Data on the Phytotoxicity of Ophiobolin Analogs
While specific quantitative data on the herbicidal activity of this compound is limited in publicly available literature, studies on closely related ophiobolins provide valuable insights into its potential efficacy. The following table summarizes the phytotoxic effects of various ophiobolin compounds on Green Foxtail (Setaria viridis), a common weed.
| Compound | Concentration (mg/mL) | Observation on Punctured Detached Leaves | Observation on Intact Detached Leaves | Reference |
| 3-anhydro-ophiobolin A | 1 | Circular brown spots (lesion diameter not specified) within 12 hours | Brown needle-like spots (1-2 mm) within 12 hours, expanding and coalescing over time | [2] |
| 3-anhydro-ophiobolin A | 0.5 | Lesion diameter of 3-4 mm | Smaller brown needle-like spots | [2] |
| 3-anhydro-ophiobolin A | 0.1 | Lesion diameter of 1-2 mm | Even smaller brown needle-like spots | [2] |
| 6-epi-ophiobolin A | 1 | Brown spots (1-2 mm diameter) after 2 days | Not specified | [2] |
| Ophiobolin I | 1 | Sporadic brown needle-like spots after 4 days | Not specified | [2] |
| 6-epi-ophiobolin B | Not specified | Inactive | Not specified | [2] |
| 3-anhydro-6-epi-ophiobolin B | Not specified | Inactive | Not specified | [2] |
Note: A synergistic effect was observed when 3-anhydro-ophiobolin A and 6-epi-ophiobolin A were applied as a mixture, resulting in larger lesions (4-5 mm diameter) than when either compound was used alone at the same concentration (0.5 mg/mL each).[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for ophiobolins and a general workflow for evaluating their herbicidal potential.
Caption: Proposed signaling pathway of Ophiobolin-induced phytotoxicity.
Caption: Experimental workflow for herbicidal potential assessment.
Experimental Protocols
The following are detailed protocols for key experiments to assess the herbicidal potential of this compound.
Protocol 1: Leaf Puncture and Intact Leaf Assay
This protocol is adapted from the methodology used to assess the phytotoxicity of ophiobolin analogs on green foxtail.[2]
1. Plant Material:
-
Grow the target weed species (e.g., Green Foxtail, Setaria viridis) in a greenhouse to a healthy, vigorous state.
-
Select fully expanded, healthy leaves for the assay.
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol).
-
Prepare a series of dilutions of the stock solution to achieve final test concentrations (e.g., 0.02, 0.1, 0.5, and 1 mg/mL).[2]
-
The final solutions should contain a small percentage of a surfactant (e.g., 0.1% v/v Tween-80) to ensure proper spreading on the leaf surface.[2]
-
Prepare a control solution containing the solvent and surfactant at the same concentrations used in the test solutions, but without this compound.
3. Assay Procedure:
-
For Punctured Leaf Assay:
-
Detach leaves from the plant and place them in a Petri dish lined with moist filter paper to maintain humidity.
-
Gently puncture the center of the leaf lamina with a sterile needle.
-
Apply a small droplet (e.g., 10 µL) of the test solution or control solution directly onto the puncture wound.
-
-
For Intact Leaf Assay:
-
Detach leaves and place them in a Petri dish as described above.
-
Apply a small droplet (e.g., 10 µL) of the test solution or control solution to the adaxial (upper) surface of the intact leaf.
-
4. Incubation and Observation:
-
Seal the Petri dishes and incubate them under controlled conditions (e.g., 25°C with a 12-hour photoperiod).
-
Observe the leaves at regular intervals (e.g., 12, 24, 48, and 72 hours) for the development of necrotic lesions.
-
Measure the diameter of the lesions in millimeters.
5. Data Analysis:
-
Record the lesion size for each concentration and replicate.
-
Compare the effects of different concentrations of this compound to the control.
-
If applicable, calculate the EC50 (effective concentration to cause a 50% response, e.g., a certain lesion size).
Protocol 2: Seedling Growth Inhibition Assay
This protocol is a generalized method for assessing the pre- or post-emergence herbicidal activity of a test compound.
1. Plant Material:
-
Obtain seeds of the target weed species.
2. Preparation of Test Media/Solutions:
-
For Pre-emergence Assay:
-
Prepare a series of concentrations of this compound in a suitable solvent.
-
Incorporate the test solutions into a solid growth medium (e.g., agar) or soil at known concentrations.
-
-
For Post-emergence Assay:
-
Prepare spray solutions of this compound at various concentrations with a surfactant, as described in Protocol 1.
-
3. Assay Procedure:
-
For Pre-emergence Assay:
-
Place a set number of seeds onto the surface of the this compound-containing medium or soil in Petri dishes or pots.
-
Include a control group with the medium or soil treated only with the solvent and surfactant.
-
Incubate the seeds under appropriate light and temperature conditions for germination.
-
-
For Post-emergence Assay:
-
Sow seeds in pots containing a suitable growing medium and allow them to germinate and grow to a specific stage (e.g., two-leaf stage).
-
Spray the seedlings uniformly with the test solutions or control solution until runoff.
-
4. Incubation and Observation:
-
Maintain the treated seeds/seedlings in a controlled growth chamber or greenhouse.
-
After a set period (e.g., 7-14 days), assess the effects on seedling growth.
-
Measure parameters such as germination rate, root length, shoot length, and fresh/dry weight.
5. Data Analysis:
-
Calculate the percentage of growth inhibition for each parameter relative to the control.
-
Determine the IC50 (concentration that causes 50% inhibition of growth) for each measured parameter using dose-response curve analysis.
Conclusion
This compound, as a member of the phytotoxic ophiobolin family, holds promise as a potential natural herbicide. Its mechanism of action through the inhibition of calmodulin presents a target that is distinct from many synthetic herbicides, suggesting it could be a valuable tool in weed management strategies, particularly in the context of herbicide resistance. Further research is warranted to isolate and quantify the specific herbicidal activity of this compound against a broader range of weed species and to explore its potential for development as a bioherbicide. The protocols outlined in this document provide a framework for conducting such evaluations.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the binding and inhibition sites in the calmodulin molecule for ophiobolin A by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the Binding and Inhibition Sites in the Calmodulin Molecule for Ophiobolin A by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
Agricultural Applications of Ophiobolin G: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolin G is a member of the ophiobolin family, a group of sesterterpenoid mycotoxins produced by various fungal species, particularly from the genera Bipolaris and Aspergillus. These compounds, including this compound, have garnered significant interest in the agricultural sector due to their potent biological activities. This document provides detailed application notes and experimental protocols for the investigation of this compound's potential as a natural herbicide and antifungal agent for crop protection.
Ophiobolins are known to exhibit a broad spectrum of biological effects, including phytotoxic, antimicrobial, nematicidal, and insecticidal properties.[1] Their primary mode of action in plants is believed to be the inhibition of calmodulin, a key calcium-binding protein involved in various cellular signaling pathways.[2][3][4][5][6][7] By disrupting calcium signaling, this compound can interfere with essential plant processes such as growth, development, and defense responses, ultimately leading to cell death.[8][9]
Agricultural Applications
Herbicidal Activity
This compound and its analogs have demonstrated significant phytotoxic effects on a wide range of plant species, including both monocotyledonous and dicotyledonous weeds.[1][10] The herbicidal activity manifests as inhibition of seed germination, stunting of root and shoot growth, and the development of necrotic lesions on leaves.[8] The mechanism behind this phytotoxicity is linked to the disruption of cell membrane integrity, leading to electrolyte leakage, and the inhibition of calmodulin-dependent enzymes.[9][11] This multifaceted mode of action makes ophiobolins promising candidates for the development of bioherbicides with novel target sites, which is crucial in managing the growing issue of herbicide-resistant weeds.
Antifungal Activity
Several studies have highlighted the potential of ophiobolins, including 6-epi-ophiobolin G, as antifungal agents against various plant pathogens.[12] They exhibit inhibitory effects on the growth and spore germination of pathogenic fungi, suggesting their utility in the control of crop diseases. The antifungal mechanism is also thought to involve the disruption of essential cellular processes through calmodulin inhibition and other pathways. The development of natural fungicides like this compound offers an environmentally friendly alternative to synthetic fungicides, which can have adverse effects on the ecosystem and human health.[13]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound and related ophiobolins.
Table 1: Herbicidal Activity of Ophiobolins
| Compound | Target Plant | Assay Type | Concentration | Effect | Reference |
| Ophiobolin A | Nicotiana tabacum L. cv. Bright Yellow 2 (TBY-2) cells | Cell Viability | ≥10 µM | Induced cell death | [8][9][13][14] |
| Ophiobolin A | Nicotiana tabacum L. cv. Bright Yellow 2 (TBY-2) cells | Cell Proliferation | 5 µM | Prevented cell proliferation without affecting viability | [8][9][13][14] |
| 3-anhydro-ophiobolin A | Green foxtail (Setaria viridis) | Leaf-puncture | 1 mg/mL | Produced circular brown spots (3-4 mm diameter) in 2 days | [15][16] |
| 6-epi-ophiobolin A | Green foxtail (Setaria viridis) | Leaf-puncture | Not specified | Less phytotoxic than 3-anhydro-ophiobolin A | [15][16] |
| Mixture of 3-anhydro-ophiobolin A and 6-epi-ophiobolin A | Green foxtail (Setaria viridis) | Leaf-puncture | 0.5 mg/mL each | Produced larger lesions (4-5 mm diameter) than individual compounds | [15] |
Table 2: Antifungal Activity of Ophiobolins
| Compound | Fungal Pathogen | Assay Type | MIC (µg/mL) | Reference |
| 6-epi-ophiobolin G | Various agricultural pathogenic fungi | Not specified | 3.1 - 25 | [12] |
| 6-epi-ophiobolin G | Rhizoctonia solani and Fusarium oxysporum | Not specified | >50 (inactive) | [12] |
Experimental Protocols
Phytotoxicity Assessment: Leaf-Puncture Assay
This protocol is adapted from methods used to assess the phytotoxicity of fungal metabolites on plant leaves.[10][15][17][18]
Materials:
-
Healthy, young, fully expanded leaves of the target weed species.
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent like methanol or DMSO).
-
Sterile distilled water.
-
Micropipettes and sterile tips.
-
A fine needle or a sterile toothpick.
-
Petri dishes lined with moist filter paper.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Prepare serial dilutions of the this compound stock solution in sterile distilled water to achieve the desired test concentrations (e.g., 0.1, 0.5, 1.0 mg/mL). Include a solvent control.
-
Collect fresh, healthy leaves from the target plant species.
-
Gently wash the leaves with sterile distilled water and pat them dry with a sterile paper towel.
-
Using a fine sterile needle, make a small puncture wound in the center of the adaxial (upper) surface of each leaf, being careful not to pierce through the entire leaf.
-
Apply a small droplet (e.g., 10 µL) of the this compound test solution or control directly onto the puncture wound.
-
Place the treated leaves in Petri dishes lined with filter paper moistened with sterile distilled water to maintain humidity.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 12-hour photoperiod).
-
Observe the leaves daily for the development of necrotic lesions around the puncture site.
-
Measure the diameter of the lesions (in mm) after a set incubation period (e.g., 48 or 72 hours).
-
Compare the lesion sizes caused by different concentrations of this compound to the control.
Membrane Integrity Assessment: Electrolyte Leakage Assay
Materials:
-
Leaf discs or root segments from treated and untreated plants.
-
Deionized water.
-
Conductivity meter.
-
Test tubes.
-
Shaker.
-
Autoclave or boiling water bath.
Procedure:
-
Excise leaf discs of a uniform size (e.g., 1 cm diameter) or root segments of a specific length from plants previously treated with this compound and from control plants.
-
Rinse the plant material briefly with deionized water to remove surface contaminants.
-
Place a known amount of plant material (e.g., 10 leaf discs) into a test tube containing a specific volume of deionized water (e.g., 20 mL).
-
Gently agitate the tubes on a shaker at room temperature for a specified period (e.g., 2-4 hours).
-
Measure the initial electrical conductivity (C1) of the bathing solution using a conductivity meter.
-
To induce complete electrolyte leakage, either autoclave the test tubes with the plant material or place them in a boiling water bath for 15-20 minutes.
-
Cool the tubes to room temperature.
-
Measure the final electrical conductivity (C2) of the solution.
-
Calculate the percentage of electrolyte leakage using the following formula: Electrolyte Leakage (%) = (C1 / C2) x 100
-
Compare the percentage of electrolyte leakage between this compound-treated and control samples.
In Vitro Antifungal Activity: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungi.[4][14][22]
Materials:
-
Pure culture of the target fungal pathogen.
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB).
-
This compound stock solution.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
-
Incubator.
Procedure:
-
Prepare a spore suspension or mycelial fragment suspension of the target fungus in sterile PDB. Adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in PDB to obtain a range of concentrations.
-
Add a standardized volume of the fungal inoculum to each well.
-
Include a positive control (fungus with a known effective fungicide), a negative control (fungus in PDB with solvent), and a media sterility control (PDB only).
-
Incubate the microtiter plate at the optimal growth temperature for the fungus (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits fungal growth. Alternatively, measure the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.
Signaling Pathways and Experimental Workflows
References
- 1. Calmodulin-Mediated Signal Transduction Pathways in Arabidopsis Are Fine-Tuned by Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prometheusprotocols.net [prometheusprotocols.net]
- 3. Frontiers | Involvement of calmodulin and calmodulin-like proteins in plant responses to abiotic stresses [frontiersin.org]
- 4. 3.6. In Vitro Antifungal Activity Assay against Plant Pathogens [bio-protocol.org]
- 5. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Ca2+/calmodulin-stimulated phosphodiesterase activity in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ophiobolin A, a sesterterpenoid fungal phytotoxin, displays higher in vitro growth-inhibitory effects in mammalian than in plant cells and displays in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Portal [rex.libraries.wsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Herbicidal potential of ophiobolins produced by Drechslera gigantea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]
- 20. protocols.io [protocols.io]
- 21. [PDF] Quantification of Plant Cell Death by Electrolyte Leakage Assay. | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
Ophiobolin G in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolins are a class of sesterterpenoids produced by various fungal species, notably from the genera Aspergillus and Bipolaris. These natural products, characterized by a unique 5-8-5 tricyclic carbon skeleton, have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including phytotoxic, antimicrobial, and potent cytotoxic effects against a range of cancer cell lines. Ophiobolin G, and its closely related analogs, have emerged as promising candidates for anticancer drug development, demonstrating efficacy in both apoptosis-sensitive and -resistant cancer models. This document provides a summary of the cytotoxic activity of this compound and its analogs, detailed protocols for key experimental assays, and visualizations of the pertinent signaling pathways and experimental workflows.
Data Presentation: Cytotoxic Activities of this compound and Analogs
The cytotoxic and anti-proliferative activities of this compound and its related compounds have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values from various studies are summarized in the table below for easy comparison.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound | P388 | Mouse Leukemia | 24.6 | |
| 6-epi-Ophiobolin G | HCT-15 | Colon Adenocarcinoma | 0.37 | |
| NUGC-3 | Stomach Cancer | 0.44 | ||
| NCI-H23 | Non-small Cell Lung Cancer | 0.47 | ||
| ACHN | Renal Cell Carcinoma | 0.50 | ||
| PC-3 | Prostate Cancer | 0.60 | ||
| MDA-MB-231 | Breast Cancer | 0.61 | ||
| 14,15-dehydro-6-epi-ophiobolin G | HCT-15 | Colon Adenocarcinoma | 0.22 | |
| NUGC-3 | Stomach Cancer | 0.27 | ||
| NCI-H23 | Non-small Cell Lung Cancer | 0.32 | ||
| ACHN | Renal Cell Carcinoma | 0.32 | ||
| PC-3 | Prostate Cancer | 0.38 | ||
| MDA-MB-231 | Breast Cancer | 0.38 | ||
| 14,15-dehydro-ophiobolin G | HCT-15 | Colon Adenocarcinoma | 0.14 | |
| NUGC-3 | Stomach Cancer | 0.18 | ||
| NCI-H23 | Non-small Cell Lung Cancer | 0.21 | ||
| ACHN | Renal Cell Carcinoma | 0.23 | ||
| PC-3 | Prostate Cancer | 0.27 | ||
| MDA-MB-231 | Breast Cancer | 0.28 | ||
| 6-epi-Ophiobolin A | HCT-8 | Colon Adenocarcinoma | 2.09 | |
| Bel-7402 | Liver Cancer | 2.45 | ||
| BGC-823 | Gastric Cancer | 2.71 | ||
| A2780 | Ovarian Adenocarcinoma | 2.53 | ||
| A549 | Lung Adenocarcinoma | 4.5 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, which forms a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for a specific duration (e.g., 24 or 48 hours). Harvest adherent cells by trypsinization or suspension cells by centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS and resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content histogram using appropriate software.
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This protocol details the detection of apoptosis in this compound-treated cells using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. PI is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as desired. Harvest the cells by centrifugation (for suspension cells) or gentle trypsinization (for adherent cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by ophiobolins and a general experimental workflow for evaluating the anticancer properties of this compound.
Caption: Proposed signaling pathways affected by this compound.
Caption: General workflow for evaluating the anticancer activity of this compound.
Application Notes and Protocols: Ophiobolin G in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolin G is a member of the ophiobolin family, a group of sesterterpenoids produced by various fungal species, including those of the Aspergillus and Bipolaris genera. These natural products are characterized by a unique 5-8-5 tricyclic carbon skeleton and exhibit a wide range of biological activities, including phytotoxic, antimicrobial, and potent cytotoxic effects against numerous cancer cell lines. The diverse pharmacological properties of ophiobolins make them promising candidates for drug discovery and development, particularly in oncology. This document provides detailed application notes and experimental protocols for the use of this compound and its closely related analogs in molecular biology research.
Mechanism of Action and Biological Activity
The precise molecular mechanisms of this compound are still under investigation. However, studies on closely related ophiobolins provide significant insights into its potential modes of action. The cytotoxic effects of ophiobolins are often attributed to their ability to induce non-apoptotic forms of cell death and interfere with key signaling pathways.
Induction of Paraptosis-like Cell Death and ER Stress (inferred from Ophiobolin A): Ophiobolin A, a well-studied analog, has been shown to induce paraptosis-like cell death in cancer cells, particularly in glioblastoma. This form of cell death is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, without the typical morphological features of apoptosis. It is hypothesized that Ophiobolin A's electrophilic nature allows it to covalently modify intracellular proteins, leading to protein misfolding, accumulation of ubiquitinated proteins, and ultimately, ER stress. This disruption of thiol proteostasis is a key factor in its anti-cancer activity. Given the structural similarity, this compound may exert similar effects.
Cell Cycle Arrest (inferred from Ophiobolin O): Ophiobolin O has been demonstrated to induce G1 phase cell cycle arrest in human breast cancer cells. This effect is mediated through the inhibition of the PI3K/Akt signaling pathway, leading to the dephosphorylation and activation of GSK3β. Activated GSK3β then promotes the degradation of Cyclin D1, a key regulator of the G1/S phase transition.
Potential Estrogen Receptor Down-regulation: Pharmacological studies of 6-epi-ophiobolin G, a stereoisomer of this compound, suggest that it may act as a potential estrogen receptor (ER) down-regulator in breast cancer cells. This indicates a potential application for this compound in the research and treatment of hormone-dependent cancers.
Quantitative Data
The cytotoxic activity of 6-epi-ophiobolin A, a closely related analog of this compound, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. These values can serve as a starting point for determining the effective concentration range for this compound in similar experimental setups.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-8 | Human colon adenocarcinoma | 2.09 |
| Bel-7402 | Human liver cancer | 2.71 |
| BGC-823 | Human gastric cancer | 2.55 |
| A549 | Human lung adenocarcinoma | 4.5 |
| A2780 | Human ovarian adenocarcinoma | 2.33 |
| Data from a study on 6-epi-ophiobolin A, which may serve as a proxy for this compound's activity. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways affected by this compound based on studies of its analogs, and a general workflow for investigating its molecular effects.
Caption: Inferred signaling pathways modulated by this compound.
Troubleshooting & Optimization
Technical Support Center: Ophiobolin G Production in Fungal Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Ophiobolin G in fungal cultures.
Frequently Asked Questions (FAQs)
Q1: Which fungal strains are known to produce this compound?
A1: this compound is a sesterterpenoid natural product produced by several species of filamentous fungi, primarily within the Aspergillus genus. Notable producers include Aspergillus calidoustus and Aspergillus ustus.[1][2][3] Clinical and environmental isolates of A. calidoustus have been identified as producers of this compound.[1]
Q2: What are the general factors that can lead to low yields of this compound?
A2: Low yields of this compound can be attributed to a variety of factors, including but not limited to:
-
Suboptimal Culture Conditions: The composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration are critical for secondary metabolite production.
-
Inappropriate Fungal Strain: Not all strains of a producing species will generate high yields of the desired compound. Strain selection and maintenance are crucial.
-
Extraction and Purification Inefficiencies: The methods used to extract and purify this compound from the fungal biomass and culture broth can significantly impact the final yield.
-
Genetic and Regulatory Factors: The expression of the this compound biosynthetic gene cluster is tightly regulated by complex signaling pathways within the fungus.
Q3: Is there a general trend for this compound production in solid versus liquid cultures?
A3: Some studies have observed that certain Aspergillus strains produce ophiobolins, including this compound, more effectively in solid-state fermentation compared to submerged liquid cultures.[4] This could be due to differences in nutrient availability, oxygen tension, and physical contact with the substrate, which can influence the expression of secondary metabolism genes.
Troubleshooting Guide for Low this compound Yield
Problem 1: Minimal or No Detectable this compound Production
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Fungal Strain or Strain Vigor Loss | Verify the identity of your fungal strain using morphological and molecular techniques (e.g., ITS sequencing). Ensure proper long-term storage of the strain (e.g., cryopreservation) to maintain its metabolic activity. |
| Inappropriate Culture Medium | The composition of the culture medium is critical. Start with a proven medium for Aspergillus secondary metabolite production, such as Potato Dextrose Broth (PDB) or Czapek-Dox medium. Systematically optimize the carbon and nitrogen sources. |
| Suboptimal pH of the Medium | The initial pH of the culture medium can significantly influence fungal growth and secondary metabolism. For Aspergillus species, a starting pH in the range of 5.0-6.5 is often optimal. Monitor and, if necessary, buffer the medium to prevent drastic pH shifts during fermentation. |
| Incorrect Incubation Temperature | Most Aspergillus species used for secondary metabolite production have an optimal temperature range of 25-30°C. Incubating outside of this range can hinder growth and metabolite synthesis. |
| Insufficient Aeration (for liquid cultures) | Adequate oxygen supply is crucial for the growth of aerobic fungi like Aspergillus and for the activity of oxygenase enzymes in the biosynthetic pathway. Ensure sufficient headspace in culture flasks and use baffled flasks with vigorous shaking (e.g., 150-200 rpm). |
| Silent Biosynthetic Gene Cluster | The gene cluster responsible for this compound biosynthesis may be silent under standard laboratory conditions. Consider using epigenetic modifiers (e.g., histone deacetylase inhibitors) or co-cultivation with other microorganisms to induce gene expression. |
Problem 2: Low Yield of this compound Despite Fungal Growth
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Carbon-to-Nitrogen (C/N) Ratio | The balance between carbon and nitrogen sources is a key factor in directing fungal metabolism towards secondary metabolite production. Experiment with different C/N ratios. High carbon and limited nitrogen often favor secondary metabolism. |
| Inefficient Extraction Procedure | This compound needs to be efficiently extracted from both the fungal mycelium and the culture broth. Use appropriate organic solvents like ethyl acetate or acetone. Sonication or other cell disruption methods can enhance extraction from the mycelia. |
| Degradation of this compound | This compound may be sensitive to light, extreme pH, or high temperatures. Protect your extracts from light and avoid excessive heat during solvent evaporation. |
| Feedback Inhibition | Accumulation of this compound in the culture may inhibit its own biosynthesis. Consider using a two-phase culture system or adding adsorbent resins to the medium to remove the product as it is formed. |
| Suboptimal Harvest Time | Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Perform a time-course study to determine the optimal incubation time for harvesting. |
Data Presentation: Ophiobolin Production in Fungal Cultures
| Ophiobolin | Fungal Strain | Culture Conditions | Yield (mg/L) | Reference |
| Ophiobolin A | Bipolaris sp. | Liquid Culture, 21 days | 235 | [5] |
| Ophiobolin C | Aspergillus ustus | (Details not specified) | 200 | [4][6] |
| Ophiobolin I | Bipolaris setariae | Solid Rice Medium | 690 mg from 3.5 kg medium | [7] |
Experimental Protocols
Fungal Culture for this compound Production
This protocol provides a general guideline for the cultivation of Aspergillus species for this compound production. Optimization of specific parameters is recommended.
-
Strain Activation: Inoculate a Potato Dextrose Agar (PDA) plate with the desired Aspergillus strain. Incubate at 28°C for 7-10 days until sufficient sporulation is observed.
-
Seed Culture Preparation: Aseptically add 10 mL of sterile 0.1% Tween 80 solution to the mature PDA plate and gently scrape the surface to release the spores. Adjust the spore suspension to a concentration of approximately 1 x 10^6 spores/mL.
-
Production Culture Inoculation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with 1 mL of the spore suspension.
-
Incubation: Incubate the flask on a rotary shaker at 180 rpm and 28°C for 10-14 days.
Extraction of this compound
-
Separation of Mycelia and Broth: After incubation, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Mycelial Extraction: Homogenize the collected mycelia in acetone and sonicate for 30 minutes. Filter the mixture and repeat the extraction twice. Combine the acetone extracts.
-
Solvent Evaporation: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification and Quantification of this compound
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a non-polar solvent and apply it to a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the polarity with ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used. For example, a linear gradient from 50% B to 100% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Diode Array Detector (DAD) or Mass Spectrometer (MS). Ophiobolins typically have a UV absorbance maximum around 230-240 nm.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of this compound from precursor molecules.
Experimental Workflow for this compound Production and Analysis
Caption: General experimental workflow from fungal strain selection to pure this compound.
Regulatory Signaling Pathway for Secondary Metabolism in Aspergillus
Caption: Key signaling pathways regulating secondary metabolism in Aspergillus.
References
- 1. mdpi.com [mdpi.com]
- 2. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophiobolins from the Mangrove Fungus Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New Ophiobolin Derivatives from the Marine Fungus Aspergillus flocculosus and Their Cytotoxicities against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ophiobolin G Production in Aspergillus ustus
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Ophiobolin G from Aspergillus ustus.
Frequently Asked Questions (FAQs)
Q1: My Aspergillus ustus culture is not producing any detectable this compound. What are the potential causes?
A1: Several factors could lead to a complete lack of this compound production. Consider the following possibilities:
-
Incorrect Fungal Strain: Verify the identity of your Aspergillus ustus strain. Not all strains may produce ophiobolins, or the specific strain you are using may have lost its production capability through repeated subculturing.
-
Inappropriate Culture Conditions: Aspergillus ustus 094102 has been shown to produce ophiobolins on solid medium but not in liquid medium.[1] Ensure you are using a solid-state fermentation (SSF) setup.
-
Gene Silencing: The biosynthetic gene cluster for ophiobolins may be silent under your specific laboratory conditions.
-
Extraction and Detection Issues: Your extraction protocol may be inefficient, or your analytical method may not be sensitive enough to detect low concentrations of this compound.
Q2: The yield of this compound from my fermentation is consistently low. How can I improve it?
A2: Low yields are a common challenge. Here are several strategies to enhance this compound production:
-
Optimize Fermentation Parameters: Systematically optimize factors such as the solid substrate, moisture content, temperature, and incubation time. Agro-industrial residues are often used in SSF and can serve as a source of precursors.[2]
-
Genetic Engineering: Genetic manipulation of the biosynthetic pathway can significantly impact yield. For example, knocking out competing pathways or overexpressing key enzymes in the ophiobolin pathway could increase production.
-
Precursor Feeding: Supplying precursors to the fermentation medium can dramatically improve the production of secondary metabolites.[2] These precursors can be added with the initial moistening liquid in SSF.[2]
-
Elicitation: The addition of elicitors or epigenetic modifiers to the culture can sometimes trigger or enhance the production of secondary metabolites.
Q3: I am observing significant batch-to-batch variability in my this compound production. What could be the reason?
A3: Inconsistent production is often due to a lack of precise control over the fermentation process. Key factors to investigate include:
-
Inoculum Quality: The age and concentration of the spore suspension used for inoculation can affect fungal growth and metabolite production.
-
Substrate Heterogeneity: Variations in the composition and particle size of the solid substrate can lead to inconsistent fermentation.
-
Moisture Content: Uneven moisture distribution within the solid substrate can create different microenvironments, leading to variable fungal growth and metabolism.
-
Aeration: Inadequate or inconsistent aeration can be a limiting factor in solid-state fermentation.
Q4: What is the best method for extracting and purifying this compound?
A4: A common method involves solvent extraction followed by chromatographic purification. A typical workflow is:
-
Extraction of the fermented solid substrate with an organic solvent like acetone or ethyl acetate.[1]
-
Removal of the solvent under reduced pressure.
-
Purification of the crude extract using techniques such as column chromatography on silica gel followed by semi-preparative High-Performance Liquid Chromatography (HPLC).[1]
Q5: How can I accurately quantify the amount of this compound in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying this compound.[1] An isocratic elution with a mobile phase of acetonitrile and water is often used.[1] For accurate quantification, it is crucial to use a certified reference standard of this compound to create a calibration curve.
Troubleshooting Guides
Fermentation Issues
| Problem | Potential Causes | Troubleshooting Steps |
| No or Poor Fungal Growth on Solid Substrate | 1. Inadequate moisture content. 2. Contamination with other microorganisms. 3. Sub-optimal temperature. 4. Poor quality inoculum. | 1. Optimize the initial moisture content of the substrate.[3] 2. Ensure aseptic techniques during inoculation and fermentation. 3. Incubate at the optimal temperature for A. ustus growth (e.g., 28°C).[1] 4. Use a fresh, viable spore suspension for inoculation. |
| Low this compound Yield Despite Good Fungal Growth | 1. Sub-optimal media composition (lack of precursors). 2. Incorrect fermentation time. 3. Poor aeration within the substrate. 4. pH of the substrate is not optimal. | 1. Supplement the medium with potential precursors.[2] 2. Perform a time-course experiment to determine the optimal harvest time. 3. Ensure the substrate is not too densely packed to allow for adequate air exchange. 4. Measure and adjust the initial pH of the solid substrate. |
| Inconsistent this compound Production Between Batches | 1. Variability in substrate composition. 2. Inconsistent inoculum size or age. 3. Fluctuations in incubation temperature or humidity. | 1. Use a standardized and homogenized solid substrate. 2. Standardize the inoculum preparation and inoculation procedure. 3. Use a well-controlled incubator to maintain consistent environmental conditions. |
Extraction and Purification Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Low Recovery of this compound After Extraction | 1. Inefficient extraction solvent. 2. Insufficient extraction time or agitation. 3. Degradation of this compound during extraction. | 1. Test different solvents or solvent mixtures (e.g., acetone, ethyl acetate). 2. Increase the extraction time and/or use ultrasonication.[1] 3. Avoid high temperatures and prolonged exposure to light during extraction, as sesterterpenoids can be unstable.[4] |
| Presence of Many Impurities in the Crude Extract | 1. Non-selective extraction solvent. 2. Co-extraction of other fungal metabolites and media components. | 1. Use a more selective solvent if possible. 2. Employ a pre-extraction cleanup step or use solid-phase extraction (SPE) to remove major impurities. |
| Difficulty in Purifying this compound by Chromatography | 1. Poor separation on the chromatographic column. 2. Co-elution with other compounds. | 1. Optimize the mobile phase composition and gradient for HPLC. 2. Try a different stationary phase for your chromatography column. |
HPLC Analysis Issues
| Problem | Potential Causes | Troubleshooting Steps |
| No Peak Corresponding to this compound | 1. This compound concentration is below the detection limit. 2. Incorrect detection wavelength. 3. Degradation of the sample. | 1. Concentrate the sample before injection. 2. Ensure the UV detector is set to the appropriate wavelength for this compound (e.g., 234 nm).[1] 3. Store samples appropriately (e.g., at 4°C in the dark) and analyze them promptly after preparation.[5] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column contamination or degradation. | 1. Dilute the sample before injection. 2. Adjust the pH of the mobile phase.[6] 3. Clean or replace the HPLC column.[7] |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Air bubbles in the system. | 1. Ensure the mobile phase is well-mixed and the pump is functioning correctly.[6] 2. Use a column oven to maintain a constant temperature.[6] 3. Degas the mobile phase and prime the pump to remove air bubbles.[8] |
| Baseline Noise or Drift | 1. Contaminated mobile phase or column. 2. Detector lamp aging. 3. Leaks in the system. | 1. Prepare fresh mobile phase with high-purity solvents and filter it. Flush the column. 2. Replace the detector lamp if necessary. 3. Check all fittings for leaks.[8] |
Data Presentation
Table 1: Impact of Gene Knockout on Ophiobolin Production in Aspergillus ustus
| Gene Cluster Knockout | Key Enzyme in Cluster | Relative Ophiobolin Production (%) | Reference |
| Wild Type | - | 100 | [9] |
| ΔAu3446 | Putative Hexaprenyl Diphosphate Synthase | ~50 | [9] |
| ΔAu6298 | Putative Farnesyl Diphosphate Synthase | ~120 | [9] |
| ΔAu8003 | Ophiobolin F Synthase | 0 | [9] |
| ΔAu11565 | Putative Geranylgeranyl Diphosphate Synthase | ~80 | [9] |
| ΔAu13192 | Putative Geranylgeranyl Diphosphate Synthase | ~110 | [9] |
Experimental Protocols
Solid-State Fermentation of Aspergillus ustus for this compound Production
This protocol is adapted from methodologies described for secondary metabolite production in Aspergillus species.[1][3]
Materials:
-
Solid substrate (e.g., rice, wheat bran)
-
Aspergillus ustus spore suspension
-
Erlenmeyer flasks (250 mL)
-
Distilled water
-
Autoclave
-
Incubator
Procedure:
-
Weigh 30 g of the solid substrate into a 250 mL Erlenmeyer flask.
-
Add a specific volume of distilled water to achieve the desired moisture content (e.g., 40-60%).
-
Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.
-
Allow the flasks to cool to room temperature.
-
Inoculate each flask with a standardized Aspergillus ustus spore suspension under aseptic conditions.
Extraction and Analysis of this compound
This protocol is based on methods described for the extraction and analysis of ophiobolins.[1]
Materials:
-
Fermented solid substrate
-
Acetone
-
Ethyl acetate
-
Rotary evaporator
-
HPLC system with UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Add 100 mL of acetone to the flask containing the fermented substrate.
-
Extract using ultrasonication for 30 minutes.
-
Filter the mixture to separate the solid material from the solvent.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
To the remaining aqueous solution, add an equal volume of ethyl acetate and mix thoroughly in a separatory funnel.
-
Collect the ethyl acetate layer and evaporate it to dryness under reduced pressure.
-
Dissolve the dried extract in a known volume of methanol for HPLC analysis.
-
Analyze the sample by HPLC using an isocratic mobile phase of acetonitrile:water (e.g., 85:15 v/v) at a flow rate of 1 mL/min.[1]
-
Detect this compound at a wavelength of 234 nm.[1]
-
Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared with the this compound standard.
Visualizations
References
- 1. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jabonline.in [jabonline.in]
- 4. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Ophiobolin G stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ophiobolin G.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a sesterterpenoid natural product characterized by a unique 5-8-5 tricyclic ring system.[1] Its chemical formula is C₂₅H₃₄O₂. Key structural features that may influence its stability include a conjugated aldehyde, a ketone functional group, and several stereocenters, including one at the C6 position which can be prone to epimerization.
Q2: What are the primary factors that can affect the stability of this compound?
A2: Based on the general knowledge of sesterterpenoid stability and data from related ophiobolins, the primary factors affecting this compound stability are likely to be pH, temperature, and exposure to light.[2][3] Oxidative conditions may also contribute to its degradation.
Q3: How should I store this compound to ensure its stability?
A3: To ensure maximum stability, this compound should be stored as a solid at -20°C or preferably -80°C in a tightly sealed container, protected from light. For solutions, it is recommended to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be stored at -80°C in an appropriate solvent such as DMSO and used within a short period. Avoid repeated freeze-thaw cycles.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products of this compound are not extensively documented, based on studies of the related compound Ophiobolin A, potential degradation pathways include epimerization at the C6 position to form 6-epi-ophiobolin G and dehydration.[4] The presence of an aldehyde functional group also suggests potential for oxidation to a carboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound in my experiment. | Degradation of the compound due to improper storage or handling. | 1. Ensure proper storage of stock solutions at -80°C. 2. Prepare fresh working solutions for each experiment. 3. Avoid prolonged exposure of solutions to light and room temperature. 4. Check the pH of your experimental buffer, as extreme pH can accelerate degradation. |
| Inconsistent results between experimental replicates. | Variability in the concentration of active this compound due to degradation. | 1. Use freshly prepared solutions for all replicates. 2. Minimize the time between solution preparation and use. 3. Ensure uniform handling and incubation conditions for all samples. 4. Consider quantifying the concentration of this compound by HPLC before each critical experiment. |
| Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). | Formation of degradation products. | 1. Analyze a freshly prepared standard of this compound to confirm its retention time. 2. Compare the chromatogram of your sample to a stressed sample (e.g., heated or pH-adjusted) to identify potential degradation peaks. 3. Consider using a mass spectrometer detector (LC-MS) to identify the mass of the unknown peaks and deduce their structures. |
| Low recovery of this compound during extraction from biological matrices. | Adsorption to labware or degradation during the extraction process. | 1. Use silanized glassware or low-adhesion microcentrifuge tubes. 2. Perform the extraction at low temperatures to minimize degradation. 3. Optimize the extraction solvent and pH to ensure efficient recovery. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a given solvent or buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, Ethanol)
-
Buffer of desired pH
-
HPLC system with a UV detector
-
C18 HPLC column
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the desired buffer to a final concentration of 100 µg/mL.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial peak area of this compound.
-
Incubation: Store the working solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The appearance of new peaks should also be monitored as potential degradation products.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 234 nm
-
Injection Volume: 10 µL
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and Mass Spectrometry (LC-MS) detectors
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature for 24 hours. Neutralize the solution before HPLC analysis.
-
Oxidation: Dissolve this compound in a solution containing 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 60°C for 48 hours. Dissolve in a suitable solvent before analysis.
-
Photodegradation: Expose a solution of this compound to a UV lamp (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by LC-MS to separate and identify the degradation products based on their retention times and mass-to-charge ratios.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 95 | 90 |
| 4 | 95 | 85 | 75 |
| 8 | 92 | 75 | 60 |
| 24 | 85 | 50 | 30 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Ophiobolin G Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of Ophiobolin G in various laboratory solvents. The following sections offer a quick reference table, troubleshooting FAQs, and a decision-making workflow for solvent selection to facilitate your experimental success.
Solubility Data Summary
While specific quantitative solubility data for this compound is limited, the following table summarizes the known solubility characteristics, largely based on data from the closely related compound, Ophiobolin A. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs.
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] | Up to 10 mg/mL (for Ophiobolin A) | A common solvent for creating concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble[1][2][3] | Not specified | Another suitable solvent for stock solutions. |
| Ethanol | Soluble[1][2][3] | Not specified | Can be used for stock solutions and some in-vitro assays. |
| Methanol | Soluble[1][2][3] | Not specified | An alternative alcohol-based solvent. |
| Phosphate-Buffered Saline (PBS) | Poor Stability | Not applicable | Ophiobolin A shows significant degradation in PBS over 72 hours.[4] |
| Water | Insoluble/Slightly Soluble | Not specified | Generally considered insoluble in aqueous solutions. |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues researchers may encounter when working with this compound.
Q1: My this compound is not dissolving completely in the chosen solvent. What should I do?
A1: If you are experiencing difficulty dissolving this compound, consider the following steps:
-
Increase the temperature: Gently warm the solution to 37°C to aid dissolution.[1][2]
-
Use sonication: Place the tube in an ultrasonic bath for a short period to break up any clumps and enhance solubility.[1][2]
-
Increase the solvent volume: If the concentration is too high, adding more solvent will help to fully dissolve the compound.
-
Select an alternative solvent: If the compound remains insoluble, refer to the solubility table and select a different recommended solvent.
Q2: I've prepared a stock solution of this compound in DMSO. How should I store it and for how long?
A2: For optimal stability, store your this compound stock solution under the following conditions:
-
Storage Temperature: Aliquot the stock solution into smaller, single-use vials and store them at -20°C or -80°C.[1][2]
-
Storage Duration: When stored at -20°C, solutions in DMSO may be stable for up to 2 months. For longer-term storage of up to 6 months, -80°C is recommended.[2]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation. Aliquoting helps to minimize this.[2][5]
Q3: Can I use water or PBS to prepare my working solutions of this compound?
A3: It is generally not recommended to use aqueous solutions like water or PBS to prepare stock solutions of this compound due to its poor solubility and stability. While you will likely dilute your stock solution into an aqueous buffer for your final experimental concentration, it is important to minimize the time the compound spends in the aqueous environment before use. Be aware that Ophiobolin A has shown significant degradation in PBS over a 72-hour period.[4]
Q4: My this compound solution appears to have precipitated after being diluted in my aqueous experimental buffer. What can I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some tips to mitigate this:
-
Lower the final concentration: The final concentration of this compound in your assay may be too high, exceeding its solubility limit in the aqueous buffer. Try using a lower concentration.
-
Increase the percentage of organic co-solvent: If your experiment allows, a small percentage of the organic solvent from your stock solution (e.g., DMSO) in the final working solution can help maintain solubility. However, be mindful of the solvent's potential effects on your experimental system.
-
Prepare fresh dilutions: Prepare your working dilutions immediately before use to minimize the time the compound is in the aqueous buffer, reducing the chance of precipitation.
Experimental Protocols
Protocol for Preparing an this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution:
-
Vortex the tube for 30 seconds to 1 minute.
-
If the compound is not fully dissolved, gently warm the tube to 37°C.
-
If needed, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
-
Visual Workflows
Solvent Selection for this compound
Caption: Decision workflow for selecting the appropriate solvent for this compound.
References
Technical Support Center: Ophiobolin G Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiobolin G extraction.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction and purification of this compound.
Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields of this compound can stem from several factors, ranging from the initial fungal culture to the final extraction steps. Here’s a systematic approach to troubleshooting:
-
Fungal Strain and Culture Conditions:
-
Strain Viability and Selection: Ensure you are using a high-producing strain of Aspergillus ustus or other known this compound-producing fungi. Strain viability can decrease over time with repeated subculturing. It is advisable to go back to a cryopreserved stock periodically.
-
Culture Medium: Ophiobolin production can be highly dependent on the culture medium. Some studies indicate that solid-state fermentation on rice medium yields higher quantities of ophiobolins compared to liquid cultures.[1] Experiment with different solid and liquid media to find the optimal conditions for your specific fungal strain.
-
Fermentation Time and Temperature: The production of secondary metabolites like this compound is often growth-phase dependent. Optimize the fermentation time (typically 10-21 days) and temperature (around 28°C) to maximize production.[1]
-
-
Extraction Procedure:
-
Incomplete Cell Lysis: If the fungal mycelia are not thoroughly disrupted, the extraction solvent cannot efficiently access the intracellular this compound. The use of ultrasound-assisted extraction for about 30 minutes can significantly improve cell lysis and extraction efficiency.[1]
-
Solvent Choice and Polarity: The choice of extraction solvent is critical. A common and effective method involves a two-step solvent extraction. First, extract the fungal culture with a polar solvent like acetone to draw out a wide range of metabolites. After removing the acetone, a second extraction with a solvent of intermediate polarity, such as ethyl acetate, is performed to specifically partition the this compound.[1]
-
Solvent-to-Solid Ratio: An insufficient volume of extraction solvent can lead to incomplete extraction. Ensure an adequate solvent-to-solid ratio to thoroughly saturate the fungal biomass.
-
-
Compound Degradation:
-
pH and Temperature Stability: Ophiobolins can be sensitive to pH and temperature. Avoid strongly acidic or alkaline conditions during extraction and purification. While specific data for this compound is limited, related compounds have shown degradation under such conditions. It is recommended to work at neutral or slightly acidic pH and to avoid prolonged exposure to high temperatures.
-
Storage of Extract: Crude extracts and purified fractions should be stored at low temperatures (e.g., -20°C) in the dark to prevent degradation.
-
Question: I am observing co-eluting impurities during HPLC purification of this compound. How can I improve the purity?
Answer:
Achieving high purity is crucial for downstream applications. Co-eluting impurities are a common challenge in natural product purification. Here are some strategies to improve the resolution of your HPLC separation:
-
Optimize the HPLC Method:
-
Gradient Modification: A shallow gradient elution is often more effective at separating closely related compounds than an isocratic one. Try decreasing the rate of change of the mobile phase composition, for example, by reducing the percentage increase of the organic solvent (e.g., acetonitrile) per minute.
-
Mobile Phase Composition: If you are using a standard reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase, consider adding a small percentage of a third solvent, such as isopropanol, to alter the selectivity of the separation. The addition of a modifier like formic acid (0.1%) can also improve peak shape for certain compounds.
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider trying a column with a different stationary phase chemistry. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic and polar compounds compared to a standard C18 column.
-
-
Pre-Purification Steps:
-
Silica Gel Column Chromatography: Before proceeding to HPLC, it is highly recommended to perform a preliminary purification of the crude extract using silica gel column chromatography. A stepwise gradient elution with a solvent system like petroleum ether-ethyl acetate can effectively separate major classes of compounds, reducing the complexity of the mixture loaded onto the HPLC column.[1]
-
-
Sample Preparation:
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening and poor resolution. Try diluting your sample before injection.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase of your HPLC gradient. Injecting in a much stronger solvent can cause peak distortion.
-
Question: My extracted this compound seems to be degrading over time. What are the best practices for storage and handling?
Answer:
The stability of natural products like this compound is a critical concern. While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles for handling sensitive organic molecules should be followed:
-
Temperature: Store both crude extracts and purified this compound at low temperatures. For short-term storage (days to weeks), -20°C is recommended. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquot your samples into smaller volumes for single-use.
-
Light: Protect your samples from light by using amber vials or by wrapping your containers in aluminum foil. Exposure to UV light can induce photochemical degradation.
-
pH: As mentioned previously, avoid exposure to strong acids or bases. Store solutions in neutral or slightly acidic buffers if necessary.
-
Solvent: For storage, use a non-reactive, aprotic solvent. If the compound is in a protic solvent like methanol, ensure it is of high purity and stored under inert gas if possible to prevent oxidation. After evaporation, storing the dried compound under an inert atmosphere (e.g., argon or nitrogen) can also enhance stability.
Quantitative Data on Ophiobolin Extraction
| Ophiobolin Type | Fungal Source | Culture/Extraction Method | Yield | Reference |
| Ophiobolin I | Bipolaris setariae | Solid rice medium, EtOAc extract | 690 mg from 19.7 g crude extract | N/A |
| Ophiobolin A | Bipolaris sp. | Liquid culture | 235 mg/L | N/A |
| Ophiobolin C | Aspergillus ustus | Heterologous expression in A. oryzae | 200 mg/L | [2] |
| 14,15-dehydro-6-epi-ophiobolin K | Aspergillus flocculosus | Fungal culture broth, EtOAc extract, RP-HPLC | 7.5 mg | [1] |
| 14,15-dehydro-ophiobolin K | Aspergillus flocculosus | Fungal culture broth, EtOAc extract, RP-HPLC | 1.5 mg | [1] |
| 14,15-dehydro-6-epi-ophiobolin G | Aspergillus flocculosus | Fungal culture broth, EtOAc extract, RP-HPLC | 2.2 mg | [1] |
Experimental Protocols
General Protocol for this compound Extraction from Fungal Culture
This protocol is a generalized procedure based on methods reported for the extraction of various ophiobolins.[1]
-
Fermentation:
-
Inoculate a suitable fungal strain (e.g., Aspergillus ustus) onto a solid rice medium in 250 mL Erlenmeyer flasks.
-
Incubate at 28°C for 10-14 days.
-
-
Extraction:
-
To each flask, add 100 mL of acetone and subject to ultrasound-assisted extraction for 30 minutes to lyse the fungal cells.
-
Filter the mixture to separate the mycelia from the acetone extract.
-
Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add an equal volume of ethyl acetate and mix thoroughly in a separatory funnel.
-
Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the ethyl acetate extraction two more times.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., petroleum ether or hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in petroleum ether.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds with the expected Rf value for this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the compound of interest and evaporate the solvent.
-
Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).
-
Purify the sample using a reversed-phase C18 HPLC column.
-
Use a gradient elution system, for example, starting with a mixture of water and acetonitrile and gradually increasing the concentration of acetonitrile over time.
-
Monitor the elution profile with a UV detector at a wavelength where ophiobolins absorb (e.g., around 234 nm).[1]
-
Collect the peak corresponding to this compound.
-
-
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: Troubleshooting workflow for addressing low yields of this compound.
Proposed Signaling Pathway of 6-epi-Ophiobolin G in Estrogen Receptor Positive Breast Cancer Cells
Caption: Proposed mechanism of 6-epi-Ophiobolin G as an estrogen receptor down-regulator.
References
Technical Support Center: Optimization of Ophiobolin G Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ophiobolin G using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Extraction of this compound from Fungal Culture
This protocol is a general guideline for the extraction of ophiobolins from fungal cultures, such as Aspergillus or Bipolaris species.
Materials:
-
Fungal culture (solid or liquid medium)
-
Acetone
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Harvest the fungal mycelia and the culture medium.
-
If using a solid medium, scrape the mycelia from the surface.
-
Add acetone to the culture and extract using an ultrasonic bath for 30 minutes.
-
Separate the organic solvent from the culture residue by centrifugation.
-
Remove the acetone by rotary evaporation to obtain a crude extract.
-
For liquid cultures, perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
Dissolve the final crude extract in a minimal amount of methanol for HPLC analysis.
Semi-Preparative HPLC Purification of this compound
This protocol provides a starting point for the semi-preparative HPLC purification of this compound. Optimization of these parameters is recommended for achieving the desired purity and yield.
Instrumentation and Columns:
-
A semi-preparative HPLC system equipped with a UV detector.
-
A C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size) is commonly used for ophiobolin purification.
Mobile Phase and Gradient:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient Program: A linear gradient can be employed for initial separation and method development. For example:
-
0-5 min: 85% B
-
5-10 min: 85-95% B
-
10-25 min: 95% B
-
25-30 min: 95-85% B
-
-
An isocratic elution with a mobile phase of acetonitrile/water (e.g., 85:15) may also be effective.
Detection:
-
Ophiobolins can be detected by UV absorbance at approximately 234 nm.
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Dissolve the crude extract in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the column.
-
Run the HPLC method and collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation
While specific quantitative data for the optimization of this compound purification is not extensively available in the public domain, the following table provides an illustrative example of how different HPLC parameters can influence the purity, recovery, and run time of the purification process. Researchers should perform their own method development and validation to obtain accurate data for their specific conditions. For reference, a high yield of the related compound, Ophiobolin A, has been reported to be 235 mg/L from a liquid culture of Bipolaris sp.
| Parameter | Condition A | Condition B (Optimized) | Condition C |
| Column | C18, 10x250 mm, 5 µm | C18, 10x250 mm, 5 µm | C8, 10x250 mm, 5 µm |
| Mobile Phase | 80% Acetonitrile in Water | 85% Acetonitrile in Water | 75% Methanol in Water |
| Flow Rate | 3 mL/min | 3 mL/min | 4 mL/min |
| Purity (%) | 92 | >98 | 89 |
| Recovery (%) | 85 | 90 | 82 |
| Run Time (min) | 30 | 25 | 28 |
Note: This table presents hypothetical data for illustrative purposes.
Troubleshooting Guides
Frequently Encountered Issues in this compound Purification
Q1: I am seeing peak fronting or tailing in my chromatogram. What could be the cause and how can I fix it?
A1:
-
Cause: Peak asymmetry can be caused by several factors, including column overload, sample solvent effects, or secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Reduce Sample Load: Inject a smaller amount of your extract to see if the peak shape improves.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. Dissolving the sample in a strong solvent can cause peak distortion.
-
Check for Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent like isopropanol.
-
Guard Column: Use a guard column to protect your analytical column from contaminants in the crude extract.
-
Q2: My retention times are shifting between runs. What should I check?
A2:
-
Cause: Fluctuating retention times are often due to issues with the mobile phase preparation, pump performance, or column temperature.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently. If using a gradient, ensure the solvents are properly mixed.
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations. Degas your solvents thoroughly.
-
Pump Issues: Check for leaks in the pump and ensure the pump seals are in good condition.
-
Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.
-
Q3: I am observing a high backpressure in my HPLC system. What are the likely causes?
A3:
-
Cause: High backpressure is typically caused by a blockage in the system, which can be due to a clogged frit, column contamination, or precipitation of the sample or buffer.
-
Troubleshooting Steps:
-
Identify the Source: Systematically disconnect components (column, guard column, tubing) to identify where the blockage is occurring.
-
Column Frit: The inlet frit of the column may be clogged with particulate matter from the sample. Back-flushing the column (if the manufacturer's instructions permit) or replacing the frit may resolve the issue.
-
Sample Filtration: Always filter your sample through a 0.45 µm filter before injection to remove any particulates.
-
Buffer Precipitation: If using buffers, ensure they are soluble in the mobile phase composition throughout the gradient to prevent precipitation.
-
Q4: The purity of my collected fractions is lower than expected. How can I improve it?
A4:
-
Cause: Poor resolution between the peak of interest and impurities is the most common reason for low purity.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the composition of your mobile phase to improve the separation between this compound and co-eluting compounds.
-
Gradient Optimization: If using a gradient, try a shallower gradient to increase the separation between closely eluting peaks.
-
Change Stationary Phase: If resolution cannot be achieved on a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl column.
-
Fraction Collection: Collect narrower fractions across the peak to isolate the purest part of the peak.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound in solution?
A1: Specific stability data for this compound under various pH and temperature conditions is limited in the literature. However, sesterterpenoids, in general, can be susceptible to degradation, especially at non-neutral pH and elevated temperatures. It is recommended to store purified this compound in a non-polar organic solvent at -20°C or lower and to minimize exposure to light and air. For HPLC analysis, freshly prepared solutions are recommended.
Q2: What type of HPLC column is best for this compound purification?
A2: Reversed-phase C18 columns are the most commonly reported stationary phase for the purification of ophiobolins. The hydrophobicity of the C18 stationary phase provides good retention and separation of these relatively non-polar sesterterpenoids.
Q3: Can I use a different mobile phase, such as methanol/water, for the purification?
A3: Yes, methanol can be used as the organic modifier in the mobile phase instead of acetonitrile. The selectivity of the separation may be different, so method development will be necessary to optimize the separation with a methanol/water mobile phase.
Q4: How can I confirm the identity and purity of my purified this compound?
A4: The identity of the purified compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity can be assessed by analytical HPLC, where a single, sharp peak should be observed at the expected retention time.
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Technical Support Center: Overcoming Variability in Ophiobolin G Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome variability in Ophiobolin G bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is a sesterterpenoid natural product produced by certain fungi, such as those from the Aspergillus genus.[1][2] It belongs to the ophiobolin family, which is known for a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1] Researchers are interested in this compound and its analogs as potential anticancer agents due to their ability to induce different forms of cell death, including apoptosis, paraptosis, and autophagy.[3][4]
Q2: What are the known mechanisms of action for Ophiobolins?
Ophiobolins, particularly the well-studied analog Ophiobolin A, exert their cytotoxic effects through multiple mechanisms:
-
Induction of Cell Death: They can induce various forms of programmed cell death, including apoptosis (characterized by DNA fragmentation), paraptosis (involving vacuolization from endoplasmic reticulum and mitochondrial swelling), and autophagy.[3][5]
-
Endoplasmic Reticulum (ER) Stress: Ophiobolin A has been shown to induce ER stress, leading to the accumulation of misfolded proteins and ultimately, cell death.[3]
-
Mitochondrial Dysfunction: They can affect mitochondrial function, leading to depolarization of the mitochondrial membrane and production of reactive oxygen species (ROS).
-
Interaction with Cellular Targets: Ophiobolins are known to interact with cellular components. For instance, Ophiobolin A can covalently modify phosphatidylethanolamine (PE) in cell membranes, leading to membrane destabilization.[4][6] It has also been reported to inhibit calmodulin.
Q3: Why do I see different IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly across different cancer cell lines. This variability is expected and can be attributed to the inherent biological differences between cell lines.[7] Factors contributing to this include:
-
Genetic and Phenotypic Heterogeneity: Cancer cells are notoriously heterogeneous. Differences in their genetic makeup, protein expression levels (e.g., drug transporters, target proteins), and signaling pathway activation can all influence their sensitivity to a compound.[7]
-
Mechanism of Action: The specific mechanism by which this compound induces cell death may differ between cell types, leading to varying levels of sensitivity.[8] For example, a cell line more susceptible to ER stress-induced apoptosis might show a lower IC50.
-
Cellular Uptake and Efflux: The efficiency with which a cell line takes up this compound and the activity of any efflux pumps that may remove it can significantly impact the intracellular concentration and, therefore, its cytotoxic effect.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioassays in a question-and-answer format.
Issue 1: High Variability in Cytotoxicity Assay Results (e.g., MTT, CellTiter-Glo)
Q: My IC50 values for this compound are inconsistent between experiments. What are the potential causes and solutions?
A: Inconsistent IC50 values are a common challenge in cytotoxicity assays.[9] Several factors related to the compound, cells, and assay procedure can contribute to this variability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in small aliquots.[10] | Reduced variability in IC50 values across different experimental dates. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and accurate dispensing of both compound and reagents.[11] | Improved precision and reproducibility of replicate wells. |
| Cell Seeding Density | Optimize and strictly control the number of cells seeded per well. Ensure even cell distribution by gently mixing the cell suspension before and during plating.[9] | More consistent cell numbers per well, leading to less variable absorbance/luminescence readings. |
| Cell Passage Number & Health | Use cells from a consistent, low-passage range. Do not use cells that are over-confluent. Ensure cells are healthy and in the logarithmic growth phase before seeding.[12] | More uniform cellular response to the compound. |
| Incubation Time | Strictly adhere to the optimized incubation times for both compound treatment and assay reagent. | Consistent assay endpoint measurement. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. If unavoidable, fill the outer wells with sterile PBS or media to create a humidity barrier.[9] | Reduced variability between wells on the same plate. |
| Contamination | Regularly test cell cultures for mycoplasma contamination. Practice good aseptic technique.[10] | Elimination of a hidden variable that can significantly impact cell health and response to treatment. |
Issue 2: Low or No Cytotoxic Effect Observed
Q: I am not observing the expected cytotoxicity with this compound, even at high concentrations. What could be the problem?
A: A lack of cytotoxic effect can be due to issues with the compound, the cell line's sensitivity, or the assay itself.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Ophiobolins can be unstable in solution. Prepare fresh dilutions for each experiment from a frozen stock. Protect solutions from light.[13][14] | Restoration of the expected cytotoxic activity. |
| Low Cell Line Sensitivity | The chosen cell line may be inherently resistant to this compound. Test a panel of different cancer cell lines to find a sensitive model.[8] | Identification of a suitable cell line for your experiments. |
| Incorrect Assay Endpoint | The chosen incubation time may be too short to observe a cytotoxic effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | Determination of the appropriate time point to measure cytotoxicity. |
| Assay Interference | Natural products can sometimes interfere with assay chemistries. For example, colored compounds can affect absorbance readings in MTT assays.[15] Run appropriate controls, such as compound-only wells, to check for interference. Consider using an alternative viability assay (e.g., ATP-based like CellTiter-Glo, or a fluorescence-based assay). | Accurate measurement of cell viability without compound interference. |
Issue 3: High Background Signal in the Assay
Q: My "no cell" control wells have high absorbance/luminescence readings. What is causing this and how can I fix it?
A: High background signals can obscure the true results of your experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Media Components | Phenol red in cell culture media can interfere with colorimetric assays. Use phenol red-free media for the assay.[9] | Reduced background absorbance. |
| Compound Interference | This compound itself might have some absorbance or fluorescence at the assay wavelength. Always include "compound-only" wells (media + compound, no cells) as a background control and subtract this value from your experimental wells.[15] | Correction for any intrinsic signal from the compound. |
| Reagent Contamination | Assay reagents may be contaminated. Use fresh, sterile reagents. | Lower and more consistent background readings. |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium (with and without phenol red)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile-filtered and protected from light.
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in phenol red-free culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and "no cell" blank wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the general steps for assessing apoptosis. Refer to the manufacturer's instructions for your specific Annexin V/PI kit for detailed procedures.[16]
Materials:
-
This compound
-
6-well plates
-
Complete cell culture medium
-
PBS, sterile
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the appropriate duration.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of Ophiobolin A, a closely related analog of this compound, against various human cancer cell lines. This data highlights the variability in sensitivity across different cell types.
Table 1: IC50 Values of Ophiobolin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| U373-MG | Glioblastoma | ~1.9 | MTT | [17] |
| T98G | Glioblastoma | ~3.7 | MTT | [17] |
| SF-268 | Glioblastoma | < 10 | NCI-60 Screen | [17] |
| SNB-19 | Glioblastoma | < 10 | NCI-60 Screen | [17] |
| U251 | Glioblastoma | < 10 | NCI-60 Screen | [17] |
| KBM7 (wild-type) | Chronic Myelogenous Leukemia | 0.043 | CellTiter-Glo | [6][18] |
| KBM7 (PCYT2 mutant) | Chronic Myelogenous Leukemia | 0.070 | CellTiter-Glo | [6][18] |
| KBM7 (ETNK1 mutant) | Chronic Myelogenous Leukemia | 0.085 | CellTiter-Glo | [6][18] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's cytotoxic mechanisms.
Caption: Standard workflow for a cytotoxicity bioassay.
Caption: A logical approach to troubleshooting bioassay variability.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-Activity and Dereplication-Based Discovery of Ophiobolins and Other Fungal Secondary Metabolites Targeting Leukemia Cells [mdpi.com]
- 3. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells by decreasing BKCa channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 7. cell lines ic50: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate experimental controls for Ophiobolin G
Welcome to the technical support center for Ophiobolin G. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the rigorous and reliable use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound belongs to the ophiobolin family of sesterterpenoids. While research on this compound is less extensive than on its analog Ophiobolin A, the family is known for a multi-targeted and often covalent mechanism of action. The cytotoxic effects of ophiobolins have been attributed to the perturbation of numerous biological molecules and cell signaling pathways.[1] Key reported mechanisms for the ophiobolin class include:
-
Calmodulin Inhibition: Ophiobolin A is a potent and irreversible inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular processes.[2][3][4][5] This interaction may involve covalent modification of the protein.[3]
-
Covalent Modification of Phosphatidylethanolamine (PE): Ophiobolin A has been shown to form a covalent adduct with the headgroup of PE, a major component of cell membranes. This leads to membrane destabilization and cytotoxicity.[6]
-
Induction of ER Stress and Paraptosis: In some cancer cell lines, such as glioblastoma, Ophiobolin A induces a non-apoptotic form of cell death called paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER).[7][8][9]
-
Mitochondrial Targeting: Recent studies have indicated that Ophiobolin A can covalently target components of Complex IV in the mitochondrial electron transport chain, leading to metabolic collapse in cancer cells.[1]
-
Interaction with Thiol Groups: Ophiobolin A can disrupt thiol proteostasis, and its cytotoxic effects can be blocked by thiol antioxidants, suggesting it reacts with free thiol groups on intracellular proteins.[7]
-
Cell Cycle Arrest: Ophiobolin O has been shown to induce G1 phase arrest in breast cancer cells by targeting the AKT/GSK3β/Cyclin D1 signaling pathway.[10]
Given the structural similarities, it is plausible that this compound shares some or all of these mechanisms. It is crucial to experimentally determine the relevant mechanism in your specific model system.
Q2: How should I dissolve and store this compound?
For in vitro experiments, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below a level that causes toxicity to your cells (typically ≤ 0.1-0.5%).
Q3: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the assay duration. Generally, ophiobolins exhibit cytotoxic effects in the nanomolar to low micromolar range.[1] It is essential to perform a dose-response curve (e.g., from 10 nM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental endpoint (e.g., 24, 48, 72 hours of treatment).
Troubleshooting Guide
Issue 1: High Variability or No Effect Observed in Cell Viability/Cytotoxicity Assays
Possible Cause 1: Inappropriate Solvent Concentration or Handling.
-
Solution: Always include a "vehicle control" in your experimental setup. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound as your treated samples. This will help you distinguish the effect of the compound from any solvent-induced toxicity.
Possible Cause 2: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to the effects of this compound.
-
Positive Control: Use a cell line known to be sensitive to ophiobolins (e.g., certain glioblastoma or breast cancer cell lines) to confirm that your compound stock is active.[8][11][12]
-
Alternative Positive Control: Treat your cells with a well-characterized cytotoxic agent with a known mechanism (e.g., Staurosporine for apoptosis induction) to ensure your assay system is working correctly.
-
Possible Cause 3: Compound Inactivation.
-
Solution: Ophiobolins can be reactive.[1][7] Ensure that your cell culture medium components (e.g., high concentrations of serum proteins or reducing agents) are not inactivating the compound.
-
Biochemical Control: Test the effect of this compound in a cell-free assay if applicable, for instance, by measuring its ability to inhibit calmodulin in vitro.[3]
-
Issue 2: Unclear Mechanism of Cell Death (Apoptosis vs. Paraptosis vs. Necrosis)
Possible Cause: this compound can induce non-classical cell death pathways. [7][8]
-
Solution: Use a multi-pronged approach to characterize the cell death mechanism.
-
Negative Control (Apoptosis): Pre-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK. If this compound-induced cell death is not blocked, it is likely non-apoptotic.
-
Negative Control (Paraptosis): Pre-treatment with the protein synthesis inhibitor Cycloheximide (CHX) has been shown to block Ophiobolin A-induced paraptosis-like cell death.[7]
-
Negative Control (Necroptosis): Use an inhibitor of necroptosis, such as Necrostatin-1, to rule out this pathway.
-
Positive Controls: Include positive controls for each pathway:
-
Apoptosis: Staurosporine or TRAIL.
-
Necroptosis: TNF-α + Z-VAD-FMK + CHX.
-
Paraptosis: Curcumin or Celastrol have been reported to induce paraptosis in some systems.[7]
-
-
Issue 3: Suspected Off-Target Effects
Possible Cause: this compound is a reactive molecule that can covalently modify multiple targets. [1][6]
-
Solution: Employ controls to narrow down the relevant target in your system.
-
Structural Analog Control (Negative Control): If available, use a structurally related but biologically less active analog of this compound. For instance, 3-anhydro-ophiobolin A and 6-epi-ophiobolin A are reported to be less potent than Ophiobolin A.[3][5] This can help confirm that the observed effects are due to the specific pharmacophore of the active compound.
-
Target Engagement Controls:
-
Calmodulin Pathway: To test the involvement of calmodulin, you can use other known calmodulin inhibitors (e.g., W-7 or Calmidazolium) as positive controls to see if they phenocopy the effects of this compound.
-
ER Stress Pathway: As a positive control for ER stress induction, treat cells with Thapsigargin or Tunicamycin and compare the resulting signaling (e.g., PERK, IRE1α, ATF6 activation) to that induced by this compound.
-
Thiol-Related Effects: Pre-treat cells with a thiol antioxidant like N-acetylcysteine (NAC) as a negative control. If NAC rescues the cells from this compound-induced toxicity, it suggests the mechanism involves the disruption of thiol proteostasis.[7]
-
-
Data Presentation: Summary of Experimental Controls
| Experimental Question | Control Type | Specific Control | Purpose |
| Is my compound causing the observed cytotoxicity? | Vehicle Control | DMSO (or other solvent) | To control for solvent effects on cell viability. |
| Positive Control (Compound) | Staurosporine | To confirm the assay can detect cytotoxic effects. | |
| Positive Control (Cell Line) | Known sensitive cell line | To confirm the activity of the this compound stock. | |
| What is the mechanism of cell death? | Negative Control (Apoptosis) | Z-VAD-FMK | To inhibit caspase-dependent apoptosis. |
| Negative Control (Paraptosis) | Cycloheximide | To inhibit protein synthesis-dependent paraptosis. | |
| Negative Control (Necroptosis) | Necrostatin-1 | To inhibit RIPK1-dependent necroptosis. | |
| Is the effect target-specific? | Negative Control (Compound) | Inactive structural analog | To demonstrate structure-activity relationship. |
| Positive Control (Pathway) | W-7, Calmidazolium | To phenocopy calmodulin inhibition. | |
| Positive Control (Pathway) | Thapsigargin, Tunicamycin | To induce ER stress as a comparator. | |
| Negative Control (Pathway) | N-acetylcysteine (NAC) | To block effects related to thiol reactivity. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Differentiating Cell Death Mechanisms
-
Cell Seeding: Seed cells in a 24-well plate.
-
Pre-treatment (Inhibitors):
-
For negative controls, pre-treat cells with inhibitors for 1-2 hours:
-
Z-VAD-FMK (20-50 µM)
-
Cycloheximide (1-2 µM)
-
Necrostatin-1 (10-30 µM)
-
N-acetylcysteine (1-5 mM)
-
-
-
Treatment (this compound and Positive Controls):
-
Add this compound (at a concentration of ~2X the IC50) to the pre-treated and non-pre-treated wells.
-
Add positive controls to separate wells (e.g., Staurosporine at 1 µM).
-
Include a vehicle control for all conditions.
-
-
Incubation: Incubate for a time point where significant cell death is observed (e.g., 24 hours).
-
Assessment: Assess cell viability using a method of your choice (e.g., Calcein-AM/Ethidium Homodimer-1 staining for live/dead imaging, or flow cytometry with Annexin V/Propidium Iodide).
-
Analysis: Compare the percentage of cell death in the this compound-treated group with the inhibitor co-treated groups. A significant rescue of viability by an inhibitor points towards the involvement of that specific pathway.
Visualizations
Caption: Basic experimental workflow with essential controls.
Caption: Potential mechanisms of action for this compound.
Caption: A logical troubleshooting workflow for experiments.
References
- 1. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness [escholarship.org]
- 3. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ophiobolin A | Calmodulin (CaM) antagonist | Hello Bio [hellobio.com]
- 5. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 7. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. Polygodial and Ophiobolin A Analogues for Covalent Crosslinking of Anticancer Targets [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ophiobolin G Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Ophiobolin G in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a member of the ophiobolin family of sesterterpenoids, which are natural products produced by various fungi, particularly from the Aspergillus genus.[1] Ophiobolins, in general, exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and phytotoxic effects.[1] Their cytotoxic mechanism often involves the induction of programmed cell death, which can manifest as apoptosis or paraptosis, a form of non-apoptotic cell death characterized by vacuolization originating from the endoplasmic reticulum and mitochondria.[1][2]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
Based on reported GI50 (50% growth inhibition) values for this compound derivatives, a good starting point for dose-response experiments would be in the low micromolar (µM) range. Specifically, derivatives of this compound have shown potent cytotoxicity with GI50 values ranging from 0.14 to 2.01 µM in various cancer cell lines. Therefore, a preliminary experiment could test a concentration range of 0.1 µM to 10 µM to determine the sensitivity of your specific cell line.
Q3: How should I prepare a stock solution of this compound?
This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I expose my cells to this compound?
The optimal exposure time will depend on your cell line and the biological question you are investigating. For initial cytotoxicity screening, a 48 to 72-hour incubation period is common. However, for mechanistic studies looking at signaling pathway modulation, shorter time points (e.g., 1, 6, 12, 24 hours) may be more appropriate.
Troubleshooting Guide
Q1: I am not observing any significant cytotoxicity even at high concentrations of this compound. What could be the issue?
-
Compound Stability: While some ophiobolins like Ophiobolin A have shown reasonable stability in culture media, the stability of this compound is not as well-documented.[3] The compound may be degrading in your culture conditions. Consider reducing the incubation time or replenishing the medium with fresh compound during long-term experiments.
-
Cell Line Resistance: Your cell line may be inherently resistant to this compound. This could be due to various factors, including the expression of drug efflux pumps or alterations in the target signaling pathways.
-
Incorrect Dosage Preparation: Double-check your calculations for stock solution and working solution dilutions. Ensure proper dissolution of the compound in the solvent.
-
Sub-optimal Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound. Unhealthy cells may respond inconsistently to treatment.
Q2: I am seeing a high level of cell death even at the lowest concentration I tested. How can I address this?
-
High Sensitivity of Cell Line: Your cell line may be particularly sensitive to this compound. It is recommended to perform a dose-response experiment with a much lower concentration range (e.g., nanomolar (nM) range).
-
Solvent Toxicity: Although unlikely at low concentrations, ensure that the final concentration of your solvent (e.g., DMSO) is not contributing to the observed cytotoxicity. Run a solvent control experiment.
-
Compound Aggregation: At high concentrations, some compounds can precipitate in the culture medium, leading to non-specific toxicity. Visually inspect your culture wells for any signs of precipitation after adding the compound.
Q3: My results are inconsistent between experiments. What are the potential causes?
-
Inconsistent Cell Seeding Density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence the response to cytotoxic agents.
-
Variability in Compound Aliquots: If you are repeatedly using the same stock solution, it may be degrading over time due to multiple freeze-thaw cycles. Use fresh aliquots for each experiment.
-
Passage Number of Cells: The characteristics of cell lines can change over time with increasing passage numbers. Try to use cells within a consistent and low passage number range for your experiments.
-
Mycoplasma Contamination: Mycoplasma contamination is a common issue in cell culture that can significantly alter cellular responses to treatments.[4] Regularly test your cells for mycoplasma.
Data Presentation
Table 1: Cytotoxicity of this compound Derivatives Against Various Human Cancer Cell Lines
| Compound | HCT-15 (Colon) GI50 (µM) | NUGC-3 (Gastric) GI50 (µM) | NCI-H23 (Lung) GI50 (µM) | ACHN (Renal) GI50 (µM) | PC-3 (Prostate) GI50 (µM) | MDA-MB-231 (Breast) GI50 (µM) |
| 14,15-dehydro-6-epi-ophiobolin G | 0.21 | 0.14 | 0.19 | 0.25 | 0.20 | 0.22 |
| 14,15-dehydro-ophiobolin G | 1.01 | 0.89 | 0.95 | 1.23 | 2.01 | 1.55 |
Data extracted from a study on new Ophiobolin derivatives. GI50 is the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the GI50 or IC50 value.
-
Mandatory Visualization
Signaling Pathway Diagrams
Ophiobolins have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate the potential impact of this compound on these pathways.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Chemical Synthesis of Ophiobolin G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of Ophiobolin G and related sesterterpenoids.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the critical radical cascade cyclization step for the construction of the 5-8-5 fused ring system.
Problem 1: Low Diastereoselectivity in the Reductive Radical Cascade Cyclization
Symptoms:
-
Formation of a mixture of diastereomers at the C14 and/or C15 positions.
-
The undesired diastereomer is the major product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Expected Outcome |
| Inherent Diastereoselectivity: The radical cyclization may intrinsically favor the formation of the undesired diastereomer. | Employ a chiral small-molecule thiol catalyst to override the inherent diastereoselectivity. TADDOL-derived monothiols have been shown to be effective.[1][2] | Improved diastereomeric ratio in favor of the desired isomer. For example, the use of a benzothiophene-based TADDOL monothiol can significantly improve the dr.[1] |
| Suboptimal Reaction Temperature: Higher temperatures can lead to reduced diastereoselectivity. | Conduct the reaction at a lower temperature. For instance, running the cyclization at -10 °C in cyclopentane has been shown to increase the diastereoselectivity at C14 to greater than 5:1.[1] | Enhanced diastereoselectivity. |
| Incorrect Initiator System: The choice of radical initiator can influence the stereochemical outcome. | Use a triethylborane/air (Et3B/O2) initiation system, which has been found to be crucial for maintaining diastereoselectivity, as higher temperatures required for AIBN-mediated processes can lead to lower dr.[1] | Preservation of stereoselectivity during the radical initiation step. |
Problem 2: Low Yield in the Radical Cascade Cyclization
Symptoms:
-
Low overall yield of the desired 5-8-5 tricyclic product.
-
Formation of significant amounts of side products, such as simple reduction of the starting material or incomplete cyclization.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Expected Outcome |
| Inefficient Radical Initiation: Incomplete initiation of the radical cascade. | Ensure an efficient initiation system is in place. The Et3B/air system is effective for this transformation.[1] | Improved conversion of the starting material and higher yield of the cyclized product. |
| Suboptimal Precursor: The structure of the cyclization precursor can impact the efficiency of the cascade. | Ensure the precursor is correctly synthesized and purified. The presence of impurities can interfere with the radical reaction. | A clean reaction with fewer side products and an improved yield of the desired tricycle. |
| Incorrect Termination Mode: The radical cascade may terminate through undesired pathways. | Optimize the reaction conditions to favor the desired reductive cyclization. The use of tris(trimethylsilyl)silane ((TMS)3SiH) and a thiol additive promotes the desired reductive pathway.[1] | Increased yield of the desired reductively cyclized product. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the total synthesis of this compound?
A1: The primary challenge in the synthesis of this compound and other ophiobolins is the construction of the complex and stereochemically rich 5-8-5 fused tricyclic ring system.[1] Traditional synthetic methods often require lengthy and low-yielding sequences. Modern approaches, such as the programmed radical cascade cyclization, have been developed to address this challenge more efficiently.[1][2]
Q2: How can I control the stereochemistry at the C15 position during the radical cyclization?
A2: Controlling the stereochemistry at the C15 methyl-bearing stereocenter is a known challenge. The inherent diastereoselectivity of the hydrogen atom transfer to the intermediate radical at C15 may favor the undesired isomer. The use of a sterically demanding, chiral thiol catalyst, such as a TADDOL-derived monothiol, can effectively reverse this selectivity and favor the desired diastereomer.[1]
Q3: What are the key considerations for the synthesis of the radical cyclization precursor?
A3: The synthesis of the acyclic precursor for the radical cascade is a critical stage. Key considerations include:
-
Starting Materials: Economical and enantiomerically pure starting materials, such as farnesol and linalool, are often used.
-
Key Fragment Coupling: A robust and efficient method for coupling the fragments is necessary. A three-component coupling reaction has been successfully employed to assemble the precursor.
-
Functional Group handles: The precursor must be designed with the appropriate functional groups to initiate the radical cascade (e.g., a trichloroacetyl group) and for subsequent transformations into the final natural product.
Q4: Are there alternative strategies to the radical cascade for constructing the 5-8-5 ring system?
A4: Yes, other strategies have been employed, although they are often more lengthy. These include methods based on cationic polyene cyclizations, which mimic the biosynthetic pathway, and various metal-catalyzed carbocyclization reactions. However, the radical cascade approach has proven to be one of the most efficient methods to date for accessing the ophiobolin core.[1]
Q5: What are the challenges associated with the late-stage functionalization of the ophiobolin core to obtain this compound?
A5: While the core structure can be efficiently assembled, late-stage functionalization to introduce the specific oxidation pattern of this compound can be challenging. This may involve selective oxidations and reductions in the presence of multiple reactive sites. Careful choice of reagents and protecting group strategies is crucial to achieve the desired transformations without affecting other parts of the molecule.
Experimental Protocols
Key Experiment: Reductive Radical Cascade Cyclization to form the 5-8-5 Tricyclic Core
This protocol is adapted from the synthesis of a closely related ophiobolin analogue and is expected to be applicable for the synthesis of the this compound core.
Materials:
-
Cyclization Precursor (e.g., acetate-protected alcohol derived from the three-component coupling)
-
Tris(trimethylsilyl)silane ((TMS)3SiH)
-
Triethylborane (Et3B, 1.0 M in hexanes)
-
TADDOL-derived monothiol catalyst (e.g., benzothiophene-based)
-
Cyclopentane (anhydrous)
-
Air (via a needle)
Procedure:
-
To a solution of the cyclization precursor (1.0 equiv) and the TADDOL-derived monothiol catalyst (0.25 equiv) in anhydrous cyclopentane (0.01 M) at -10 °C is added tris(trimethylsilyl)silane (1.0 equiv).
-
Triethylborane (1.25 equiv, 1.0 M in hexanes) is added dropwise, followed by the introduction of a slow stream of air via a needle submerged in the reaction mixture.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the 5-8-5 tricyclic product.
Note: The diastereomeric ratio should be determined by 1H NMR analysis of the purified product or a downstream intermediate.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting low diastereoselectivity.
Caption: Reductive radical cascade mechanism.
References
Technical Support Center: Ophiobolin G Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ophiobolin G, focusing on the identification of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
Currently, there is limited specific information available in the public domain detailing a comprehensive stability profile and the exact degradation products of this compound. Ophiobolins as a class are sesterterpenoids characterized by a 5-8-5 tricyclic ring system.[1][2] The stability of these molecules can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[3][4] For instance, studies on the related compound Ophiobolin A have shown that its C5,C21-dicarbonyl functionality is critical for its biological activity and can be a site for chemical reactions.[5] Therefore, it is crucial to perform stability studies to understand the degradation pathways of this compound under specific experimental or storage conditions.
Q2: Why is it important to identify the degradation products of this compound?
Identifying the degradation products of this compound is essential for several reasons:
-
Safety and Efficacy: Degradants may have different toxicological profiles or reduced therapeutic efficacy compared to the parent compound.[3]
-
Regulatory Requirements: Regulatory agencies like the FDA and ICH require stability testing data to understand how the quality of a drug substance changes over time.[3][6]
-
Formulation Development: Knowledge of degradation pathways helps in developing stable formulations and selecting appropriate packaging and storage conditions.[3][7]
-
Analytical Method Development: Understanding potential degradation products is necessary for developing and validating stability-indicating analytical methods.[4][8]
Q3: What are the typical conditions that can cause this compound to degrade?
Based on general knowledge of forced degradation studies for pharmaceutical compounds, this compound is likely to degrade under the following stress conditions:[3][7][9]
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions can catalyze the hydrolysis of susceptible functional groups.
-
Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to oxidative degradation products.
-
Photolysis: Exposure to UV or visible light can cause photodegradation.
-
Thermal Stress: High temperatures can accelerate degradation reactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[9] It is recommended to aim for 10-30% degradation of the active pharmaceutical ingredient (API).[9] |
| Complete degradation of this compound is observed. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve partial degradation, which allows for the identification of primary degradation products.[9] |
| Poor resolution between this compound and its degradation products in HPLC. | The analytical method is not stability-indicating. | Optimize the HPLC method by changing the column, mobile phase composition, gradient, or detector wavelength. The use of a photodiode array (PDA) detector can help in assessing peak purity.[10][11] |
| Difficulty in identifying the structure of degradation products. | Insufficient data from a single analytical technique. | Employ multiple analytical techniques for structural elucidation. High-resolution mass spectrometry (e.g., LC-MS/TOF) can provide accurate mass measurements and fragmentation patterns.[11][12][13] NMR spectroscopy can provide detailed structural information.[14] |
Experimental Protocols
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound.[3][4]
Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or acetonitrile. This stock solution will be used for the different stress conditions.
Forced Degradation (Stress Testing) Conditions
The following are representative conditions for forced degradation studies and may need to be optimized for this compound.[7][9]
| Degradation Type | Experimental Conditions | Storage Conditions | Sampling Time (Typical) |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 0, 2, 4, 8, 12, 24 hours |
| Basic Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | 0, 1, 2, 4, 8 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 0, 2, 4, 8, 12, 24 hours |
| Thermal Degradation | Solid-state and in solution | 80°C | 1, 3, 7 days |
| Photolytic Degradation | Solid-state and in solution | UV light (254 nm) and fluorescent light | Expose to not less than 1.2 million lux hours and 200 Watt hours/square meter[9] |
After exposure, samples subjected to acidic or basic stress should be neutralized before analysis.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector, should be developed and validated to separate this compound from its degradation products.[10]
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb.
-
Structural Elucidation: Fractions containing degradation products can be collected for further analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution instruments like TOF or Orbitrap, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their structures.[11][13][14]
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for the forced degradation and identification of this compound degradation products.
Hypothetical Signaling Pathway Affected by this compound Degradation
Ophiobolin O, a related compound, has been shown to interact with the AKT/GSK3β/Cyclin D1 signaling pathway.[15] Degradation of this compound could potentially alter its interaction with such pathways.
Caption: Hypothetical impact of this compound degradation on a signaling pathway.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Ophiobolin A derivatives with enhanced activities under tumor-relevant acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 8. asianjpr.com [asianjpr.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Identification and characterization of a principal oxidation impurity in clopidogrel drug substance and drug product. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ophiobolin G Purification
Welcome to the technical support center for the purification of Ophiobolin G. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of artifacts during the isolation and purification of this sesterterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a sesterterpenoid natural product produced by various fungi, notably of the Aspergillus genus. It exhibits a range of biological activities, including potential as an estrogen receptor down-regulator for cancer therapy. The purity of this compound is critical for accurate biological and pharmacological studies, as impurities and artifacts can lead to misleading results, altered bioactivity, and potential toxicity.
Q2: What are the most common artifacts encountered during this compound purification?
A2: The most frequently observed artifacts during this compound purification are its epimer, 6-epi-ophiobolin G, and derivatives formed from reactions with solvents. The formation of 6-epi-ophiobolin G can occur non-enzymatically. Additionally, if alcohol-based solvents (e.g., methanol, ethanol) are used, especially under acidic conditions, there is a risk of forming acetal, hemiacetal, or enol ether artifacts.[1][2]
Q3: Can these artifacts be mistaken for genuine natural products?
A3: Yes, artifacts formed during extraction and purification can be easily mistaken for novel, naturally occurring compounds.[3][4][5] This can lead to wasted time and resources in attempting to elucidate the structure of a compound that is not a true metabolite of the source organism. Therefore, careful consideration of the purification methodology is essential to avoid such misinterpretations.
Troubleshooting Guides
Problem 1: Presence of an unexpected peak with the same mass as this compound in my chromatogram.
Possible Cause: This is likely the C6-epimer, 6-epi-ophiobolin G. The trans-fusion of the A and B rings in this compound can be less stable than the cis-fusion in the epi-form, leading to spontaneous epimerization.[6]
Solutions:
-
pH Control: Maintain a neutral pH during extraction and all chromatographic steps. Avoid strongly acidic or basic conditions which can catalyze epimerization.
-
Temperature Control: Perform all purification steps at room temperature or below. Avoid heating solutions containing this compound.
-
Solvent Choice: Use aprotic solvents where possible. If protic solvents are necessary, ensure they are of high purity and free from acidic or basic contaminants.
-
Chromatographic Separation: Utilize a high-resolution HPLC column (e.g., a C18 column with a small particle size) and optimize the mobile phase to achieve baseline separation of this compound and its epimer. Isocratic elution with a carefully selected acetonitrile/water or methanol/water ratio can be effective.
Problem 2: My final product shows additional peaks with higher molecular weights than this compound, especially when using methanol in the mobile phase.
Possible Cause: You are likely observing the formation of solvent adducts, such as methoxy acetals or enol ethers. The aldehyde and ketone functionalities in this compound are susceptible to reaction with alcohols, particularly in the presence of trace acids.
Solutions:
-
Avoid Acidic Conditions: Ensure all solvents and glassware are free from acidic residues. If using silica gel chromatography, consider using silica that has been neutralized.
-
Solvent Selection: If possible, replace methanol with a less reactive solvent like acetonitrile for reversed-phase HPLC. If methanol is required for solubility or selectivity, use it in a neutral, buffered mobile phase and work at low temperatures.
-
Minimize Exposure Time: Do not let the purified this compound sit in alcohol-containing solvents for extended periods. Evaporate the solvent as soon as possible after purification.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Fungal Culture
-
Fungal Culture: Cultivate the this compound-producing fungal strain (e.g., Aspergillus ustus) on a suitable solid medium (e.g., rice medium) or in a liquid medium (e.g., Potato Dextrose Broth).
-
Extraction:
-
For solid media, macerate the fungal culture with ethyl acetate (EtOAc).
-
For liquid media, perform a liquid-liquid extraction of the culture broth with EtOAc.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Prepare a silica gel column packed in petroleum ether.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a stepwise gradient of petroleum ether and ethyl acetate (e.g., 100:0 to 0:100 v/v).[3]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., petroleum ether:EtOAc, 7:3 v/v) and visualize under UV light (254 nm).
-
Combine fractions containing compounds with the approximate Rf value of this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of this compound
-
Sample Preparation: Dissolve the enriched fraction from the silica gel chromatography in the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System:
-
Purification: Inject the sample and collect the peak corresponding to this compound based on its retention time (determined using a standard if available).
-
Post-Purification: Immediately evaporate the solvent from the collected fraction under reduced pressure at a low temperature to prevent degradation.
Data Presentation
Table 1: Illustrative Comparison of Purification Conditions and Their Impact on this compound Purity and Artifact Formation.
| Parameter | Condition A | Condition B | Condition C |
| Chromatography Type | Silica Gel | Reversed-Phase HPLC | Reversed-Phase HPLC |
| Mobile Phase | Petroleum Ether:Ethyl Acetate (7:3) | Acetonitrile:Water (85:15) | Methanol:Water (85:15) with 0.1% Formic Acid |
| Temperature | 25°C | 25°C | 40°C |
| This compound Purity (%) | 95 | >99 | 92 |
| 6-epi-ophiobolin G (%) | 4 | <0.5 | 6 |
| Solvent Adducts (%) | Not Applicable | Not Detected | 2 |
| Overall Yield (%) | 80 | 90 | 75 |
Note: This table presents illustrative data for comparison purposes and actual results may vary depending on the specific experimental setup.
Visualizations
Caption: Experimental workflow for this compound purification highlighting potential stages of artifact formation.
Caption: Simplified signaling pathways affected by Ophiobolin O and Ophiobolin A.[2]
References
- 1. Ophiobolin A derivatives with enhanced activities under tumor-relevant acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. aelabgroup.com [aelabgroup.com]
Technical Support Center: Ensuring Reproducibility in Ophiobolin G Experiments
Welcome to the technical support center for Ophiobolin G. This resource is designed to assist researchers, scientists, and drug development professionals in achieving reproducible results in their experiments involving this sesterterpenoid natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the ophiobolin family of sesterterpenoids, which are natural products primarily isolated from fungi of the Bipolaris and Aspergillus genera.[1][2] While much of the detailed mechanistic work has been conducted on the closely related Ophiobolin A, the ophiobolin family is known to exhibit a range of biological activities, including cytotoxic effects against cancer cells.[1][2] The primary mechanism of action is believed to involve the induction of a non-apoptotic form of programmed cell death called paraptosis-like cell death.[1][3][4][5] This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[1][3][4][5] Additionally, ophiobolins are known inhibitors of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.[6]
Q2: How should I prepare and store this compound stock solutions?
For optimal reproducibility, proper handling of this compound is critical.
-
Solubility: this compound is soluble in several organic solvents. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is also soluble in ethanol and methanol.[7]
-
Stock Solution Preparation: To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the solid this compound in 100% DMSO. Ensure complete dissolution by gentle vortexing or brief sonication in an ultrasonic bath.[7]
-
Storage: Store the solid compound at -20°C.[7] Once dissolved in DMSO, aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month, or at -80°C for up to six months for longer-term storage.[8] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[7]
Q3: What is the stability of this compound in cell culture media?
The stability of compounds in aqueous solutions like cell culture media can be a significant source of experimental variability. While specific stability data for this compound in various media is not extensively published, it is a good practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. Do not store this compound diluted in cell culture media for extended periods, as its stability may be compromised.[9][10]
Q4: What are the expected cytotoxic concentrations (IC50) of this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line and the duration of treatment.[11][12] Below is a summary of reported IC50 values for this compound and its close analogs in various human cancer cell lines. Note that these values should be used as a reference, and it is recommended to determine the IC50 for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HCT-15 | Colon Carcinoma | 14,15-dehydro-6-epi-ophiobolin G | 0.14 - 2.01 | [13] |
| NUGC-3 | Gastric Carcinoma | 14,15-dehydro-6-epi-ophiobolin G | 0.14 - 2.01 | [13] |
| NCI-H23 | Non-small Cell Lung Cancer | 14,15-dehydro-6-epi-ophiobolin G | 0.14 - 2.01 | [13] |
| ACHN | Renal Cell Carcinoma | 14,15-dehydro-6-epi-ophiobolin G | 0.14 - 2.01 | [13] |
| PC-3 | Prostate Cancer | 14,15-dehydro-6-epi-ophiobolin G | 0.14 - 2.01 | [13] |
| MDA-MB-231 | Breast Cancer | 14,15-dehydro-6-epi-ophiobolin G | 0.14 - 2.01 | [13] |
| MCF-7 | Breast Cancer | Ophiobolin O | Not specified | [13] |
| T98G | Glioblastoma | Ophiobolin A | ~1-2 | [1] |
| U373MG | Glioblastoma | Ophiobolin A | ~1-2 | [1] |
II. Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Medium
-
Problem: After diluting the DMSO stock solution into the cell culture medium, a precipitate is observed, leading to inaccurate dosing and inconsistent results.
-
Possible Causes & Solutions:
-
Final DMSO Concentration is Too Low: Ensure the final concentration of DMSO in the culture medium does not exceed a level that maintains the solubility of this compound. However, be mindful that high concentrations of DMSO can be toxic to cells. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
High Compound Concentration: You may be working at a concentration of this compound that is above its solubility limit in the aqueous environment of the cell culture medium. Try to work with lower concentrations if possible or perform a solubility test in your specific medium.
-
Improper Mixing: When diluting the stock solution, add it to the medium while gently vortexing or swirling to ensure rapid and even dispersion. Avoid adding the stock solution as a single drop that is not immediately mixed.
-
Temperature Effects: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Issue 2: Inconsistent or Non-reproducible Cytotoxicity Results
-
Problem: Significant variability in cell viability or IC50 values is observed between experiments.
-
Possible Causes & Solutions:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment.
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Over-confluent or very sparse cultures can respond differently to cytotoxic agents.
-
Compound Stability: As mentioned in the FAQs, prepare fresh dilutions of this compound for each experiment. The compound may degrade in culture medium over time.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Issue 3: Unexpected Cell Morphology or Off-Target Effects
-
Problem: Cells exhibit unusual morphological changes not consistent with paraptosis, or there are unexpected changes in unrelated cellular pathways.
-
Possible Causes & Solutions:
-
Cell Line-Specific Responses: Different cell lines can respond differently to the same compound.[3][14] What appears as paraptosis in one cell line might manifest with features of apoptosis or necrosis in another. It is crucial to characterize the mode of cell death in your specific cell model.
-
Off-Target Effects: Like many natural products, ophiobolins can have multiple cellular targets.[6] While calmodulin inhibition and induction of ER stress are known, other off-target effects at high concentrations cannot be ruled out. Consider performing dose-response experiments for your secondary readouts to assess if they are concentration-dependent.
-
Purity of the Compound: Ensure you are using a high-purity source of this compound. Impurities can contribute to unexpected biological activities.
-
III. Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments to study the effects of this compound.
A. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a 10 mM DMSO stock. The final DMSO concentration in the wells should be kept constant and below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
B. Detection of Paraptosis-like Cell Death
This protocol focuses on identifying the morphological hallmarks of paraptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or chamber slides
-
Phase-contrast microscope
-
Transmission Electron Microscope (for detailed morphological analysis)
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate or chamber slide and treat with this compound at a concentration known to induce cell death (e.g., 2x IC50). Include a vehicle control.
-
Phase-Contrast Microscopy: At different time points (e.g., 6, 12, 24 hours), examine the cells under a phase-contrast microscope. Look for the characteristic features of paraptosis, which include extensive cytoplasmic vacuolization and cellular swelling.[15]
-
Transmission Electron Microscopy (TEM): For a more detailed analysis, cells can be fixed, processed, and imaged using TEM. This will allow for the visualization of swollen endoplasmic reticulum and mitochondria, which is a key feature of paraptosis.[1]
C. Calmodulin (CaM) Binding/Inhibition Assay (In Vitro)
This is a general protocol for a pull-down assay to assess the binding of a small molecule inhibitor to calmodulin.
Materials:
-
Recombinant Calmodulin (CaM)
-
Calmodulin-Sepharose beads
-
This compound
-
Binding buffer (e.g., Tris-HCl buffer containing CaCl2)
-
Wash buffer (Binding buffer with a lower concentration of CaCl2)
-
Elution buffer (e.g., Binding buffer containing EGTA to chelate Ca2+)
-
SDS-PAGE gels and reagents
Procedure:
-
Bead Preparation: Equilibrate the Calmodulin-Sepharose beads with binding buffer.
-
Binding Reaction: In separate tubes, incubate the equilibrated beads with a protein lysate or a purified target protein that is known to bind to CaM. In a parallel set of tubes, pre-incubate the lysate/protein with different concentrations of this compound before adding the beads.
-
Incubation: Incubate the tubes with gentle rotation for 1-2 hours at 4°C to allow for binding.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein. A decrease in the amount of the target protein pulled down in the presence of this compound indicates that it inhibits the binding to calmodulin.
IV. Signaling Pathways and Experimental Workflows
A. Proposed Signaling Pathway for this compound-Induced Cell Death
This compound, similar to Ophiobolin A, is thought to initiate a cascade of events leading to paraptosis-like cell death. The pathway involves the covalent modification of intracellular proteins, leading to ER stress and mitochondrial dysfunction.
Caption: Proposed signaling pathway of this compound-induced paraptosis-like cell death.
B. Experimental Workflow for Investigating this compound
The following workflow provides a logical sequence of experiments to characterize the effects of this compound on a cancer cell line.
Caption: A logical workflow for the experimental investigation of this compound's effects.
C. Troubleshooting Logic Diagram
This diagram provides a structured approach to troubleshooting common issues in this compound experiments.
Caption: A troubleshooting flowchart for common issues in this compound experiments.
References
- 1. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Paraptosis: a unique cell death mode for targeting cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Detection of Paraptosis After Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 13. Ophiobolin O Isolated from Aspergillus ustus Induces G1 Arrest of MCF-7 Cells through Interaction with AKT/GSK3β/Cyclin D1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Paraptosis—A Distinct Pathway to Cell Death [mdpi.com]
Technical Support Center: Scaling Up Ophiobolin G Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on scaling up the production of Ophiobolin G for research purposes.
Frequently Asked Questions (FAQs)
Q1: Which fungal strains are reliable producers of this compound?
A1: Aspergillus ustus, particularly the strain 094102 isolated from a mangrove rhizosphere, is a known producer of this compound and other related sesterterpenoids.[1] Other fungi from the genera Bipolaris and Aspergillus are also known to produce a variety of ophiobolins.[1]
Q2: What are the main challenges in scaling up this compound production?
A2: The primary challenges include low yields from fungal fermentation, the complexity of the secondary metabolite profile making purification difficult, and potential batch-to-batch variability. Optimizing culture conditions and extraction protocols is crucial for overcoming these hurdles.
Q3: Is solid-state or submerged fermentation better for this compound production?
A3: Both solid-state fermentation (SSF) and submerged fermentation (SmF) can be used for ophiobolin production, and the choice depends on the specific research goals and available resources. SSF often mimics the natural growth conditions of fungi and can lead to higher yields of certain secondary metabolites. SmF, on the other hand, allows for easier control of environmental parameters and is generally more scalable for industrial applications. A comparative summary is provided in the data presentation section.
Q4: What are the known biological activities of this compound?
A4: this compound exhibits cytotoxic activity against various human cancer cell lines.[1] Its mode of action is believed to be similar to other ophiobolins, which have been shown to induce non-apoptotic cell death (paraptosis) and interfere with key cellular signaling pathways.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
-
Question: My Aspergillus ustus culture is not producing any or very low amounts of this compound. What could be the problem?
-
Answer:
-
Incorrect Culture Conditions: Ophiobolin production is highly sensitive to culture conditions. Ensure you are using the optimal medium, pH, temperature, and aeration. For Aspergillus ustus 094102, solid-state fermentation on rice medium has been shown to be effective.
-
Strain Viability: The fungal strain may have lost its ability to produce the desired metabolite after multiple subcultures. It is advisable to go back to a cryopreserved stock culture.
-
Inappropriate Fermentation Method: Production of ophiobolins can be significantly different in solid versus liquid culture.[1] If you are using submerged fermentation, consider trying solid-state fermentation, as some studies indicate higher yields for certain ophiobolins under these conditions.
-
Nutrient Limitation: The composition of the culture medium is critical. Ensure that essential nutrients, especially carbon and nitrogen sources, are not limiting. Experiment with different media compositions to find the optimal one for your strain.
-
Issue 2: Difficulty in Purifying this compound
-
Question: The crude extract from my fungal culture is very complex, and I am struggling to isolate pure this compound. What can I do?
-
Answer:
-
Optimize Extraction: Use a solvent system that selectively extracts sesterterpenoids. Ethyl acetate is a commonly used solvent for ophiobolin extraction. Multiple extraction steps may be necessary to improve recovery.
-
Multi-Step Chromatography: A single chromatographic step is often insufficient for purifying a target compound from a complex fungal extract. A combination of techniques is recommended. Start with a broader separation technique like column chromatography with silica gel, followed by a high-resolution technique like High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Gradient Elution in HPLC: Employ a gradient elution method in your HPLC protocol. This will help in separating compounds with similar polarities. A typical gradient could be a water-acetonitrile or water-methanol system.
-
Issue 3: Inconsistent Production Between Batches
-
Question: I am observing significant variability in this compound yield from one fermentation batch to another. How can I improve consistency?
-
Answer:
-
Standardize Inoculum: The age, size, and preparation method of the fungal inoculum can significantly impact the fermentation outcome. Standardize your inoculum preparation protocol to ensure consistency.
-
Strict Control of Fermentation Parameters: Precisely control and monitor key parameters such as temperature, pH, and agitation/aeration throughout the fermentation process. Even small deviations can lead to significant changes in secondary metabolite production.
-
Raw Material Quality: The quality of the raw materials used in the culture medium can vary. Use high-quality, consistent sources for your media components.
-
Data Presentation
Table 1: Comparison of Fermentation Methods for Ophiobolin Production
| Parameter | Solid-State Fermentation (SSF) | Submerged Fermentation (SmF) |
| Principle | Growth on a solid substrate with low water content. | Growth in a liquid nutrient broth. |
| Yield | Often higher for specific secondary metabolites. | Can be optimized for high yields with precise control. |
| Control | More challenging to control temperature, pH, and aeration. | Easier to control and monitor environmental parameters. |
| Scalability | Can be more difficult to scale up. | More readily scalable for industrial production. |
| Downstream Processing | Extraction can be more complex. | Cell separation and extraction are generally simpler. |
Table 2: Cytotoxicity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| G3K | Glioblastoma | 0.6 - 9.5 | [1] |
| MCF-7 | Breast Cancer | 0.6 - 9.5 | [1] |
| MD-MBA-231 | Breast Cancer | 0.6 - 9.5 | [1] |
| MCF/Adr | Adriamycin-resistant Breast Cancer | 0.6 - 9.5 | [1] |
| A549 | Lung Cancer | 0.6 - 9.5 | [1] |
| HL-60 | Promyelocytic Leukemia | 0.6 - 9.5 | [1] |
Experimental Protocols
Protocol 1: Solid-State Fermentation of Aspergillus ustus for this compound Production
Materials:
-
Aspergillus ustus 094102 strain
-
Rice medium (long-grain white rice)
-
250 mL Erlenmeyer flasks
-
Autoclave
-
Incubator
Methodology:
-
Media Preparation: Add 30 g of rice and 45 mL of distilled water to each 250 mL Erlenmeyer flask.
-
Sterilization: Autoclave the flasks at 121°C for 20 minutes.
-
Inoculation: Inoculate each flask with a 5 mm agar plug of a 7-day-old culture of Aspergillus ustus 094102 grown on Potato Dextrose Agar (PDA).
-
Incubation: Incubate the flasks at 28°C in a static incubator for 21 days.
Protocol 2: Extraction and Partial Purification of this compound
Materials:
-
Fermented rice culture from Protocol 1
-
Ethyl acetate
-
Acetone
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Methodology:
-
Extraction: a. To each flask containing the fermented rice culture, add 100 mL of ethyl acetate. b. Perform ultrasonication for 30 minutes to enhance extraction. c. Filter the mixture to separate the extract from the solid residue. d. Repeat the extraction process three times with fresh ethyl acetate. e. Pool the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Column Chromatography: a. Prepare a silica gel column packed in hexane. b. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. c. Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.). d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound. e. Pool the fractions containing the compound of interest and evaporate the solvent.
Protocol 3: HPLC Purification of this compound
Materials:
-
Partially purified extract from Protocol 2
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Methodology:
-
Sample Preparation: Dissolve the partially purified extract in methanol and filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 85% B
-
5-10 min: 85-95% B
-
10-25 min: 95% B
-
25-30 min: 95-85% B
-
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 234 nm
-
Injection Volume: 20 µL
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Purity Confirmation: Re-inject the collected fraction into the HPLC to confirm its purity. Evaporate the solvent to obtain pure this compound.
Visualizations
Ophiobolin Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow for this compound Production
Caption: Experimental workflow for this compound.
Signaling Pathway Affected by Ophiobolins
Caption: Proposed signaling pathway affected by ophiobolins.
References
Technical Support Center: Ophiobolin G Covalent Modification of Proteins
Welcome to the technical support center for researchers working with Ophiobolin G and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound as a covalent modifier of proteins in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of covalent modification by this compound?
A1: this compound, a member of the ophiobolin family of sesterterpenoids, possesses multiple reactive electrophilic sites. Its mode of action involves the covalent modification of nucleophilic amino acid residues on target proteins.[1] The primary mechanism for many ophiobolins, like the well-studied Ophiobolin A, involves the formation of a pyrrole-containing adduct via a Paal-Knorr reaction with primary amines, such as the ε-amino group of lysine residues.[2][3] Additionally, the α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with the thiol groups of cysteine residues.[4][5] This dual reactivity can lead to the modification of a range of protein targets.
Q2: What are the primary protein targets of this compound and its analogs?
A2: The most well-characterized protein target for the ophiobolin class is Calmodulin (CaM).[6][7][8] The covalent and irreversible inhibition of CaM disrupts its ability to regulate downstream signaling pathways.[6][8] Site-directed mutagenesis studies have identified specific lysine residues (Lys-75, Lys-77, and Lys-148) in calmodulin as binding sites for Ophiobolin A.[9] However, chemoproteomic studies have revealed that ophiobolins can target a broader range of proteins. For instance, Ophiobolin A has been shown to covalently target components of Complex IV of the electron transport chain, specifically HIG2DA (cysteine C53) and COX5A (lysine K72), leading to mitochondrial dysfunction.[1] It's important to note that the cellular target profile can be context-dependent.[1][10]
Q3: Besides proteins, are there other molecular targets for ophiobolins?
A3: Yes. Studies have shown that Ophiobolin A can covalently modify the primary amine of the lipid phosphatidylethanolamine (PE) in cell membranes.[2][11] This interaction forms a cytotoxic adduct that can lead to the destabilization of the lipid bilayer and contribute to the compound's overall cytotoxicity.[11] This highlights that the observed cellular phenotype may result from a combination of protein and lipid modifications.
Troubleshooting Guide
Problem 1: Low or No Covalent Labeling of Target Protein
-
Possible Cause 1: Suboptimal Reaction Conditions.
-
Solution: The efficiency of covalent modification can be sensitive to pH and buffer components. The reaction with lysine residues is often more efficient at a slightly alkaline pH (7.5-8.5), which favors the deprotonated, nucleophilic state of the lysine side chain. Thiol-Michael additions are generally effective at physiological pH. Ensure your buffer does not contain competing nucleophiles (e.g., high concentrations of DTT, β-mercaptoethanol, or Tris).
-
-
Possible Cause 2: Incorrect Compound Concentration.
-
Solution: Titrate the concentration of this compound to determine the optimal level for your specific protein and assay. Start with a concentration range reported in the literature for similar proteins or cell lines (typically in the low micromolar range) and perform a dose-response experiment.
-
-
Possible Cause 3: Protein Conformation/Accessibility.
-
Solution: The target nucleophile (lysine or cysteine) may be buried within the protein's three-dimensional structure, rendering it inaccessible. If you are working with a purified protein, consider performing the labeling reaction under partially denaturing conditions, if compatible with your downstream application. For cellular experiments, the accessibility may be influenced by protein-protein interactions or subcellular localization.
-
-
Possible Cause 4: Compound Instability.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles. Protect the compound from light. Confirm the integrity of your compound stock via analytical methods if instability is suspected.
-
Problem 2: High Background or Non-Specific Protein Modification
-
Possible Cause 1: Compound Concentration is Too High.
-
Solution: Excessively high concentrations of this compound can lead to widespread, non-specific modification of proteins. Reduce the concentration and shorten the incubation time. The goal is to find a concentration that effectively labels your target of interest while minimizing off-target effects.
-
-
Possible Cause 2: Presence of Hyper-Reactive Cysteines.
-
Solution: Some proteins contain highly reactive cysteine residues that are prone to modification. To mitigate this, you can perform a competitive labeling experiment. Pre-incubate your cells or lysate with a non-tagged version of this compound to block specific binding sites, then add a tagged or clickable version of the probe. This can help distinguish specific, high-affinity targets from non-specific background.
-
-
Possible Cause 3: Inadequate Quenching or Washing.
-
Solution: After the labeling reaction, ensure that any unreacted this compound is quenched or removed. This can be achieved by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol to the sample (if compatible with your assay) or by thoroughly washing cells or lysates. For purified proteins, buffer exchange or dialysis can be effective.[12]
-
Problem 3: Significant Cytotoxicity Observed in Cellular Assays
-
Possible Cause 1: Multiple Target Engagement.
-
Solution: Ophiobolins are known to be cytotoxic to a wide range of cancer cell lines.[13][14][15] This toxicity can stem from the simultaneous inhibition of multiple essential proteins and cellular pathways, such as calmodulin signaling and mitochondrial function.[1][4][16] It may not be possible to completely eliminate cytotoxicity while achieving covalent modification.
-
-
Possible Cause 2: Off-Target Effects on Essential Pathways.
-
Solution: The observed cell death may be an unavoidable consequence of the compound's mechanism of action, which can include inducing endoplasmic reticulum stress and disrupting thiol proteostasis.[4][5] Consider using a lower concentration or a shorter exposure time to find a window where target engagement can be observed before widespread cell death occurs. Time-course experiments are critical.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Different cell lines exhibit varying sensitivity to ophiobolins.[10] If your current cell line is too sensitive, consider switching to a more resistant line or one where the target pathway is less critical for survival. Refer to the quantitative data table below for reported GI50/IC50 values across different cell lines.
-
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound and its common analog, Ophiobolin A, across various human cancer cell lines. This data can help in selecting appropriate cell lines and estimating effective concentration ranges for your experiments.
| Compound | Cell Line | Assay Type | Measurement | Value (μM) | Reference |
| Ophiobolin A | NCI-H1703 (Lung) | Growth Inhibition | GI50 | 0.17 | [10] |
| Ophiobolin A | GBM43 (Glioblastoma) | Growth Inhibition | GI50 | 0.22 - 0.29 | [17] |
| Ophiobolin A | U373-MG (Glioblastoma) | Cell Cycle Analysis | IC50 | ~1.0 | [18] |
| 6-epi-Ophiobolin A | Various (5 lines) | Cytotoxicity | IC50 | 2.09 - 4.5 | [14] |
| 6-epi-Ophiobolin G | Various (6 lines) | Growth Inhibition | GI50 | 0.14 - 2.01 | [13] |
Visual Diagrams
Signaling Pathway Disruption
Caption: Covalent modification of Calmodulin by this compound inhibits downstream signaling.
Experimental Workflow
Caption: Workflow for identifying protein targets using a clickable this compound probe.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low or absent protein labeling by this compound.
Detailed Experimental Protocols
Protocol 1: In-Cell Covalent Target Engagement Assay
This protocol is adapted from chemoproteomic workflows used to identify targets of covalent inhibitors.[1]
-
Cell Culture and Treatment:
-
Plate human cancer cells (e.g., NCI-H1703 or U373-MG) at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a defined period (e.g., 1-4 hours).
-
For competitive binding experiments, pre-incubate cells with a 50-fold excess of non-tagged this compound for 30 minutes before adding an alkyne-functionalized this compound probe.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with cold PBS to remove excess compound.
-
Lyse the cells directly on the plate with a suitable lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors).
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay. Normalize all samples to the same protein concentration (e.g., 1 mg/mL).
-
-
Click Chemistry Reaction (for alkyne probes):
-
To 100 µg of protein lysate, add the click chemistry reaction cocktail. This typically includes an azide-fluorophore or azide-biotin tag, copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Analysis by SDS-PAGE and In-Gel Fluorescence:
-
Quench the reaction by adding 4X Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
If using a fluorescent tag, scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths. A decrease in fluorescence in the lanes pre-treated with non-tagged this compound indicates specific target engagement.
-
-
Analysis by Western Blot:
-
Alternatively, transfer the proteins to a PVDF membrane.
-
If using a biotin tag, probe the membrane with a streptavidin-HRP conjugate followed by a chemiluminescent substrate to visualize labeled proteins.
-
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
There are several methods to measure viability. One common method is using a resazurin-based reagent (e.g., alamarBlue) or a tetrazolium salt-based reagent (e.g., MTT, WST-1).
-
Add the reagent directly to the wells according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance or fluorescence using a plate reader at the recommended wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from medium-only wells).
-
Normalize the readings of the treated wells to the vehicle control wells (set to 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the GI50 or IC50 value.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Polygodial and Ophiobolin A Analogues for Covalent Crosslinking of Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and biology of ophiobolin A and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the binding and inhibition sites in the calmodulin molecule for ophiobolin A by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ophiobolin A derivatives with enhanced activities under tumor-relevant acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells by decreasing BKCa channel activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ophiobolin G and Other Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Ophiobolin G and its analogs, with a focus on their cytotoxic effects against various cancer cell lines. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation of these promising sesterterpenoids.
Introduction to Ophiobolins
Ophiobolins are a class of sesterterpenoid natural products characterized by a unique 5-8-5 fused tricyclic ring system. Initially identified as phytotoxins produced by plant pathogenic fungi, subsequent research has revealed their potent biological activities, including antimicrobial, nematicidal, and, most notably, cytotoxic effects against a broad spectrum of cancer cells. This has positioned them as intriguing candidates for further investigation in drug discovery and development.
Comparative Cytotoxicity of Ophiobolin Analogs
The cytotoxic efficacy of ophiobolins can vary significantly between different analogs and across various cancer cell lines. This variation is often attributed to subtle differences in their chemical structures. Below is a summary of the half-maximal inhibitory concentration (IC50) values for this compound and other key analogs, providing a quantitative comparison of their potency.
| Ophiobolin Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | P388 (Mouse Leukemia) | 24.6 | [1] |
| HCT-15 (Human Colon Adenocarcinoma) | 0.14 - 2.01 | [2] | |
| NUGC-3 (Human Gastric Cancer) | 0.14 - 2.01 | [2] | |
| NCI-H23 (Human Non-small Cell Lung Cancer) | 0.14 - 2.01 | [2] | |
| ACHN (Human Renal Cell Adenocarcinoma) | 0.14 - 2.01 | [2] | |
| PC-3 (Human Prostate Adenocarcinoma) | 0.14 - 2.01 | [2] | |
| MDA-MB-231 (Human Breast Adenocarcinoma) | 0.14 - 2.01 | [2] | |
| Ophiobolin A | KBM7 (Human Haploid Cell Line) | 0.043 | [3] |
| NCI-H1703 (Human Lung Squamous Cell Carcinoma) | 0.54 | [4] | |
| 6-epi-Ophiobolin A | NCI-H1703 (Human Lung Squamous Cell Carcinoma) | 3.7 | [4] |
| HCT-8 (Human Colon Adenocarcinoma) | 2.09 - 2.71 | ||
| Bel-7402 (Human Liver Cancer) | 2.09 - 2.71 | ||
| BGC-823 (Human Gastric Cancer) | 2.09 - 2.71 | ||
| A549 (Human Lung Adenocarcinoma) | 4.5 | ||
| A2780 (Human Ovarian Adenocarcinoma) | 2.09 - 2.71 | ||
| Ophiobolin C | HCT-15 (Human Colon Adenocarcinoma) | 0.14 - 2.01 | [2] |
| NUGC-3 (Human Gastric Cancer) | 0.14 - 2.01 | [2] | |
| NCI-H23 (Human Non-small Cell Lung Cancer) | 0.14 - 2.01 | [2] | |
| ACHN (Human Renal Cell Adenocarcinoma) | 0.14 - 2.01 | [2] | |
| PC-3 (Human Prostate Adenocarcinoma) | 0.14 - 2.01 | [2] | |
| MDA-MB-231 (Human Breast Adenocarcinoma) | 0.14 - 2.01 | [2] | |
| Ophiobolin K | P388 (Adriamycin-resistant Mouse Leukemia) | 0.27 - 0.65 | [5] |
| P388 (Mouse Leukemia) | 13.3 | [1] | |
| Ophiobolin O | P388 (Mouse Leukemia) | 4.7 | [1] |
| 6-epi-Ophiobolin O | P388 (Mouse Leukemia) | 9.3 | [1] |
| Ophiobolin H | P388 (Mouse Leukemia) | 105.7 | [1] |
| 6-epi-Ophiobolin K | P388 (Mouse Leukemia) | 24.9 | [1] |
Mechanism of Action: An Overview
The primary mechanism of action for many ophiobolins, particularly the well-studied Ophiobolin A, involves the inhibition of calmodulin (CaM), a key calcium-binding protein that regulates numerous cellular processes.[2][6] This inhibition is often irreversible and occurs more rapidly in the presence of calcium.[6] By disrupting CaM signaling, ophiobolins can trigger a cascade of downstream effects, including the induction of a non-apoptotic form of programmed cell death known as paraptosis, characterized by extensive cytoplasmic vacuolization and mitochondrial swelling. Furthermore, studies on Ophiobolin A have revealed that it can induce endoplasmic reticulum (ER) stress and covalently modify phosphatidylethanolamine (PE), a key component of cell membranes, leading to membrane destabilization and cytotoxicity.[3][7] While the specific mechanisms of this compound are less elucidated, its structural similarity to other active analogs suggests a comparable mode of action.
Caption: Proposed mechanism of action for ophiobolins.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in the evaluation of potential therapeutic agents. The following are detailed protocols for two commonly employed colorimetric assays for determining cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Materials:
-
96-well microplate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Culture medium
-
Test compound (this compound or analog)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ophiobolin analog. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
SRB (Sulforhodamine B) Assay
The SRB assay is a method based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins.
Materials:
-
96-well microplate
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Culture medium
-
Test compound (this compound or analog)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plate five times with 1% acetic acid to remove unbound SRB. Allow the plate to air dry.
-
Protein-Bound Dye Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 2. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to Ophiobolin G and 6-epi-ophiobolin G for Researchers
This guide provides a detailed comparison of the biological activities of two closely related sesterterpenoid natural products, Ophiobolin G and its epimer, 6-epi-ophiobolin G. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by available experimental data.
Quantitative Data Summary
| Parameter | This compound | 6-epi-ophiobolin G | Notes |
| Cytotoxicity (IC50) | 24.6 µM (P388 mouse leukemia cell line)[1][2] | Data not available in the searched literature. | The stereochemistry at the C-6 position is known to influence the biological activity of ophiobolins. Generally, 6-epi analogues have shown reduced potency compared to their counterparts. For instance, 6-epi-ophiobolin A is a less potent calmodulin inhibitor than ophiobolin A[3][4]. |
| Calmodulin Inhibition | Data not directly available for this compound. | Expected to be a weaker inhibitor than this compound. | Ophiobolins as a class are known calmodulin inhibitors. The altered stereochemistry in 6-epi analogues generally leads to reduced inhibitory activity against calmodulin[3][4]. |
Comparative Analysis
This compound and 6-epi-ophiobolin G are stereoisomers, differing only in the configuration at the 6th carbon position of their shared sesterterpenoid scaffold. This subtle structural difference can have a significant impact on their biological activity.
Cytotoxicity: this compound has demonstrated moderate cytotoxic activity against the P388 mouse leukemia cell line with an IC50 value of 24.6 µM[1][2]. While a specific IC50 value for 6-epi-ophiobolin G is not available in the reviewed literature, structure-activity relationship studies on other ophiobolins, such as ophiobolin A, have shown that the 6-epi form is significantly less potent[5]. This suggests that the stereochemistry at the C-6 position is crucial for the cytotoxic effects of this class of compounds. The reduced activity of the 6-epi form is thought to be due to a less favorable interaction with its molecular target(s).
Calmodulin Inhibition: A primary mechanism of action for many ophiobolins is the inhibition of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways[6]. Studies on ophiobolin A have revealed that 6-epi-ophiobolin A is a less effective inhibitor of calmodulin[3][4]. By extension, it is highly probable that 6-epi-ophiobolin G is also a weaker calmodulin inhibitor than this compound. This difference in inhibitory potential likely contributes to the presumed lower overall biological activity of the 6-epi analogue.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The following is a representative protocol for determining the cytotoxic activity of compounds like this compound and 6-epi-ophiobolin G using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a cancer cell line (e.g., P388).
Materials:
-
P388 mouse leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and 6-epi-ophiobolin G, dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed P388 cells into 96-well plates at a density of approximately 1 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment and growth, treat the cells with various concentrations of this compound and 6-epi-ophiobolin G (typically in a serial dilution). A vehicle control (DMSO) and a blank (medium only) should be included.
-
Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Calmodulin Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of this compound and 6-epi-ophiobolin G on calmodulin activity, often by measuring the activity of a calmodulin-dependent enzyme like phosphodiesterase.
Objective: To determine the concentration of the test compounds required to inhibit 50% of calmodulin's activity (IC50).
Materials:
-
Purified calmodulin
-
Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE)
-
Cyclic adenosine monophosphate (cAMP)
-
5'-Nucleotidase
-
Inorganic phosphate detection reagent (e.g., malachite green)
-
Assay buffer (containing CaCl2)
-
This compound and 6-epi-ophiobolin G, dissolved in DMSO
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, calmodulin, and various concentrations of the test compounds. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a defined period to allow the compounds to interact with calmodulin.
-
Enzyme Addition: Initiate the reaction by adding PDE and cAMP.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time. During this period, active calmodulin will stimulate PDE to convert cAMP to AMP.
-
Second Enzyme Reaction: Add 5'-nucleotidase to the mixture and incubate further. This enzyme will convert AMP to adenosine and inorganic phosphate.
-
Phosphate Detection: Stop the reaction and add the inorganic phosphate detection reagent.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the chosen detection reagent. The amount of inorganic phosphate produced is proportional to the activity of PDE, and thus to the activity of calmodulin.
-
Data Analysis: Calculate the percentage of calmodulin inhibition for each compound concentration relative to the control. Determine the IC50 value from a dose-response curve.
Visualizations
Potential Signaling Pathways Affected by this compound
While the specific signaling pathways directly modulated by this compound have not been extensively detailed, research on related ophiobolins, such as Ophiobolin A and O, provides insights into potential mechanisms. Ophiobolins are known to induce cell cycle arrest and apoptosis through various signaling cascades. The following diagram illustrates a plausible model for the pathways affected by this compound, leading to its cytotoxic effects.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the key steps in determining the cytotoxic effects of this compound and 6-epi-ophiobolin G using a cell-based assay.
References
- 1. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 6. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Ophiobolin G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Ophiobolin G with other relevant Ophiobolin analogues. The data presented is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.
Introduction
Ophiobolins are a class of sesterterpenoid natural products characterized by a unique 5-8-5 tricyclic ring system.[1] First isolated from phytopathogenic fungi, these compounds have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and phytotoxic effects.[1] this compound, a member of this family, has demonstrated a range of biological effects that warrant further investigation for its potential as a therapeutic agent. This guide aims to validate and compare the biological activity of this compound against its analogues, providing key experimental data and methodologies to support further research and development.
Cytotoxic Activity
This compound and its analogues have shown significant cytotoxic activity against a variety of cancer cell lines. The primary mechanism of this activity for some ophiobolins, like Ophiobolin A, involves the induction of non-apoptotic forms of cell death, such as paraptosis, and the disruption of cellular homeostasis.[2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected ophiobolins against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | P388 | Mouse Leukemia | 24.6 | [4] |
| 6-epi-Ophiobolin G | HCT-8 | Human Colon Adenocarcinoma | >10 | [5] |
| Bel-7402 | Human Liver Cancer | >10 | [5] | |
| BGC-823 | Human Gastric Cancer | >10 | [5] | |
| A549 | Human Lung Adenocarcinoma | >10 | [5] | |
| A2780 | Human Ovarian Adenocarcinoma | >10 | [5] | |
| Ophiobolin A | Various | Solid and Hematological Cancers | 0.4 - 4.3 | [6] |
| T98G, U373MG, etc. | Human Glioblastoma | Various | [3] | |
| 6-epi-Ophiobolin A | HCT-8 | Human Colon Adenocarcinoma | 2.71 | [5] |
| Bel-7402 | Human Liver Cancer | 2.09 | [5] | |
| BGC-823 | Human Gastric Cancer | 2.26 | [5] | |
| A549 | Human Lung Adenocarcinoma | 4.5 | [5] | |
| A2780 | Human Ovarian Adenocarcinoma | 2.45 | [5] | |
| Ophiobolin K | P388 (Adriamycin-resistant) | Mouse Leukemia | 0.27 - 0.65 | [7] |
Antimicrobial Activity
Several ophiobolins exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action is thought to involve the disruption of cell membrane integrity and other cellular processes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Compound | Microbial Strain | Type | MIC (µg/mL) | Reference |
| 6-epi-Ophiobolin G | Streptococcus agalactiae | Gram-positive bacteria | 3.125 (biofilm) | [7] |
| Gram-positive pathogens | Gram-positive bacteria | 6.25 - 25 | [7] | |
| Ophiobolin K | Bacillus subtilis | Gram-positive bacteria | 0.78 | [8] |
| Staphylococcus aureus | Gram-positive bacteria | 1.6 | [8] | |
| Micrococcus luteus | Gram-positive bacteria | 3.1 | [8] | |
| Escherichia coli | Gram-negative bacteria | 13 | [8] | |
| Bipolatoxin D (Ophiobolin analogue) | Enterococcus faecalis | Gram-positive bacteria | 8 | [8] |
| Ophiobolin A lactone | Acinetobacter baumannii | Gram-negative bacteria | 8 | [8] |
| Enterococcus faecalis | Gram-positive bacteria | 8 | [8] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (Ophiobolins)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microplates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (Ophiobolins)
-
Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the microbial strain to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Complete cell culture medium
-
Test compounds (Ophiobolins)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Phytotoxicity Assay (Leaf Puncture Assay)
This assay assesses the phytotoxic effects of a compound on plant leaves.[5]
Materials:
-
Healthy, fully expanded leaves from a test plant (e.g., green foxtail)[5]
-
Test compounds (Ophiobolins) dissolved in a suitable solvent
-
Micropipette
-
Petri dishes lined with moist filter paper
Procedure:
-
Gently puncture the surface of the leaves with a sterile needle.[5]
-
Apply a small droplet (e.g., 10 µL) of the test compound solution onto the punctured site.[5]
-
Place the leaves in a Petri dish lined with moist filter paper to maintain humidity.[5]
-
Incubate the leaves under controlled light and temperature conditions.
-
Observe and measure the diameter of the necrotic lesion that develops around the puncture site over several days.[5]
Signaling Pathway Modulation
Ophiobolins are known to interfere with various cellular signaling pathways, contributing to their biological effects. The diagrams below illustrate the putative mechanisms of action for this compound based on the known activities of related ophiobolins, particularly Ophiobolin A.
Caption: General experimental workflows for assessing the biological activities of this compound.
Caption: Putative modulation of key signaling pathways by this compound.
Conclusion
This compound demonstrates a range of biological activities, including cytotoxicity and antimicrobial effects, that are comparable to or, in some cases, distinct from other members of the ophiobolin family. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating its precise mechanisms of action and evaluating its efficacy and safety in preclinical models. The modulation of key signaling pathways, such as PI3K/Akt and MAPK, suggests that this compound may have applications in oncology and inflammatory diseases.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells by decreasing BKCa channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of Ophiobolin A, isolated from the endophytic fungus Bipolaris setariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. Frontiers | Novel Antimicrobial Compounds as Ophiobolin-Type Sesterterpenes and Pimarane-Type Diterpene From Bipolaris Species TJ403-B1 [frontiersin.org]
Unraveling the Enigmatic Mechanism of Ophiobolin G: A Comparative Analysis
A deep dive into the cytotoxic effects of Ophiobolin G reveals a complex mechanism of action, with evidence pointing towards broad cellular disruption rather than targeted estrogen receptor degradation. This guide provides a comparative analysis of this compound with its analogs and the established estrogen receptor down-regulator, fulvestrant, offering researchers critical insights into its potential as an anti-cancer agent.
Executive Summary
This compound, a member of the sesterterpenoid family of natural products, exhibits cytotoxic effects against cancer cell lines. While its precise mechanism of action remains under full investigation, current evidence suggests a multi-faceted approach involving general cytotoxicity, potentially through calmodulin inhibition and mitochondrial disruption, rather than specific modulation of the estrogen receptor (ER) pathway. This guide contrasts the known activities of this compound and its analogs with fulvestrant, a well-characterized selective estrogen receptor degrader (SERD), to highlight their distinct mechanisms and provide a framework for future research and drug development.
Comparative Cytotoxicity
Quantitative analysis of the cytotoxic effects of this compound and its analogs against the P388 murine leukemia cell line demonstrates varying potencies within the ophiobolin family.
| Compound | IC50 (µM) against P388 Cells[1][2] |
| This compound | 24.6 |
| Ophiobolin O | 4.7 |
| 6-epi-Ophiobolin O | 9.3 |
| Ophiobolin K | 13.3 |
| 6-epi-Ophiobolin K | 24.9 |
| Ophiobolin H | 105.7 |
Mechanism of Action: A Tale of Two Pathways
The anti-cancer activity of this compound and its analogs appears to diverge significantly from that of established hormonal therapies like fulvestrant.
The Ophiobolin Family: Calmodulin Inhibition and Mitochondrial Targeting
Evidence suggests that the primary mechanism of action for the ophiobolin family involves the inhibition of calmodulin, a key calcium-binding protein involved in numerous cellular processes[3][4]. Ophiobolin A has been shown to be a potent, irreversible inhibitor of calmodulin[3][5]. Structure-activity relationship studies indicate that the 6-epi configuration, as seen in 6-epi-Ophiobolin A, results in reduced calmodulin inhibition compared to Ophiobolin A[4]. This suggests that stereochemistry at the C6 position is critical for this activity.
More recent studies on Ophiobolin A have revealed a novel mechanism involving the covalent targeting of mitochondrial complex IV[6][7][8][9][10]. This interaction leads to an initial activation of mitochondrial respiration, followed by a collapse of the mitochondrial membrane potential and subsequent depletion of ATP, ultimately resulting in metabolic collapse and cell death[6][7][8][9][10]. While this has been demonstrated for Ophiobolin A, the structural similarity of this compound suggests a similar mechanism may be at play, though further investigation is required.
Fulvestrant: A Selective Estrogen Receptor Degrader (SERD)
In contrast, fulvestrant is a well-established anti-cancer agent that functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ERα), leading to its ubiquitination and subsequent degradation by the proteasome. This downregulation of ERα levels effectively blocks estrogen-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cultured cells.
Workflow:
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, fulvestrant) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Estrogen Receptor Alpha (ERα) Degradation Assay (Western Blot)
This protocol is used to determine if a compound induces the degradation of ERα protein.
Workflow:
Methodology:
-
Cell Treatment: Treat ER-positive breast cancer cells (e.g., MCF-7) with the test compound at various concentrations and time points.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the intensity of the ERα bands relative to a loading control (e.g., β-actin or GAPDH) to determine the extent of ERα degradation.
Conclusion and Future Directions
The available evidence suggests that this compound's mechanism of action is distinct from that of selective estrogen receptor degraders like fulvestrant. While fulvestrant specifically targets the ERα signaling pathway, a key driver in a subset of breast cancers, this compound and its analogs appear to induce cytotoxicity through broader mechanisms, including calmodulin inhibition and potentially mitochondrial disruption.
The lack of evidence for ERα downregulation by this compound indicates that it may be effective in ER-negative breast cancers or other cancer types where ER is not a primary driver. Future research should focus on:
-
Confirming the direct targets of this compound: Utilizing techniques such as chemical proteomics to identify the specific cellular proteins that this compound covalently modifies.
-
Investigating the role of mitochondrial dysfunction: Directly assessing the impact of this compound on mitochondrial respiration, membrane potential, and ATP production in various cancer cell lines.
-
Comparative studies: Performing head-to-head comparisons of this compound with other ophiobolins and standard-of-care chemotherapeutics in a broader range of cancer models, including both ER-positive and ER-negative breast cancer cell lines.
A thorough understanding of this compound's mechanism of action is crucial for its potential development as a novel anti-cancer therapeutic. The comparative framework presented in this guide provides a foundation for directing these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ophiobolin A | Calmodulin (CaM) antagonist | Hello Bio [hellobio.com]
- 6. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ophiobolin A Covalently Targets Mitochondrial Complex IV Leading to Metabolic Collapse in Cancer Cells. - OAK Open Access Archive [oak.novartis.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Ophiobolin A Covalently Targets Mitochondrial Complex IV Leading to Metabolic Collapse in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of Ophiobolin G and Its Derivatives
For Immediate Release
A Comprehensive Guide for Researchers in Drug Discovery and Development
This publication provides a detailed comparative analysis of the biological activities of Ophiobolin G and its derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to facilitate further research and development of this promising class of natural products.
Ophiobolins are a class of sesterterpenoids produced by various fungi, notably from the Aspergillus and Bipolaris genera.[1] These compounds, characterized by a unique 5-8-5 tricyclic carbon skeleton, have demonstrated a broad spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[1][2] This guide focuses on this compound and its derivatives, providing a comparative overview of their therapeutic potential.
Comparative Biological Activity Data
The biological activities of this compound and its derivatives have been evaluated through various in vitro assays. The following tables summarize the quantitative data from several key studies, providing a basis for comparing the potency of these compounds.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been extensively studied against a range of human cancer cell lines. The 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values are presented below.
Table 1: Cytotoxicity of 14,15-Dehydro-ophiobolin G and K Derivatives (GI50, µM) [3]
| Compound | HCT-15 (Colon) | NUGC-3 (Gastric) | NCI-H23 (Lung) | ACHN (Renal) | PC-3 (Prostate) | MDA-MB-231 (Breast) |
| 14,15-dehydro-6-epi-ophiobolin K | 0.21 | 0.19 | 0.29 | 0.29 | 0.35 | 0.14 |
| 14,15-dehydro-ophiobolin K | 0.26 | 0.26 | 0.33 | 0.35 | 0.45 | 0.23 |
| 14,15-dehydro-6-epi-ophiobolin G | 0.33 | 0.30 | 0.38 | 0.45 | 0.51 | 0.32 |
| 14,15-dehydro-ophiobolin G | 0.38 | 0.35 | 0.44 | 0.51 | 0.60 | 0.38 |
| 14,15-dehydro-(Z)-14-ophiobolin G | 1.53 | 1.62 | 1.89 | 2.01 | 1.95 | 1.76 |
| 6-epi-ophiobolin C | 0.20 | 0.18 | 0.25 | 0.28 | 0.33 | 0.15 |
| Ophiobolin C | 0.22 | 0.20 | 0.28 | 0.31 | 0.37 | 0.18 |
| 6-epi-ophiobolin N | 0.25 | 0.23 | 0.30 | 0.34 | 0.40 | 0.21 |
| Ophiobolin N | 0.28 | 0.26 | 0.34 | 0.38 | 0.45 | 0.24 |
| Adriamycin (Positive Control) | 0.04 | 0.03 | 0.05 | 0.06 | 0.07 | 0.03 |
Table 2: Cytotoxicity of 6-epi-Ophiobolin A against Human Cancer Cell Lines (IC50, µM) [4]
| Cell Line | IC50 (µM) |
| HCT-8 (Colon Adenocarcinoma) | 2.09 |
| Bel-7402 (Liver Cancer) | 2.71 |
| BGC-823 (Gastric Cancer) | 2.55 |
| A549 (Lung Adenocarcinoma) | 4.5 |
| A2780 (Ovarian Adenocarcinoma) | 2.33 |
Antimicrobial Activity
Several this compound derivatives have demonstrated notable activity against various bacterial and parasitic pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.
Table 3: Antimicrobial Activity of Bipolatoxins (Ophiobolin Derivatives) (MIC, µg/mL) [5]
| Compound | E. coli | A. baumannii | P. aeruginosa | K. pneumoniae | MRSA | E. faecalis | C. albicans |
| Bipolatoxin A | 64 | 64 | >64 | >64 | 32 | 16 | 64 |
| Bipolatoxin B | 64 | 64 | >64 | >64 | 64 | 32 | 64 |
| Bipolatoxin C | 64 | 64 | >64 | >64 | 32 | 16 | 64 |
| Bipolatoxin D | 64 | 32 | >64 | >64 | 16 | 8 | 64 |
| Bipolatoxin F | 64 | 64 | >64 | >64 | 32 | 16 | 64 |
| Ophiobolin I | >64 | >64 | >64 | >64 | >64 | >64 | >64 |
| Ophiobolin A lactone | 64 | 8 | >64 | >64 | 16 | 8 | 64 |
| Ciprofloxacin (Positive Control) | 0.03 | 0.25 | 0.5 | 0.06 | 0.5 | 0.5 | - |
| Amphotericin B (Positive Control) | - | - | - | - | - | - | 0.5 |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key biological assays are provided below.
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values from the dose-response curves.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.
Mechanisms of Action and Signaling Pathways
The anticancer activity of ophiobolins, including this compound and its derivatives, is linked to the induction of a non-apoptotic form of programmed cell death known as paraptosis.[6][7] This distinct cell death pathway is characterized by extensive cytoplasmic vacuolization originating from the swelling and fusion of the endoplasmic reticulum (ER) and mitochondria.[6]
The proposed mechanism of action involves the covalent modification of intracellular proteins, leading to ER stress and the unfolded protein response (UPR). This disruption of protein homeostasis is a key trigger for paraptosis. Furthermore, ophiobolins have been shown to disrupt ion homeostasis, particularly by inhibiting BKCa (big conductance Ca2+-activated K+) channels, which contributes to the observed cellular swelling.[6]
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for the evaluation of this compound derivatives.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells by decreasing BKCa channel activity. | DIAL.pr - BOREAL [dial.uclouvain.be]
- 5. researchgate.net [researchgate.net]
- 6. Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells by decreasing BKCa channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ophiobolin G from Diverse Fungal Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ophiobolin G, a sesterterpenoid natural product with significant cytotoxic and other biological activities, isolated from various fungal strains. The information presented herein is intended to assist researchers in selecting appropriate fungal sources and methodologies for the isolation and evaluation of this promising bioactive compound.
Quantitative Data Summary
The production and cytotoxic activity of this compound and its derivatives can vary significantly between different fungal strains and even between different culture conditions for the same strain. The following table summarizes available quantitative data from published studies. It is important to note that direct comparison of these values should be approached with caution, as the experimental conditions under which they were obtained may differ.
| Fungal Strain | Compound | Yield | Purity | Target Cell Line | IC50/GI50 (µM) |
| Aspergillus ustus 094102 | This compound | Not explicitly quantified | High-performance liquid chromatography (HPLC) purified | P388 (murine leukemia) | 24.6[1] |
| Aspergillus ustus 094102 | 6-epi-ophiobolin G | Not explicitly quantified | HPLC purified | Not Reported | Not Reported |
| Aspergillus calidoustus (Indoor strains) | This compound | Not quantified in mg/L, identified in crude extract | Identified by HPLC-MS | PK-15 (porcine kidney) | Toxic effects observed at 13–26 µg/mL (crude extract)[2] |
| Aspergillus flocculosus | 14,15-dehydro-ophiobolin G | 3.1 mg (from large scale culture)[3] | HPLC purified | HCT-15 (colon cancer) | 0.44[3] |
| NUGC-3 (gastric cancer) | 0.38[3] | ||||
| NCI-H23 (lung cancer) | 0.51[3] | ||||
| ACHN (renal cancer) | 0.61[3] | ||||
| PC-3 (prostate cancer) | 0.58[3] | ||||
| MDA-MB-231 (breast cancer) | 0.39[3] | ||||
| Aspergillus flocculosus | 14,15-dehydro-6-epi-ophiobolin G | 2.2 mg (from large scale culture)[3] | HPLC purified | HCT-15 (colon cancer) | 0.38[3] |
| NUGC-3 (gastric cancer) | 0.35[3] | ||||
| NCI-H23 (lung cancer) | 0.45[3] | ||||
| ACHN (renal cancer) | 0.55[3] | ||||
| PC-3 (prostate cancer) | 0.52[3] | ||||
| MDA-MB-231 (breast cancer) | 0.34[3] |
Experimental Protocols
Fungal Culture and Extraction
-
Fungal Strains and Culture Conditions: Aspergillus strains are typically cultured on solid rice medium or in liquid potato dextrose broth (PDB) for several weeks at approximately 28°C to induce secondary metabolite production.
-
Extraction: The fungal mycelium and fermented medium are extracted with an organic solvent, most commonly ethyl acetate. The organic extract is then concentrated under reduced pressure to yield a crude extract.
Isolation and Purification of this compound
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for the purification of this compound.
-
Initial Fractionation: This is often performed using column chromatography with silica gel or a reversed-phase C18 stationary phase, eluting with a gradient of solvents such as hexane and ethyl acetate or methanol and water.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using semi-preparative or preparative HPLC.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water or methanol and water is employed.
-
Detection: A UV detector, often set at a wavelength of around 234 nm, is used to monitor the elution of the compounds[4].
-
-
Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of purified this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
Proposed Signaling Pathway for Ophiobolin-Induced Cytotoxicity
While the specific signaling pathways activated by this compound are not as extensively studied as those for Ophiobolin A, the structural similarity suggests a potential overlap in their mechanisms of action. Ophiobolin A has been shown to induce apoptosis through the mitochondrial pathway and by inducing endoplasmic reticulum (ER) stress. The following diagram illustrates a generalized pathway for Ophiobolin-induced apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for this compound Analysis
The following diagram outlines the typical workflow for the isolation, purification, and bioactivity assessment of this compound from a fungal source.
Caption: General workflow for this compound analysis.
References
- 1. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Ophiobolin Derivatives from the Marine Fungus Aspergillus flocculosus and Their Cytotoxicities against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Ophiobolin G and Synthetic Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic efficacy of the natural sesterterpenoid, Ophiobolin G, with established synthetic anticancer compounds, Doxorubicin and Cisplatin. The information presented is curated from preclinical studies to assist researchers in evaluating the potential of ophiobolins as a novel class of therapeutic agents.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its close analog, Ophiobolin A, in comparison to the synthetic chemotherapeutic agents Doxorubicin and Cisplatin across various cancer cell lines. Due to the limited availability of published data for this compound, data for the more extensively studied Ophiobolin A is included as a relevant proxy for the ophiobolin class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | P388 | Mouse Leukemia | 24.6 | [1] |
| 6-epi-Ophiobolin G | P388 | Mouse Leukemia | Not specified | [1] |
| Ophiobolin A | A2780 | Ovarian Cancer | <1 | [2] |
| A2780cis | Ovarian Cancer (Cisplatin-resistant) | <1 | [2] | |
| GLC-4 | Small-cell Lung Cancer | <1 | [2] | |
| GLC-4adr | Small-cell Lung Cancer (Adriamycin-resistant) | <1 | [2] | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.95 | [3] |
| SK-BR-3 | Breast Cancer | 0.64 | [3] | |
| IMR-32 | Neuroblastoma | Varies | [4] | |
| UKF-NB-4 | Neuroblastoma | Varies | [4] | |
| Cisplatin | A2780 | Ovarian Cancer | Varies | [2] |
Note: The provided IC50 values are sourced from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution. The efficacy of Ophiobolin A appears to be maintained in cell lines resistant to conventional chemotherapeutics like cisplatin and adriamycin (doxorubicin)[2].
Experimental Protocols
Detailed methodologies for key assays cited in the comparative studies are provided below.
MTT Cytotoxicity Assay
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (this compound, Doxorubicin, Cisplatin) and a vehicle control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL)[2].
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by viable cells[2].
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator to ensure complete solubilization[2].
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction[2].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in appropriate flasks or plates and treat them with the test compounds for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes)[5].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow.
References
- 1. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. scispace.com [scispace.com]
In Vivo Showdown: Ophiobolin G's Stand-In, Ophiobolin A, versus Glioblastoma Standard of Care
A Comparative Analysis of Preclinical Efficacy in Animal Models
For Immediate Release
In the relentless pursuit of more effective therapies against glioblastoma (GBM), one of the most aggressive and challenging brain tumors, researchers are exploring a diverse arsenal of natural and synthetic compounds. Among these, the ophiobolin family of sesterterpenoids has garnered attention for its potent anti-cancer properties. While in vivo validation of Ophiobolin G remains limited, its close structural analog, Ophiobolin A, has emerged as a promising candidate in preclinical studies. This guide provides a comparative analysis of the in vivo efficacy of Ophiobolin A against the current standard-of-care chemotherapeutic agent, Temozolomide (TMZ), in animal models of glioblastoma.
It is crucial to note the current absence of specific in vivo studies on this compound's anti-cancer effects. Therefore, this comparison utilizes data from its well-studied counterpart, Ophiobolin A, as a proxy to provide valuable insights for researchers, scientists, and drug development professionals.
Performance Snapshot: Ophiobolin A vs. Temozolomide in Orthotopic Glioblastoma Mouse Models
The following tables summarize the key quantitative data from preclinical in vivo studies, offering a side-by-side comparison of the anti-tumor activity of Ophiobolin A and Temozolomide.
| Compound | Animal Model | Cell Line | Dosage and Administration | Key Efficacy Outcomes | Citation |
| Ophiobolin A | Orthotopic Mouse GBM Model | U251-LUC | 10 mg/kg, Intraperitoneal (IP), 3 times per week for 21 days | Statistically significant increase in survival; Reduction in tumor growth.[1] | [1] |
| Temozolomide | Orthotopic Mouse GBM Model | GL261 | 10 mg/kg, Oral (p.o.), 5 times per week | Significantly reduced tumor volume and increased survival.[2] | [2] |
| Temozolomide | Orthotopic Mouse GBM Model | U87MG-RFP-Luc | 10 mg/kg, Oral (p.o.), 5 times per week | Reduced tumor growth and increased survival. | |
| Temozolomide | Patient-Derived Xenograft (PDX) Mouse Model | - | In combination with ionizing radiation | Prolonged overall survival.[3] | [3] |
| Survival Data Comparison | |
| Ophiobolin A | In an orthotopic U251-LUC mouse model, treatment with 10 mg/kg Ophiobolin A resulted in a significant increase in the survival of the animals, with some mice considered long-term survivors (sacrificed on day 100 post-inoculation).[1] |
| Temozolomide | A meta-analysis of preclinical studies in glioma mouse models revealed that Temozolomide-treated mice survived approximately twice as long as the control groups, with a median survival ratio of 1.88.[4] In a separate study using a GL261 orthotopic model, the average survival for control mice was 22.5 days, while TMZ-treated animals survived significantly longer. |
Delving into the Mechanisms: Signaling Pathways
The anti-tumor effects of Ophiobolin A and Temozolomide are mediated through distinct signaling pathways, offering different approaches to targeting glioblastoma.
Ophiobolin A: Inducing a Non-Apoptotic Cell Death
Ophiobolin A is known to induce a form of programmed cell death called paraptosis, which is distinct from the more commonly studied apoptosis. This process is characterized by the swelling and fusion of mitochondria and the endoplasmic reticulum (ER).[5][6] Key molecular events in Ophiobolin A-induced paraptosis include:
-
ER Stress: Ophiobolin A triggers ER stress, leading to the accumulation of misfolded proteins.[7] This is evidenced by the upregulation of ER stress markers such as GRP78, IRE1α, ATF4, and CHOP.[7]
-
Disruption of Ion Homeostasis: The compound has been shown to decrease the activity of big conductance Ca2+-activated K+ (BKCa) channels, leading to a disruption of internal potassium ion homeostasis, which contributes to the induction of paraptosis.[5][6]
Temozolomide: A DNA Damaging Agent
Temozolomide is an alkylating agent that exerts its cytotoxic effects by damaging the DNA of cancer cells, ultimately leading to apoptosis.[4] The key steps in its mechanism of action are:
-
DNA Methylation: TMZ is a prodrug that is chemically converted to the active compound MTIC, which then transfers a methyl group to DNA bases, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[8][9]
-
DNA Mismatch Repair (MMR): The methylation of the O6 position of guanine (O6-MeG) is the most cytotoxic lesion. During DNA replication, this modified base mispairs with thymine, triggering the DNA mismatch repair (MMR) pathway. The futile attempts of the MMR system to repair this mismatch lead to DNA double-strand breaks.[8][10]
-
Apoptosis: The accumulation of DNA double-strand breaks ultimately activates apoptotic signaling pathways, leading to programmed cell death.[8]
A major mechanism of resistance to TMZ involves the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can remove the methyl group from the O6 position of guanine, thereby preventing the cytotoxic effects of the drug.[10]
Experimental Corner: A Look at the Protocols
Reproducibility and standardization are paramount in preclinical research. The following outlines the typical experimental workflows for evaluating the in vivo efficacy of anti-cancer agents in orthotopic glioblastoma mouse models.
General Workflow for In Vivo Glioblastoma Studies
Detailed Methodologies
1. Cell Culture and Preparation:
-
Human glioblastoma cell lines such as U251 or murine glioma cell lines like GL261 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[11]
-
For in vivo imaging, cells are often transduced with a luciferase reporter gene (e.g., U251-LUC).[1][12]
-
Prior to injection, cells are harvested, washed, and resuspended in a sterile solution like phosphate-buffered saline (PBS) at a specific concentration (e.g., 1 x 10^6 cells in 5 μL).[11][12]
2. Orthotopic Implantation:
-
Immunocompromised mice (e.g., nude or SCID mice) are used for human cell lines, while syngeneic mice (e.g., C57BL/6) are used for murine cell lines.
-
Mice are anesthetized, and a small burr hole is drilled in the skull at precise stereotactic coordinates.[11]
-
The cell suspension is slowly injected into the brain parenchyma (e.g., striatum) using a Hamilton syringe.[11][12]
3. Tumor Growth Monitoring:
-
Tumor growth is monitored non-invasively using techniques like bioluminescence imaging (BLI) for luciferase-expressing cells.[1]
-
Imaging is typically performed at regular intervals to track tumor progression.
4. Drug Administration:
-
Ophiobolin A: Administered intraperitoneally at a dose of 10 mg/kg, three times a week for a specified duration.[1]
-
Temozolomide: Typically administered orally via gavage at doses ranging from 5 to 50 mg/kg, often on a 5-day-on/2-day-off schedule.[2][13]
5. Efficacy Assessment:
-
The primary endpoints are typically overall survival and reduction in tumor volume.
-
Survival is monitored daily, and animals are euthanized when they meet predefined humane endpoints.
-
Tumor volume is quantified through imaging. At the end of the study, brains may be harvested for histological analysis to confirm tumor presence and assess treatment effects on the tumor microenvironment.
Concluding Remarks
While direct in vivo comparisons are lacking, the available preclinical data suggests that Ophiobolin A holds promise as a potential therapeutic agent for glioblastoma, demonstrating significant anti-tumor activity in mouse models. Its unique mechanism of inducing paraptosis offers a potential advantage, particularly against apoptosis-resistant tumors. Temozolomide, the established standard of care, has a well-documented, albeit modest, efficacy in preclinical and clinical settings.
Future research should focus on conducting head-to-head in vivo studies to directly compare the efficacy and toxicity of Ophiobolin A (and ideally this compound) with Temozolomide. Furthermore, exploring combination therapies that leverage the distinct mechanisms of action of these compounds could open new avenues for improving outcomes for patients with glioblastoma. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of neuro-oncology.
References
- 1. Fungal Metabolite Ophiobolin A as a Promising Anti-Glioma Agent: In Vivo Evaluation, Structure-Activity Relationship and Unique Pyrrolylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells by decreasing BKCa channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intracranial glioblastoma models in preclinical neuro-oncology: neuropathological characterization and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delivery of bevacizumab by intracranial injection: assessment in glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models [mdpi.com]
Ophiobolin G: A Comparative Analysis Against Commercial Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of Ophiobolin G and its derivatives against commercially available anticancer drugs. The data presented is compiled from various preclinical studies to offer an objective overview of its performance, alongside detailed experimental protocols and visualizations of its proposed mechanisms of action.
Executive Summary
This compound, a sesterterpenoid natural product, and its derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. This guide summarizes the available quantitative data on their efficacy, primarily in terms of GI50 and IC50 values, and compares them with standard-of-care chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel. While direct head-to-head comparative studies are limited, the existing data suggests that this compound derivatives exhibit promising anticancer activity, often in the sub-micromolar to low micromolar range. The primary mechanism of action for the ophiobolin class of compounds is believed to involve the induction of endoplasmic reticulum (ER) stress and apoptosis.
Performance Data: this compound Derivatives vs. Commercial Anticancer Drugs
The following tables summarize the available data on the cytotoxic activity of this compound derivatives and commercially available anticancer drugs against various cancer cell lines. It is important to note that the experimental conditions, such as drug exposure time, may vary between studies, which can influence the reported IC50/GI50 values.
Table 1: Cytotoxicity of 14,15-dehydro-ophiobolin G Derivatives Against Various Cancer Cell Lines
| Compound | HCT-15 (Colon) GI50 (µM) | NUGC-3 (Gastric) GI50 (µM) | NCI-H23 (Lung) GI50 (µM) | ACHN (Renal) GI50 (µM) | PC-3 (Prostate) GI50 (µM) | MDA-MB-231 (Breast) GI50 (µM) |
| 14,15-dehydro-6-epi-ophiobolin G | 0.23 | 0.14 | 0.26 | 0.25 | 0.20 | 0.30 |
| 14,15-dehydro-ophiobolin G | 1.05 | 0.68 | 1.21 | 1.24 | 0.89 | 2.01 |
Data from a study evaluating new ophiobolin derivatives. The specific experimental protocol for the GI50 determination was not detailed in the available search results.
Table 2: Cytotoxicity of 6-epi-ophiobolin G and Commercial Anticancer Drugs Against HepG2 (Liver) and MDA-MB-231 (Breast) Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| 6-epi-ophiobolin G | HepG2 | 0.37 | Not Specified |
| Doxorubicin | HepG2 | 0.8 - 1.1 | 48 hours |
| Doxorubicin | MDA-MB-231 | ~2.0 | 48 hours |
| Paclitaxel | HepG2 | 8.311 | 48 hours[1] |
| Paclitaxel | MDA-MB-231 | ~0.005 | 72 hours |
| Cisplatin | HepG2 | 15.9 | Not Specified |
Disclaimer: The IC50 and GI50 values presented in the tables are compiled from different studies. A direct comparison should be made with caution as the experimental conditions may not be identical.
Mechanism of Action: Signaling Pathways
Ophiobolins, as a class of compounds, are understood to exert their anticancer effects through the induction of cellular stress and programmed cell death. The primary pathways implicated are the Endoplasmic Reticulum (ER) Stress pathway and the intrinsic (mitochondrial) apoptosis pathway.
Endoplasmic Reticulum (ER) Stress Pathway
Ophiobolin A, a closely related compound, has been shown to induce ER stress by causing an accumulation of misfolded proteins. This leads to the activation of the Unfolded Protein Response (UPR), which, if the stress is prolonged and severe, triggers apoptosis. Key protein markers in this pathway include GRP78, IRE1α, PERK, ATF4, and CHOP.
Intrinsic (Mitochondrial) Apoptosis Pathway
The induction of ER stress by ophiobolins can subsequently trigger the mitochondrial pathway of apoptosis. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are standardized procedures and may require optimization for specific cell lines and experimental conditions.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator anticancer drugs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorochrome (FITC). Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound or comparator drugs for the desired time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. This technique can be used to investigate the activation of key proteins in apoptotic signaling pathways, such as caspases and members of the Bcl-2 family.
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by boiling for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant anticancer potential. The available data indicates potent cytotoxicity against a variety of cancer cell lines, with mechanisms of action that involve the induction of ER stress and apoptosis. Further research, particularly direct comparative studies with established chemotherapeutic agents under standardized conditions, is warranted to fully elucidate their therapeutic potential and to advance their development as novel anticancer drugs. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
Benchmarking Ophiobolin G: A Comparative Performance Guide for Researchers
For researchers and drug development professionals exploring novel anti-cancer agents, Ophiobolin G and its analogs have emerged as a promising class of sesterterpenoids. This guide provides an objective comparison of this compound's performance in key assays, benchmarked against other ophiobolins and standard chemotherapeutic drugs. The information is supported by experimental data and detailed methodologies to aid in the evaluation and design of future studies.
Cytotoxicity Profile of this compound and Comparators
This compound, particularly its stereoisomer 6-epi-ophiobolin G, has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values are critical metrics for assessing the potency of a compound. The following tables summarize the available data for this compound and its comparators.
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) |
| 6-epi-Ophiobolin G | HCT-15 (Colon) | SRB | 0.14 |
| NUGC-3 (Gastric) | SRB | 0.21 | |
| NCI-H23 (Lung) | SRB | 0.35 | |
| ACHN (Renal) | SRB | 0.45 | |
| PC-3 (Prostate) | SRB | 1.02 | |
| MDA-MB-231 (Breast) | SRB | 2.01 | |
| This compound | P388 (Mouse Leukemia) | Not Specified | 24.6 |
| Ophiobolin A | P388 (Mouse Leukemia) | Not Specified | >100 |
| Ophiobolin K | P388 (Mouse Leukemia) | Not Specified | 13.3 |
| 6-epi-Ophiobolin K | P388 (Mouse Leukemia) | Not Specified | 24.9 |
| Ophiobolin O | P388 (Mouse Leukemia) | Not Specified | 4.7 |
| Ophiobolin H | P388 (Mouse Leukemia) | Not Specified | 105.7 |
| Compound | Cell Line | Assay Type | IC50 (µM) |
| 6-epi-Ophiobolin A | HCT-8 (Colon) | Not Specified | 2.09 |
| Bel-7402 (Liver) | Not Specified | 2.71 | |
| BGC-823 (Gastric) | Not Specified | 2.50 | |
| A549 (Lung) | Not Specified | 4.50 | |
| A2780 (Ovarian) | Not Specified | 2.68 | |
| Doxorubicin | AGS (Gastric) | MTT | 0.25 |
| HeLa (Cervical) | MTT | 1.45 - 3.7 | |
| HT29 (Colon) | MTT | 0.75 - 11.39 | |
| Paclitaxel | Various (8 cell lines) | Clonogenic | 0.0025 - 0.0075 |
| HCT-116 (Colon) | Not Specified | 0.0097 | |
| HT-29 (Colon) | Not Specified | 0.0095 |
Mechanism of Action: Insights into this compound's Cellular Effects
The anti-cancer activity of ophiobolins is attributed to several mechanisms, primarily the inhibition of calmodulin and the induction of programmed cell death.
Calmodulin Inhibition
Ophiobolins are known inhibitors of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. This inhibition is thought to contribute to their cytotoxic effects.
Figure 1. Simplified signaling pathway of Calmodulin inhibition by this compound.
Induction of Apoptosis and Cell Cycle Arrest
Studies on related ophiobolins, such as Ophiobolin O, have shown that they can induce G1 phase cell cycle arrest and apoptosis. This is often mediated through signaling pathways like the AKT/GSK3β/Cyclin D1 axis. It is highly probable that this compound exerts its cytotoxic effects through a similar mechanism.
Figure 2. Proposed signaling pathway for this compound-induced cell cycle arrest and apoptosis.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 3. Experimental workflow for the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
3. Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
Protocol:
-
Cell Treatment: Treat cells in culture flasks with different concentrations of this compound for a specified duration.
-
Cell Plating: Trypsinize the cells and plate a known number of cells into new culture dishes.
-
Incubation: Incubate the dishes for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation: Calculate the surviving fraction for each treatment group relative to the control.
Calmodulin Inhibition Assay
Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a calmodulin-dependent enzyme, phosphodiesterase.
Figure 4. Experimental workflow for the Calmodulin-Dependent PDE Inhibition Assay.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing calmodulin, calmodulin-dependent phosphodiesterase (PDE1), Ca2+, and the test compound (this compound) or a vehicle control in a suitable buffer.
-
Initiate Reaction: Start the reaction by adding the substrate (e.g., cAMP or cGMP).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Terminate Reaction: Stop the reaction, typically by heat inactivation.
-
Product Conversion: Add 5'-nucleotidase to convert the product of the PDE reaction (AMP or GMP) to adenosine or guanosine and inorganic phosphate.
-
Quantify Product: Measure the amount of inorganic phosphate released or the disappearance of the substrate to determine the PDE activity. The inhibition by this compound is calculated relative to the control.
This guide provides a foundational benchmark for the performance of this compound in key in vitro assays. The presented data and protocols are intended to support further research and development of this promising class of natural products for cancer therapy.
Independent Verification of Published Ophiobolin G Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of Ophiobolin G derivatives with the commonly used chemotherapeutic agent, Doxorubicin. The information presented is based on published experimental data to facilitate independent verification and further research.
Comparative Cytotoxicity Data
The following table summarizes the 50% growth inhibition (GI50) values for this compound derivatives and Doxorubicin against a panel of human cancer cell lines. Lower GI50 values indicate higher cytotoxic potency.
| Compound | HCT-15 (Colon) | NUGC-3 (Gastric) | NCI-H23 (Lung) | ACHN (Renal) | PC-3 (Prostate) | MDA-MB-231 (Breast) |
| 14,15-dehydro-6-epi-ophiobolin G | 0.23 µM | 0.14 µM | 0.20 µM | 0.22 µM | 0.17 µM | 0.18 µM |
| 14,15-dehydro-ophiobolin G | 0.31 µM | 0.21 µM | 0.29 µM | 0.33 µM | 0.25 µM | 0.27 µM |
| Doxorubicin | ~0.74 µM[1] | Not Found | ~0.008 µM | Not Found | ~0.087 µM - 2.64 µg/ml[2][3] | ~0.69 µM - 6.5 µM[4][5][6][7] |
Note: The GI50/IC50 values for Doxorubicin are compiled from various sources and may have been determined using different experimental protocols and incubation times. Direct comparison should be made with caution.
Experimental Protocols
The cytotoxicity data for the this compound derivatives were obtained using the Sulforhodamine B (SRB) assay. This colorimetric assay estimates cell number by staining total cellular protein.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Seed cells in 96-well microtiter plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound derivatives, Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove TCA and unbound components. Air dry the plates completely.
-
Staining: Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8][4][5][6][9]
Visualizing Molecular Mechanisms
The precise signaling pathway of this compound is still under investigation. However, research on related ophiobolins, such as Ophiobolin A and O, suggests a mechanism involving the induction of paraptosis-like cell death, characterized by endoplasmic reticulum (ER) stress and vacuolization, potentially mediated through the MAPK and AKT/GSK3β signaling pathways.[2][10][11][12][13][14][15]
Caption: Proposed signaling pathway for this compound-induced cell death.
The diagram above illustrates a potential mechanism where this compound induces endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and subsequent activation of pro-apoptotic factors like CHOP. Additionally, it may influence the MAPK and AKT/GSK3β signaling cascades, ultimately culminating in paraptosis-like cell death.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
This workflow outlines the key steps of the SRB assay, a robust and reproducible method for assessing the cytotoxic effects of compounds on adherent cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fungal Metabolite Ophiobolin A as a Promising Anti-Glioma Agent: In Vivo Evaluation, Structure-Activity Relationship and Unique Pyrrolylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 15. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Ophiobolin G and Ophiobolin A: Cytotoxicity, Mechanisms, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two natural sesterterpenoids, Ophiobolin G and Ophiobolin A. Both compounds, originally isolated from phytopathogenic fungi, have garnered significant interest in the scientific community for their potent biological activities, particularly their cytotoxic effects against various cancer cell lines.[1][2] This report synthesizes available experimental data to offer a comprehensive overview of their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Cytotoxicity
This compound and Ophiobolin A have demonstrated significant growth-inhibitory effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in various studies. The following table summarizes the reported IC50 values for both compounds against several human cancer cell lines. It is important to note that these values are from different studies and direct comparative analysis should be approached with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Liver Cancer | 0.37 | [3] |
| HCT-15 | Colon Cancer | 0.14 - 2.01 | ||
| NUGC-3 | Gastric Cancer | 0.14 - 2.01 | ||
| NCI-H23 | Lung Cancer | 0.14 - 2.01 | ||
| ACHN | Kidney Cancer | 0.14 - 2.01 | ||
| PC-3 | Prostate Cancer | 0.14 - 2.01 | ||
| MDA-MB-231 | Breast Cancer | 0.14 - 2.01 | ||
| Ophiobolin A | NCI-H1703 | Lung Cancer | 0.17 | [4] |
| T98G | Glioblastoma | Dose-dependent reduction in viability | [5] | |
| U373MG | Glioblastoma | Dose-dependent reduction in viability | [5] | |
| U343 | Glioblastoma | Dose-dependent reduction in viability | [5] | |
| U251N | Glioblastoma | Dose-dependent reduction in viability | [5] | |
| U251MG | Glioblastoma | Dose-dependent reduction in viability | [5] | |
| A172 | Glioblastoma | Dose-dependent reduction in viability | [5] |
Mechanisms of Action
While both this compound and Ophiobolin A exhibit cytotoxicity, their underlying mechanisms of action have been more extensively studied for Ophiobolin A.
Ophiobolin A
Ophiobolin A induces a form of non-apoptotic cell death known as paraptosis in cancer cells, particularly in glioblastoma.[1] This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. The key mechanisms identified for Ophiobolin A's activity include:
-
Calmodulin Inhibition: Ophiobolin A is a known inhibitor of calmodulin, a calcium-binding protein involved in numerous cellular signaling pathways.[4] This inhibition is thought to contribute to its cytotoxic effects.
-
Covalent Modification of Phosphatidylethanolamine (PE): A significant finding is the ability of Ophiobolin A to react with the primary amine of phosphatidylethanolamine, a key component of cell membranes.[1][6] This covalent modification leads to the formation of a pyrrole-containing adduct, which disrupts the lipid bilayer and contributes to membrane destabilization and eventual cell death.[6]
-
Induction of Endoplasmic Reticulum (ER) Stress: The disruption of cellular homeostasis by Ophiobolin A leads to ER stress.[5] This is a key factor in the induction of paraptosis-like cell death.
This compound
The specific molecular targets and signaling pathways affected by this compound are not as well-elucidated as those of Ophiobolin A. However, its potent cytotoxic activity suggests that it may share some mechanistic similarities with other ophiobolins, likely inducing cell death through pathways that disrupt fundamental cellular processes. Further research is required to fully understand its mechanism of action.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the known signaling pathway of Ophiobolin A and a general experimental workflow for assessing cytotoxicity.
Caption: Signaling pathway of Ophiobolin A leading to paraptosis-like cell death.
Caption: General workflow for determining cytotoxicity using the MTT assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key experiments cited in the evaluation of this compound and Ophiobolin A.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.[7][8]
Principle: The assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound and Ophiobolin A stock solutions (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Ophiobolin A in culture medium from the stock solutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Calmodulin (CaM) Inhibition Assay (General Protocol)
This assay is used to determine the inhibitory effect of a compound on the activity of calmodulin.
Principle: The activity of calmodulin is often measured by its ability to activate a downstream enzyme, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) or cyclic nucleotide phosphodiesterase. The inhibition of this enzyme's activity in the presence of the test compound indicates calmodulin inhibition.
Materials:
-
Purified calmodulin
-
Calmodulin-dependent enzyme (e.g., CaMKII)
-
Enzyme substrate (e.g., a specific peptide for CaMKII)
-
ATP (containing a radioactive or fluorescent label, if necessary for detection)
-
Assay buffer (containing CaCl2 to activate calmodulin)
-
Ophiobolin A or G solution
-
Detection reagents (e.g., for measuring phosphorylation or product formation)
-
Microplate or other suitable reaction vessels
Protocol:
-
Reaction Setup:
-
In a microplate well or reaction tube, combine the assay buffer, purified calmodulin, and the calmodulin-dependent enzyme.
-
-
Inhibitor Incubation:
-
Add different concentrations of Ophiobolin A or G to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture for a specific time to allow the compound to interact with calmodulin.
-
-
Initiation of Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the substrate and ATP.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period.
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the enzyme activity. The method of detection will depend on the enzyme and substrate used. For example, if a radioactive ATP is used, the incorporation of the radioactive phosphate into the substrate can be measured. For non-radioactive methods, specific antibodies to the phosphorylated substrate or other colorimetric or fluorescent detection methods can be employed.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the ophiobolin.
-
Determine the IC50 value for calmodulin inhibition by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
This compound and Ophiobolin A are potent cytotoxic agents with significant potential for further investigation as anticancer drug leads. While Ophiobolin A's mechanism of action is becoming increasingly clear, involving calmodulin inhibition and covalent modification of phosphatidylethanolamine to induce paraptosis, the molecular intricacies of this compound's activity remain to be fully elucidated. The provided data and protocols offer a valuable resource for researchers in the field. To enable a more direct and robust comparison of their efficacy, future studies should focus on head-to-head cytotoxic assays against a standardized panel of cancer cell lines under identical experimental conditions. Furthermore, in-depth mechanistic studies on this compound are warranted to uncover its molecular targets and signaling pathways, which could reveal novel therapeutic opportunities.
References
- 1. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. broadpharm.com [broadpharm.com]
Safety Operating Guide
Navigating the Safe Disposal of Ophiobolin G: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Ophiobolin G is paramount. This document provides essential procedural guidance for the proper disposal of this compound, alongside key safety data and experimental context to support laboratory best practices.
Immediate Safety and Disposal Protocol
Proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step procedures should be strictly adhered to:
-
Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.
-
Waste Segregation: All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated as hazardous chemical waste.
-
Containerization: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. The container should be made of a material compatible with the solvents used to dissolve the compound.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents present.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, following institutional guidelines for hazardous waste storage.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1]
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol, methanol), followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds, providing a comparative overview of their physicochemical and cytotoxic properties.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₂₅H₃₄O₂ | |
| Molecular Weight | 366.54 g/mol | |
| Ophiobolin A | ||
| Oral LD50 (mouse) | 238 mg/kg | [1] |
| Intraperitoneal LD50 (mouse) | 21 mg/kg | [1] |
| Subcutaneous LD50 (mouse) | 73 mg/kg | [1] |
| Ophiobolin O | ||
| In vivo tumor growth inhibition (20 mg/kg) | 69.23% | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cultured cells. The following is a generalized protocol that can be adapted for evaluating the cytotoxicity of this compound.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Plausible Signaling Pathway of Ophiobolin-Induced Cell Cycle Arrest
While the specific signaling cascade initiated by this compound is a subject of ongoing research, studies on the related compound Ophiobolin O suggest a potential mechanism involving the AKT/GSK3β/Cyclin D1 pathway, leading to cell cycle arrest at the G1 phase.[2]
Caption: Plausible signaling pathway of this compound leading to G1 phase cell cycle arrest.
This guide provides a foundational framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific safety and waste disposal guidelines and adhere to all applicable local, state, and federal regulations.
References
Personal protective equipment for handling Ophiobolin G
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety and logistical information for the handling and disposal of Ophiobolin G, a sesterterpenoid natural product with potent cytotoxic properties. Given the limited specific data for this compound, the following guidelines are based on information for related Ophiobolins (e.g., Ophiobolin A) and general best practices for handling highly potent, cytotoxic compounds. Researchers should treat this compound with extreme caution.
Hazard Identification and Toxicity
| Toxicity Data (Ophiobolin A) | Value | Species |
| Oral LD50 | 238 mg/kg | Mouse[3] |
| Intraperitoneal LD50 | 21 mg/kg | Mouse[3] |
| Subcutaneous LD50 | 73 mg/kg | Mouse[3] |
It is crucial to note that these values are for Ophiobolin A and should be used as a conservative estimate of the potential toxicity of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous substance[4]. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Gloves should be powder-free and compliant with ASTM D6978 (resistance to chemotherapy drugs)[1][4]. Double gloving provides an extra layer of protection. Change gloves frequently and immediately if contaminated. |
| Body | Disposable Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required to protect against splashes and aerosol exposure[4]. |
| Eyes/Face | Safety Goggles and Face Shield | Use tightly sealed safety goggles and a full-face shield to protect against splashes and airborne particles[5]. |
| Respiratory | N95 or Higher Respirator | A NIOSH-approved N95 or higher-level respirator is necessary when handling the powdered form of this compound to prevent inhalation of aerosolized particles[4]. |
Operational Plan for Handling this compound
A systematic workflow is essential to minimize the risk of exposure during the handling of this compound.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation : All contaminated items (e.g., gloves, gowns, pipette tips, vials) must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers[2][6][7].
-
Container Labeling : Containers must be marked with the cytotoxic hazard symbol[2].
-
Disposal Method : The primary method for the disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal service[8]. Never dispose of cytotoxic waste in general laboratory trash or down the drain.
Potential Signaling Pathway of this compound
While the precise signaling pathway of this compound is not fully elucidated, research on related ophiobolins suggests several potential mechanisms of action. Ophiobolin O has been shown to induce G1 phase arrest in breast cancer cells through the AKT/GSK3β/Cyclin D1 signaling pathway[9]. Additionally, 6-epi-ophiobolin G is suggested to be a potential estrogen receptor down-regulator[10]. The diagram below illustrates a potential pathway based on the known activity of Ophiobolin O.
Disclaimer: The information provided is intended for trained laboratory personnel and is based on the best available data for related compounds. A thorough risk assessment should be conducted for any specific experimental protocol involving this compound. Always consult your institution's safety office for guidance.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. danielshealth.ca [danielshealth.ca]
- 3. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cleanaway.com.au [cleanaway.com.au]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 9. Ophiobolin O Isolated from Aspergillus ustus Induces G1 Arrest of MCF-7 Cells through Interaction with AKT/GSK3β/Cyclin D1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
